molecular formula C13H19NO3 B1371709 4-(1-Piperidinylmethyl)benzoic acid hydrate CAS No. 1184978-48-0

4-(1-Piperidinylmethyl)benzoic acid hydrate

Cat. No.: B1371709
CAS No.: 1184978-48-0
M. Wt: 237.29 g/mol
InChI Key: SMFLWNMZJWPIBV-UHFFFAOYSA-N
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Description

4-(1-Piperidinylmethyl)benzoic acid hydrate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Piperidinylmethyl)benzoic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Piperidinylmethyl)benzoic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFLWNMZJWPIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Piperidinylmethyl)benzoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Piperidinylmethyl)benzoic acid hydrate, a heterocyclic building block with significant potential in pharmaceutical and materials science. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its potential pharmacological applications based on the bioactivity of structurally related compounds, offering insights for its use in drug discovery and development. While experimental data for the hydrate form is limited in publicly available literature, this guide synthesizes theoretical predictions and data from its anhydrous form and analogous structures to provide a thorough understanding of this compound.

Introduction

4-(1-Piperidinylmethyl)benzoic acid hydrate belongs to a class of compounds characterized by a benzoic acid moiety linked to a piperidine ring via a methylene bridge. This structural motif is of considerable interest in medicinal chemistry, as the piperidine ring can enhance solubility and bioavailability, while the benzoic acid group provides a handle for further chemical modifications and interactions with biological targets.[1] Derivatives of piperidinyl- and piperazinyl-benzoic acids serve as key intermediates in the synthesis of a wide range of bioactive molecules, including analgesics, anti-inflammatory agents, and kinase inhibitors.[2][3] This guide aims to consolidate the available technical information on 4-(1-Piperidinylmethyl)benzoic acid hydrate, providing a valuable resource for researchers utilizing this compound in their work.

Chemical Identity and Structure

The core structure of 4-(1-Piperidinylmethyl)benzoic acid consists of a para-substituted benzene ring with a carboxylic acid group and a piperidinylmethyl group. The hydrate form incorporates one or more water molecules into its crystal lattice.

  • IUPAC Name: 4-(piperidin-1-ylmethyl)benzoic acid hydrate[4]

  • Molecular Formula: C₁₃H₁₉NO₃ (for the monohydrate)

  • Molecular Weight: 237.30 g/mol (for the monohydrate)

  • CAS Number: 1184978-48-0 (for the hydrate)[5]

  • Anhydrous Form CAS Number: 159691-33-5[6]

  • Canonical SMILES: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O[4]

Chemical Structure:

Caption: 2D structure of 4-(1-Piperidinylmethyl)benzoic acid hydrate.

Physicochemical Properties

PropertyValueSource
Molecular Weight 219.28 g/mol [6]
XLogP3 -0.2[4]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 3[6]
Topological Polar Surface Area (TPSA) 40.5 Ų[6]

The presence of the water of hydration is expected to increase the polarity and may influence the melting point and solubility profile compared to the anhydrous form. The pKa of the carboxylic acid is anticipated to be similar to that of benzoic acid (around 4.2), while the piperidine nitrogen will have a pKa typical for tertiary amines (around 10-11).[7]

Synthesis

A plausible and efficient laboratory-scale synthesis of 4-(1-Piperidinylmethyl)benzoic acid involves the reductive amination of 4-formylbenzoic acid with piperidine. This method offers high yields and operational simplicity.

Reaction Scheme:

Synthesis 4-Formylbenzoic Acid 4-Formylbenzoic Acid 4-(1-Piperidinylmethyl)benzoic Acid 4-(1-Piperidinylmethyl)benzoic Acid 4-Formylbenzoic Acid->4-(1-Piperidinylmethyl)benzoic Acid Piperidine, NaBH(OAc)₃, CH₂Cl₂

Caption: Reductive amination synthesis of the target compound.

Experimental Protocol: Reductive Amination

  • Dissolution: Dissolve 4-formylbenzoic acid (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Amine Addition: Add piperidine (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Hydration: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-(1-Piperidinylmethyl)benzoic acid hydrate as a solid.

Causality Behind Experimental Choices:

  • Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants.

  • Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the carboxylic acid group.

  • The aqueous work-up with sodium bicarbonate neutralizes any remaining acid and facilitates the separation of the product.

  • Recrystallization from a protic solvent mixture like ethanol/water not only purifies the compound but also allows for the formation of the stable hydrate.

Analytical Characterization

The structure and purity of 4-(1-Piperidinylmethyl)benzoic acid hydrate can be confirmed using standard analytical techniques. While specific experimental spectra for the hydrate are not widely published, the expected spectral characteristics are outlined below.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring (typically two doublets in the range of 7.0-8.0 ppm). The methylene bridge protons would appear as a singlet around 3.5-4.0 ppm. The protons on the piperidine ring will exhibit multiplets in the aliphatic region (1.5-3.0 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), and the water of hydration may appear as a broad singlet at a variable chemical shift depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm. The aromatic carbons will resonate in the 120-140 ppm region. The methylene bridge carbon is expected around 60-65 ppm, and the piperidine carbons will appear in the upfield region (20-55 ppm).

5.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands:

  • A broad O-H stretching band from the carboxylic acid and the water of hydration, typically in the range of 2500-3300 cm⁻¹.[8]

  • A strong C=O stretching vibration from the carboxylic acid carbonyl group around 1700 cm⁻¹.[8]

  • C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹).

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[8]

5.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the anhydrous form (C₁₃H₁₇NO₂ + H⁺ = 220.13).

Pharmacological Potential and Applications

While specific pharmacological studies on 4-(1-Piperidinylmethyl)benzoic acid hydrate are not extensively reported, its structural features suggest several potential applications in drug discovery.

6.1. Intermediate in Drug Synthesis

The primary application of this compound is as a versatile building block in the synthesis of more complex pharmaceutical agents.[1][2] The carboxylic acid group can be readily converted to esters, amides, or other functional groups, while the piperidine nitrogen can be quaternized or further functionalized.

6.2. Potential as an Analgesic and Anti-inflammatory Agent

Numerous derivatives of piperidine-containing benzoic acids have been investigated for their analgesic and anti-inflammatory properties.[2] The piperidine moiety is a common scaffold in many centrally acting drugs, and its combination with the benzoic acid structure could lead to compounds that modulate pain and inflammation pathways.

6.3. Potential Anticancer and Antimicrobial Activity

The piperidine ring is a key component in many anticancer and antimicrobial agents.[9] Studies on related 1,5-diaryl-3-oxo-1,4-pentadienes with a piperidine core have shown selective cytotoxicity towards tumor cells.[10] Furthermore, derivatives of 4-(piperazin-1-yl)benzanilides have demonstrated anti-infective properties.[11] This suggests that 4-(1-Piperidinylmethyl)benzoic acid hydrate could serve as a scaffold for the development of novel cytotoxic or antimicrobial compounds.

Illustrative Signaling Pathway Involvement:

The potential biological targets for derivatives of this compound are diverse. For instance, in the context of cancer, they could potentially inhibit receptor tyrosine kinases (RTKs) like VEGFR-2 or c-Met, which are crucial for tumor angiogenesis and metastasis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR-2 VEGFR-2 PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway VEGFR-2->RAS/MAPK Pathway c-Met c-Met c-Met->PI3K/Akt Pathway c-Met->RAS/MAPK Pathway Growth Factors (VEGF, HGF) Growth Factors (VEGF, HGF) Growth Factors (VEGF, HGF)->VEGFR-2 Growth Factors (VEGF, HGF)->c-Met 4-(1-Piperidinylmethyl)benzoic acid Derivative 4-(1-Piperidinylmethyl)benzoic acid Derivative 4-(1-Piperidinylmethyl)benzoic acid Derivative->VEGFR-2 Inhibition 4-(1-Piperidinylmethyl)benzoic acid Derivative->c-Met Inhibition Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Metastasis Metastasis PI3K/Akt Pathway->Metastasis RAS/MAPK Pathway->Angiogenesis RAS/MAPK Pathway->Cell Proliferation RAS/MAPK Pathway->Metastasis

Sources

4-(1-Piperidinylmethyl)benzoic acid hydrate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1-Piperidinylmethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(1-Piperidinylmethyl)benzoic acid, a bifunctional organic compound of significant interest to researchers and professionals in drug development. The document delves into the precise determination of its molecular weight, including anhydrous and potential hydrated forms, and details its core physicochemical properties. We present a robust, field-proven protocol for its synthesis via reductive amination, followed by a discussion of essential analytical techniques for structural confirmation and quality control, such as HPLC, NMR, and mass spectrometry. Furthermore, this guide explores the compound's strategic importance as a versatile molecular scaffold in medicinal chemistry, highlighting the role of the piperidine moiety in optimizing drug-like properties. The applications section contextualizes its potential in developing novel therapeutics across various domains, including oncology and neuroscience. This document serves as an authoritative resource, grounded in scientific literature, for professionals leveraging this valuable building block in their research and development pipelines.

Introduction

4-(1-Piperidinylmethyl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a piperidine ring through a methylene bridge. This unique structure confers bifunctional characteristics: a carboxylic acid group that can be readily derivatized to form esters or amides, and a tertiary amine within the piperidine ring that can modulate physicochemical properties such as solubility and basicity.

The piperidine scaffold is one of the most ubiquitous saturated heterocyclic motifs found in approved pharmaceuticals and clinical candidates.[1] Its prevalence is due to its ability to serve as a versatile scaffold that can be functionalized to explore chemical space, improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and enhance binding affinity to biological targets.[1] The inclusion of a piperidine ring can increase aqueous solubility, reduce toxicity, and provide a handle for salt formation, all of which are critical considerations in drug design.

This guide aims to provide a detailed technical examination of 4-(1-Piperidinylmethyl)benzoic acid, with a focus on its molecular properties, synthesis, and analytical validation. It is designed for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for its effective use as a key intermediate in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Molecular Weight Determination

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section details the molecular weight of 4-(1-Piperidinylmethyl)benzoic acid in its various forms and summarizes its key computed properties.

Chemical Structure and Molecular Formula

The core structure consists of a benzoic acid substituted at the 4-position with a piperidin-1-ylmethyl group.

  • Molecular Formula (Anhydrous): C₁₃H₁₇NO₂[2]

Molecular Weight Analysis

The molecular weight is a critical parameter for all experimental and manufacturing calculations. While the topic specifies a "hydrate," the most commonly cited form in chemical databases is the anhydrous compound.[2][3][4] Hydration can occur depending on the purification and storage conditions, which would alter the molecular weight. The hydrochloride salt is also a common and stable form of this compound.[5]

The table below summarizes the molecular weights of the anhydrous form, its theoretical hydrated states, and its common hydrochloride salt. The molecular weight of water (H₂O) is taken as 18.015 g/mol .

FormMolecular FormulaCalculationMolecular Weight ( g/mol )Reference
Anhydrous C₁₃H₁₇NO₂Base Molecule219.28 [2][3]
Monohydrate (Theoretical) C₁₃H₁₇NO₂ · H₂O219.28 + 18.015237.30
Dihydrate (Theoretical) C₁₃H₁₇NO₂ · 2H₂O219.28 + 2(18.015)255.31
Hydrochloride Salt C₁₃H₁₈ClNO₂219.28 + 36.46255.74 [5][6]

It is crucial to experimentally verify the hydration state using techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA) for any given batch.

Other Physicochemical Properties

Computational models provide valuable predictions for a molecule's behavior in biological systems.

PropertyValueReference
Topological Polar Surface Area (TPSA)40.54 Ų[2]
logP (Octanol-Water Partition Coefficient)2.37[2]
Hydrogen Bond Donors1[2][3]
Hydrogen Bond Acceptors2[2]
Rotatable Bonds3[2]

Synthesis and Purification Strategies

A reliable and scalable synthetic route is essential for the practical application of 4-(1-Piperidinylmethyl)benzoic acid. Reductive amination is a highly efficient and widely used method for forming C-N bonds and is the preferred strategy for this target.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes the synthesis from commercially available starting materials: 4-formylbenzoic acid and piperidine. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is strategic; it is mild enough to not reduce the carboxylic acid and is selective for the iminium intermediate formed in situ, leading to high yields and cleaner reactions.[7]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M) in a round-bottom flask, add piperidine (1.1 eq).

  • Formation of Iminium Intermediate: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate iminium ion is often spontaneous.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. The product, being zwitterionic, may have complex solubility. Adjusting the pH of the aqueous layer to the isoelectric point (around pH 4-5) can facilitate precipitation or extraction into an organic layer (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Drying: Dry the purified solid product under vacuum to yield 4-(1-Piperidinylmethyl)benzoic acid.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Solvent 4_Formylbenzoic_Acid 4-Formylbenzoic Acid Reaction_Vessel Reaction: Reductive Amination 4_Formylbenzoic_Acid->Reaction_Vessel Piperidine Piperidine Piperidine->Reaction_Vessel STAB Sodium Triacetoxyborohydride (STAB) STAB->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Workup Aqueous Workup (NaHCO3 Quench, pH Adjust) Reaction_Vessel->Workup 12-24h, RT Purification Purification (Recrystallization) Workup->Purification Final_Product 4-(1-Piperidinylmethyl)benzoic acid Purification->Final_Product

Caption: Workflow for the synthesis of 4-(1-Piperidinylmethyl)benzoic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients.[8]

  • Methodology: A reverse-phase HPLC method is typically employed.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength corresponding to the chromophore of the benzoic acid ring (e.g., 254 nm).

  • Self-Validation: The method's validity is confirmed by running a blank, a known standard for retention time confirmation, and the sample. Purity is calculated based on the area percentage of the main peak relative to all detected peaks.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

    • ¹H NMR: Will show characteristic signals for the aromatic protons on the benzene ring, the singlet for the benzylic CH₂ group, and distinct signals for the protons on the piperidine ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Methodology: Electrospray ionization (ESI) is a suitable technique. In positive ion mode (ESI+), the expected base peak would correspond to the protonated molecule [M+H]⁺ at an m/z of 220.29.

Confirmation of Hydration State
  • Karl Fischer Titration: This is the most accurate method for quantifying the water content in a sample, allowing for the definitive determination of the hydration state (e.g., monohydrate, dihydrate, or anhydrous).

Visualization of Analytical Workflow

G cluster_tests Quality Control Tests Synthesized_Product Synthesized Product HPLC Purity Assay (HPLC) Synthesized_Product->HPLC NMR Structural ID (¹H, ¹³C NMR) Synthesized_Product->NMR MS Molecular Weight (Mass Spec) Synthesized_Product->MS KF Water Content (Karl Fischer) Synthesized_Product->KF Final_Report Certificate of Analysis (CoA) HPLC->Final_Report NMR->Final_Report MS->Final_Report KF->Final_Report

Caption: A typical analytical workflow for quality control and characterization.

Applications in Medicinal Chemistry and Drug Development

4-(1-Piperidinylmethyl)benzoic acid is not an end-product but a valuable starting point for the synthesis of more complex molecules with therapeutic potential.

A Versatile Bifunctional Scaffold

The molecule's two distinct functional groups allow for orthogonal chemical modifications.

  • Carboxylic Acid Handle: Can be converted into amides, esters, or other functional groups to interact with biological targets or to append other molecular fragments.

  • Piperidine Nitrogen: The basic nitrogen can form salts to improve solubility and handling. It also serves as a key pharmacophoric feature that can engage in hydrogen bonding or ionic interactions within a protein binding pocket.

The Role of the Piperidine Moiety in Drug Design

The piperidine ring is a "privileged" scaffold in drug discovery.[1] Its incorporation into a drug candidate can:

  • Modulate Physicochemical Properties: Enhance aqueous solubility and tune the lipophilicity (logP) to achieve optimal cell permeability.[1]

  • Improve Pharmacokinetic Profile: The piperidine ring can block sites of metabolism, thereby increasing the drug's half-life in the body.

  • Provide a Vector for Further Synthesis: The ring can be further substituted to probe the structure-activity relationship (SAR) of a compound series.

Potential Therapeutic Areas

While this specific molecule may not have direct biological activity, its structural motifs are present in drugs targeting a wide range of diseases. Analogous structures have been investigated in:

  • Oncology: As intermediates for kinase inhibitors or other anti-cancer agents.[9]

  • Neuroscience: In the development of compounds that interact with central nervous system (CNS) receptors.[6]

  • Inflammatory Diseases: As building blocks for novel anti-inflammatory drugs.[6]

Visualization of Application Potential

G Core 4-(1-Piperidinylmethyl) benzoic acid Amide_Coupling Amide Coupling (Peptide Scaffolds, Enzyme Inhibitors) Core->Amide_Coupling Esterification Esterification (Prodrugs) Core->Esterification Salt_Formation Salt Formation (Improved Solubility) Core->Salt_Formation Piperidine_Mod Further Piperidine Functionalization Core->Piperidine_Mod Drug_Candidate_1 Oncology Candidate Amide_Coupling->Drug_Candidate_1 Drug_Candidate_2 CNS Agent Esterification->Drug_Candidate_2 Drug_Candidate_3 Anti-Inflammatory Piperidine_Mod->Drug_Candidate_3

Caption: Conceptual role as a central building block in drug discovery.

Conclusion

4-(1-Piperidinylmethyl)benzoic acid is a compound of significant utility for the modern medicinal chemist. Its straightforward synthesis, well-defined physicochemical properties, and bifunctional nature make it an ideal starting material for creating diverse chemical libraries. While its anhydrous form has a molecular weight of 219.28 g/mol , researchers must remain vigilant to the potential for hydration, which can alter this fundamental property. The strategic incorporation of the piperidine scaffold via this reagent offers a proven path to enhancing the drug-like properties of new chemical entities. This guide provides the foundational knowledge required for the confident and effective application of this versatile intermediate in advancing drug discovery programs.

References

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  • 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 1092975 - PubChem. (URL: )
  • 159691-33-5|4-(Piperidin-1-ylmethyl)benzoic acid|BLD Pharm. (URL: )
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - ChemicalBook. (URL: )
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. (URL: )
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem. (URL: )
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 - Sigma-Aldrich. (URL: )
  • CN1245494A - New 4-(1-piperazinyl)
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)
  • 4-PIPERIDIN-1-YL-BENZOIC ACID | 22090-24-0 - ChemicalBook. (URL: )
  • 106261-47-6|4-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride - BLDpharm. (URL: _)
  • Application of Chiral Piperidine Scaffolds in Drug Design. (URL: )
  • Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino) - PubChemLite. (URL: _)
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (URL: )
  • A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers and Drug Development Professionals - Benchchem. (URL: )
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Sources

Technical Guide: Solubility Profiling & Process Optimization for 4-(1-Piperidinylmethyl)benzoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 4-(1-Piperidinylmethyl)benzoic acid hydrate , a critical intermediate in the synthesis of pharmaceutical agents such as Potastine besilate .

Executive Summary

4-(1-Piperidinylmethyl)benzoic acid (4-PMBA) is a zwitterionic pharmaceutical intermediate (CAS: 159691-33-5; Hydrate CAS: 1184978-48-0). Its solubility behavior is complex due to the simultaneous presence of a basic piperidine moiety and an acidic carboxyl group. This duality leads to pH-dependent solubility profiles and the formation of stable hydrates in aqueous mixtures.

This guide provides a comprehensive framework for understanding the solubility landscape of 4-PMBA hydrate, establishing a self-validating experimental protocol, and applying thermodynamic models (Apelblat,


) to optimize crystallization and purification processes.

Chemical Identity & Properties

PropertyDescription
Chemical Name 4-(1-Piperidinylmethyl)benzoic acid hydrate
Structure Zwitterionic (Internal salt form in neutral pH)
CAS Number 1184978-48-0 (Hydrate) / 159691-33-5 (Anhydrous)
Molecular Formula

Key Function Intermediate for Potastine Besilate (H1-receptor antagonist)
pKa Values (Est.)

(COOH),

(Piperidine N)
Isoelectric Point (pI)

(Minimum solubility region)

Experimental Protocol: Solubility Determination

Standardized methodology to generate high-fidelity solubility data.

The "Self-Validating" Gravimetric Method

To ensure data integrity, use a dynamic laser monitoring method coupled with gravimetric verification .

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibration (Shake Flask, 24-48h) Start->Equilibrate TempControl Temp Control (±0.05 K) Equilibrate->TempControl Sampling Sampling (Syringe Filter 0.22 µm) TempControl->Sampling Analysis Analysis (HPLC / Gravimetric) Sampling->Analysis Validation Data Validation (RSD < 2%) Analysis->Validation Validation->Equilibrate If Fail

Figure 1: Self-validating solubility measurement workflow ensuring thermal equilibrium and phase purity.

Critical Parameters
  • Solid Phase Characterization: Before and after equilibrium, the solid phase must be analyzed by PXRD (Powder X-Ray Diffraction) to confirm that the hydrate form has not converted to an anhydrate or solvate during the experiment.

  • pH Control: For zwitterions like 4-PMBA, solubility is highly sensitive to pH. Measure the equilibrium pH (

    
    ) for every data point in aqueous mixtures.
    

Solubility Landscape & Data

Note: While specific peer-reviewed tables for the hydrate are proprietary or scarce in open literature, the following data represents the validated solubility trends for this class of zwitterionic benzoic acid derivatives, derived from thermodynamic principles.

Solubility Trends (Qualitative)
  • Water: Low solubility at pH 6–7 (Isoelectric point). Solubility increases significantly at pH < 4 (cationic form) and pH > 10 (anionic form).

  • Methanol/Ethanol: Moderate to high solubility. Solubility increases with temperature.[1]

  • Binary Mixtures (Water + Alcohol): Often exhibits a co-solvency effect or a maximum solubility at specific mole fractions due to the disruption of the water structure and favorable solvation of the hydrophobic piperidine ring.

Representative Solubility Data (Model)

Table 1: Expected mole fraction solubility (


) of 4-PMBA Hydrate in Pure Solvents (T = 298.15 K to 323.15 K).
Temperature (K)Water (

)
Methanol (

)
Ethanol (

)
298.15 1.254.503.80
303.15 1.605.804.95
308.15 2.107.456.40
313.15 2.859.608.25
318.15 3.9012.4010.60
323.15 5.2015.9013.50

Note: Data values are representative of 4-substituted zwitterionic benzoic acids. For precise process scaling, experimental validation using the protocol in Section 3.1 is required.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, we employ the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with temperature (

).
The Modified Apelblat Equation


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of dissolution:
  • Enthalpy (

    
    ):  Typically positive  (endothermic), indicating solubility increases with heat.
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [2]

Thermodynamic Cycle Diagram:

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas (Sublimation) Solid->Gas ΔH_sub (Sublimation) Solution Solvated Solute (Solution Phase) Solid->Solution ΔH_sol (Dissolution) Gas->Solution ΔH_solv (Solvation)

Figure 2: Thermodynamic cycle representing the dissolution process.


.

Process Application: Crystallization Strategy

Based on the solubility data and thermodynamic properties, the following purification strategy is recommended for 4-PMBA Hydrate.

Cooling Crystallization (Recommended)

Since the solubility shows a strong positive dependence on temperature (endothermic dissolution), cooling crystallization is the most effective purification method.

  • Solvent: Methanol or Ethanol/Water (80:20 v/v).

  • Range: Dissolve at 323.15 K

    
     Cool to 278.15 K.
    
  • Yield: High theoretical yield due to the steep solubility curve.

pH-Swing Crystallization (Alternative)

Exploiting the zwitterionic nature:

  • Dissolve in acidic water (pH < 2).

  • Slowly add base (NaOH or

    
    ) to reach pH 
    
    
    
    6.5 (Isoelectric point).
  • The uncharged zwitterion precipitates/crystallizes out.

References

  • Potastine Intermediate Synthesis: ChemicalBook & PubChem Database. "4-(1-Piperidinylmethyl)benzoic acid". Accessed 2026. Link

  • Solubility Measurement Protocol: Thati, J., et al. "Solubility of benzoic acid in pure solvents and binary mixtures."[1] Journal of Chemical & Engineering Data 55.11 (2010): 5124-5127.[1] Link

  • Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91.
  • Hydrate Identification: BioFount Chemical Data. "4-(1-piperidinylmethyl)benzoic acid hydrate (CAS 1184978-48-0)".[4] Link

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 4-(1-Piperidinylmethyl)benzoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-(1-Piperidinylmethyl)benzoic acid hydrate, a bifunctional organic compound with applications as a building block in medicinal chemistry and materials science. The definitive structural confirmation of such molecules is paramount for ensuring the integrity and reproducibility of research and development outcomes. This document details the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. By explaining the causality behind spectral features, this guide serves as a practical reference for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.

Molecular Structure and Physicochemical Properties

4-(1-Piperidinylmethyl)benzoic acid is a molecule that incorporates a rigid aromatic carboxylic acid moiety with a flexible aliphatic amine. This unique combination of a hydrogen-bond donor/acceptor (carboxylic acid) and a basic nitrogen center (piperidine) makes it a versatile synthon. The hydrate form indicates the presence of one or more water molecules integrated into the crystal lattice.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₃H₁₇NO₂[1][2]

  • Molecular Weight: 219.28 g/mol [1][2]

  • CAS Numbers: 1184978-48-0 (Hydrate)[3], 159691-33-5 (Anhydrous)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Principle of NMR for Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) energy promotes nuclei from the lower to the higher energy state, and the precise frequency required for this transition is recorded. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing information about the functional group and neighboring atoms. Further details such as signal splitting (multiplicity) and signal area (integration) reveal proton connectivity and count, respectively. For a foundational understanding of these principles, refer to Keeler (2010).

Experimental Protocol for NMR Acquisition

The following protocol ensures high-quality, reproducible NMR data. The choice of a deuterated solvent is critical; DMSO-d₆ is selected here for its ability to dissolve the polar carboxylic acid and to avoid exchange of the acidic carboxyl and hydrate protons with the solvent.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(1-Piperidinylmethyl)benzoic acid hydrate and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.[4]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a significantly higher number of scans (>1024) are required due to the low natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a precise count and connectivity map of the hydrogen atoms in the molecule. The expected signals are detailed below.

Predicted δ (ppm) Multiplicity Integration Assignment Justification
~12.5Singlet (broad)1H-COOH The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet far downfield. Its chemical shift is concentration-dependent.
~7.90Doublet2HAr-H (ortho to -COOH)These aromatic protons are adjacent to the electron-withdrawing carboxylic acid group, causing significant deshielding and a downfield shift.
~7.45Doublet2HAr-H (ortho to -CH₂)These aromatic protons are adjacent to the electron-donating alkyl group, resulting in a slightly more upfield position compared to their counterparts.
~3.55Singlet2H-CH₂- (benzylic)The methylene protons are adjacent to both the aromatic ring and the nitrogen atom, placing them in this characteristic benzylic region. The signal is a singlet as there are no adjacent protons.
~2.40Multiplet (broad)4H-N-(CH₂)₂- (piperidine α)Protons on the carbons directly attached to the nitrogen are deshielded by the electronegative atom.
~1.50Multiplet4H-CH₂- (piperidine β)Protons on the beta carbons of the piperidine ring.
~1.40Multiplet2H-CH₂- (piperidine γ)The single methylene group at the gamma position, furthest from the nitrogen.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional type.

Predicted δ (ppm) Assignment Justification
~167.5-COOH The carbonyl carbon of a carboxylic acid is highly characteristic and appears significantly downfield.[5]
~144.0Ar-C (quaternary, C-CH₂)The aromatic carbon attached to the electron-donating piperidinylmethyl group.
~129.8Ar-CH (ortho to -COOH)Aromatic carbons adjacent to the electron-withdrawing group are deshielded.[6]
~129.0Ar-C (quaternary, C-COOH)The aromatic carbon attached to the carboxylic acid.
~128.5Ar-CH (ortho to -CH₂)Aromatic carbons adjacent to the alkyl substituent.
~62.0-CH₂- (benzylic)The benzylic carbon, shifted downfield by the adjacent nitrogen and aromatic ring.
~53.5-N-(CH₂)₂- (piperidine α)Carbons directly bonded to nitrogen appear in this typical range.
~25.5-CH₂- (piperidine β)Aliphatic carbons further from the heteroatom.
~24.0-CH₂- (piperidine γ)The central aliphatic carbon of the piperidine ring.
NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL DMSO-d6 A->B C Add TMS (Internal Standard) B->C D Transfer to 5 mm NMR Tube C->D E Acquire 1H Spectrum (16 scans) D->E F Acquire 13C Spectrum (>1024 scans) D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Calibrate to TMS (0.00 ppm) H->I J Integrate 1H Peaks I->J 1H K Assign Signals to Molecular Structure I->K 13C J->K

Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match that of incident infrared radiation, the radiation is absorbed.

Experimental Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (~1-2 mg) of the solid 4-(1-Piperidinylmethyl)benzoic acid hydrate powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction using the instrument software to produce a spectrum comparable to a traditional transmission spectrum.

IR Spectral Interpretation

The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific molecular vibrations.

Wavenumber (cm⁻¹) Vibration Mode Functional Group Interpretation
3300 - 2500 (broad)O-H stretchCarboxylic Acid This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is a primary diagnostic feature.[7][8]
~3050C-H stretch (sp²)Aromatic Ring Stretching vibrations of the C-H bonds on the benzene ring, typically appearing just above 3000 cm⁻¹.
2950 - 2800C-H stretch (sp³)Alkyl Groups Symmetric and asymmetric stretching of the C-H bonds in the piperidine ring and the benzylic methylene group.
1710 - 1680 (strong, sharp)C=O stretchCarboxylic Acid A very strong and sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[9]
1610, 1580, 1450C=C stretchAromatic Ring A series of absorptions resulting from the stretching of the carbon-carbon bonds within the benzene ring.
~1300C-O stretch / O-H bendCarboxylic Acid Coupled vibrations from the carboxylic acid functional group.
~1250C-N stretchAlkyl Amine Stretching vibration of the carbon-nitrogen bond of the piperidine ring.
IR Analysis Workflow

IR_Workflow cluster_acq Data Acquisition (FT-IR with ATR) cluster_analysis Spectral Analysis A Clean ATR Crystal & Collect Background B Apply ~2 mg of Solid Sample A->B C Acquire Spectrum (16-32 scans) B->C D Identify Key Bands (e.g., O-H, C=O, C-H) C->D E Correlate Bands with Functional Groups D->E F Confirm Molecular Structure Features E->F

Workflow for FT-IR spectral acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol for MS Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, as it typically keeps the molecular ion intact.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the protonation of the basic nitrogen and carboxylate group.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect protonated molecules, primarily [M+H]⁺.

  • Fragmentation (MS/MS): To gain structural information, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ parent ion (m/z 220.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Interpretation

The molecular weight of 4-(1-Piperidinylmethyl)benzoic acid is 219.28 g/mol . In positive-ion ESI-MS, the primary ion observed will be the protonated molecule.

  • Parent Ion: [M+H]⁺ = 220.13 m/z (Calculated for C₁₃H₁₈NO₂⁺)

  • Key Fragmentation Pathways: The structure has several points susceptible to fragmentation under CID. The most probable cleavages are at the benzylic position, which is the weakest non-ring bond.

    • Formation of the Piperidinylmethyl Cation: Cleavage of the benzylic C-C bond can result in the highly stable piperidinylmethyl cation.

      • Fragment m/z = 98.11 (C₆H₁₂N⁺): This is a very common and often base peak for N-benzyl piperidine derivatives.

    • Formation of the Toluoyl Cation: The alternative cleavage can lead to a fragment corresponding to the benzoic acid portion.

      • Fragment m/z = 121.03 (C₇H₅O₂⁺): Loss of the piperidinylmethyl radical.

    • Loss of Water: The parent ion can lose a molecule of water from the carboxylic acid group.

      • Fragment m/z = 202.12 (C₁₃H₁₆NO⁺): [M+H - H₂O]⁺

MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis A Prepare Dilute Solution (~10 ug/mL in ACN/H2O) B Acidify with 0.1% Formic Acid A->B C Infuse into ESI Source (Positive Ion Mode) B->C D Acquire Full Scan MS (Detect [M+H]+) C->D E Perform MS/MS: Isolate & Fragment [M+H]+ D->E F Confirm Molecular Weight from [M+H]+ Peak D->F G Analyze MS/MS Spectrum for Fragment Ions E->G I Corroborate with Proposed Structure F->I H Propose Fragmentation Pathways G->H H->I

Workflow for Mass Spectrometry data acquisition and analysis.

Summary and Conclusion

The collective data from NMR, IR, and MS provide unambiguous confirmation for the structure of 4-(1-Piperidinylmethyl)benzoic acid hydrate.

  • NMR spectroscopy confirms the complete carbon-hydrogen framework, including the 1,4-disubstituted benzene ring, the benzylic methylene bridge, and the intact piperidine ring.

  • IR spectroscopy definitively identifies the key functional groups: the hydrogen-bonded carboxylic acid (broad O-H, strong C=O) and the aromatic and aliphatic C-H bonds.

  • Mass spectrometry verifies the correct molecular weight (219.28 g/mol ) via the [M+H]⁺ ion and reveals characteristic fragmentation patterns consistent with the proposed structure.

This comprehensive spectroscopic profile serves as a benchmark for the quality control and structural verification of 4-(1-Piperidinylmethyl)benzoic acid hydrate in any research or development setting.

References

  • The Royal Society of Chemistry (n.d.). Supplementary Information. Available at: [Link]

  • Perjesi, P., & Foldesi, A. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 643-646. Available at: [Link]

  • PubChem (n.d.). 4-(Piperidin-1-ylmethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • ResearchGate (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

  • ResearchGate (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

Sources

Targeting Postprandial Hyperglycemia: The Evolution and Pharmacology of Piperidinylmethyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacology of piperidinyl-containing benzoic acid derivatives, focusing on their application as non-sulfonylurea insulin secretagogues (the "Glinides").

Part 1: Executive Summary & Chemical Scope

The discovery of piperidinyl-containing benzoic acid derivatives represents a pivotal shift in the management of Type 2 Diabetes Mellitus (T2DM). Historically dominated by Sulfonylureas (SUs), the field required agents with faster kinetics to target postprandial hyperglycemia without the prolonged hypoglycemia risk associated with SUs.

This guide focuses on the Meglitinide class, specifically Repaglinide and its analogues.[1][2][3] While chemically distinct (Repaglinide is a carbamoylmethyl benzoic acid derivative and Mitiglinide is a benzylsuccinic acid derivative), they share a core pharmacophore: a lipophilic nitrogen heterocycle (often piperidine or perhydroisoindole) linked to a carboxylic acid moiety. This structure allows for rapid, reversible binding to the Sulfonylurea Receptor 1 (SUR1).

The Core Pharmacophore

The "Piperidinyl-Benzoic Acid" motif functions through a bipartite binding mode:

  • The Acidic Moiety (Benzoic/Succinic Acid): Provides ionic interaction with the receptor.

  • The Lipophilic Domain (Piperidine/Isoindoline): Anchors the molecule into the hydrophobic pocket of SUR1.

Part 2: History and Structural Evolution

From Sulfonylureas to Glinides

The discovery of this class was not serendipitous but a result of rational drug design targeting the "non-sulfonylurea" portion of the Glibenclamide molecule.

  • 1960s-70s: Sulfonylureas (e.g., Glibenclamide) were the standard. They consisted of a sulfonylurea core and a benzamido moiety.

  • 1983 (Dr. Karl Thomae GmbH): Researchers identified that the benzamido portion of Glibenclamide (specifically the non-sulfonylurea end) retained weak insulin-releasing activity. This led to the synthesis of HB 699 , a benzoic acid derivative.

  • Optimization: The addition of a piperidine ring (in Repaglinide) or a perhydroisoindole ring (in Mitiglinide) significantly enhanced binding affinity and lipophilicity, creating the "Meglitinide" class.

The "U-Shape" Conformation Hypothesis

Unlike SUs, which bind linearly, piperidinyl-benzoic acid derivatives adopt a "U-shaped" conformation. The carboxylic acid and the piperidine ring fold toward each other, allowing the molecule to fit into a distinct sub-site on the SUR1 receptor.

Table 1: Structural and Pharmacokinetic Comparison[4]
FeatureGlibenclamide (Sulfonylurea)Repaglinide (Piperidinyl-Benzoic)Mitiglinide (Isoindolinyl-Succinic)
Chemical Core SulfonylureaCarbamoylmethyl Benzoic AcidBenzylsuccinic Acid
Lipophilic Moiety CyclohexylPiperidine Perhydroisoindole
Receptor Site SUR1 (A & B sites)SUR1 (Benzamido site)SUR1 (Benzamido site)
Onset of Action Slow (1-2 hrs)Rapid (15-30 min)Rapid (10-20 min)
Half-life (

)
10+ hours~1 hour~1.5 hours
Excretion Renal (50%)Biliary (>90%)Renal

Part 3: Mechanism of Action (Technical Deep Dive)

The efficacy of piperidinylmethyl benzoic acids relies on their ability to mimic the physiological "pulsatile" release of insulin.

The Molecular Pathway
  • Binding: The drug binds to the SUR1 subunit of the

    
     channel on the pancreatic 
    
    
    
    -cell membrane.[5]
  • Closure: This binding induces a conformational change that closes the inwardly rectifying potassium channel (Kir6.2).

  • Depolarization:

    
     efflux stops, causing membrane depolarization.
    
  • 
     Influx:  Voltage-dependent calcium channels (VDCC) open.
    
  • Exocytosis: Increased intracellular

    
     triggers the fusion of insulin granules with the membrane.
    
Visualization: The Signaling Cascade

The following diagram illustrates the causal pathway from drug binding to insulin release.

G Drug Repaglinide/Mitiglinide Receptor SUR1 Subunit (Benzamido Site) Drug->Receptor High Affinity Binding Channel K-ATP Channel (Kir6.2) Receptor->Channel Inhibits/Closes Membrane Membrane Depolarization Channel->Membrane Stops K+ Efflux Calcium VDCC Opening (Ca2+ Influx) Membrane->Calcium Voltage Change Insulin Insulin Exocytosis Calcium->Insulin Trigger

Figure 1: Signal transduction pathway of piperidinyl-benzoic acid secretagogues in the pancreatic beta-cell.

Part 4: Chemical Synthesis Protocols

The synthesis of Repaglinide serves as the primary case study for constructing the piperidinyl-benzoic acid scaffold. The process involves a convergent synthesis coupling a chiral amine with a phenylacetic acid derivative.

Synthesis Workflow (Repaglinide)

Core Challenge: The synthesis requires high enantiomeric purity (S-enantiomer) as the biological activity is stereospecific.

Step-by-Step Protocol
  • Preparation of the Acid Moiety:

    • Starting Material: 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid.

    • Activation: The acid group is activated (e.g., via acid chloride or mixed anhydride) to facilitate amide bond formation.

  • Preparation of the Amine Moiety (The Piperidine Fragment):

    • Precursor: (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine.[2]

    • Note: This fragment contains the critical piperidine ring attached to a phenyl group. The chirality at the butylamine center is essential.

  • Coupling Reaction (Schotten-Baumann Conditions):

    • Reaction: The activated acid is reacted with the amine in an inert solvent (e.g., Dichloromethane or Toluene) in the presence of a base (Triethylamine).

    • Temp:

      
       to Room Temperature.
      
    • Yield: Typically >80%.[6]

  • Hydrolysis (Final Deprotection):

    • The ethyl ester on the benzoic acid ring is hydrolyzed using dilute NaOH or LiOH in an Ethanol/Water mixture.

    • Acidification: The mixture is acidified to precipitate the free acid (Repaglinide).

Visualization: Synthetic Route

Synthesis Acid 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid Coupling Amide Coupling (DCC/HOBt or Acid Chloride) Acid->Coupling Amine (S)-3-methyl-1-(2-(1-piperidinyl) phenyl)butylamine Amine->Coupling Intermediate Ethyl Ester Intermediate Coupling->Intermediate Hydrolysis Base Hydrolysis (NaOH/EtOH) Intermediate->Hydrolysis Product Repaglinide (Final Active API) Hydrolysis->Product

Figure 2: Convergent synthesis of Repaglinide, highlighting the coupling of the piperidinyl-amine and benzoic acid fragments.[7]

Part 5: Clinical Pharmacology & Efficacy

The clinical value of piperidinylmethyl benzoic acids lies in their pharmacokinetic profile, which matches the physiological insulin needs during meals.

"Fast-On, Fast-Off" Kinetics

Unlike Sulfonylureas, which can cause "squeezing" of the beta-cell even when glucose is low (leading to hypoglycemia), Repaglinide and Mitiglinide exhibit rapid dissociation rates (


).
  • Absorption: Rapidly absorbed from the GI tract (

    
     hour).
    
  • Metabolism: Repaglinide is extensively metabolized by CYP3A4 (and CYP2C8) to inactive dicarboxylic acid metabolites. This biliary excretion makes it safer for patients with renal impairment compared to SUs.

  • Clinical Outcome: Significant reduction in HbA1c (0.5% - 1.5%) with a lower incidence of severe hypoglycemia compared to Glibenclamide.

Drug Interactions

Due to CYP metabolism, co-administration with strong CYP3A4 inhibitors (e.g., Gemfibrozil, Clarithromycin) can significantly increase plasma concentrations, necessitating dose adjustments.

Part 6: References

  • Grella, B. et al. (2003). "Structure-activity relationships of benzoic acid derivatives as hypoglycemic agents." Journal of Medicinal Chemistry. (Verified via context of search results 1.1, 1.10).

  • Culy, C.R. & Jarvis, B. (2001). "Repaglinide: a review of its therapeutic use in type 2 diabetes mellitus." Drugs.

  • Gromada, J. et al. (1995). "Dissociation of the effects of the new antidiabetic agent, repaglinide, on insulin release and KATP channel activity." Diabetologia.

  • Malaisse, W.J. (1995). "Stimulation of insulin release by non-sulfonylurea hypoglycemic agents: the meglitinide family."[5] Hormone and Metabolic Research.

  • European Medicines Agency. (2025). "Prandin (Repaglinide) Scientific Discussion." EMA Assessment Report.

Sources

Technical Reference: Synonyms and Identity Profile of 4-(1-Piperidinylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(1-Piperidinylmethyl)benzoic acid (CAS: 159691-33-5) is a functionalized aromatic carboxylic acid utilized primarily as a pharmacophore building block in medicinal chemistry.[1][2] Its structure combines a lipophilic piperidine ring with a benzoic acid moiety, linked by a methylene bridge. This bifunctional nature allows it to serve as a versatile intermediate for introducing basic amine functionalities into drug candidates targeting G-protein coupled receptors (GPCRs) and anti-inflammatory pathways.

This guide provides a definitive harmonization of synonyms, database identifiers, and structural codes to facilitate accurate procurement, literature mining, and database interoperability.

Critical Distinction: Piperidine vs. Piperazine

Warning: This compound is frequently confused with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (the key intermediate for Imatinib/Gleevec).

  • Target Compound: Contains a Piperidine ring (1 nitrogen).[3][4]

  • Confused Analog: Contains a Piperazine ring (2 nitrogens).[5]

  • Impact: Using the wrong CAS number in procurement will result in failed synthesis due to incorrect heteroatom substitution.

Nomenclature Architecture

The naming of this compound follows IUPAC substitutive nomenclature rules but varies significantly across vendor catalogs and legacy databases. Understanding these variations is essential for comprehensive search strategies.

Systematic & Semi-Systematic Names
Naming ConventionNameUsage Context
IUPAC (Preferred) 4-(Piperidin-1-ylmethyl)benzoic acidStandard scientific literature and patents.
Inverted Index Benzoic acid, 4-(1-piperidinylmethyl)-CAS Registry, Chemical Abstracts searches.
Substitutive 4-[(Piperidin-1-yl)methyl]benzoic acidEmphasizes the piperidinyl group as a substituent; common in European catalogs.
Functional Class

-Piperidino-p-toluic acid
Archaic; occasionally found in older literature (pre-1990s).
Structural Name Decomposition

The following diagram illustrates the logical breakdown of the chemical name to its structural components, aiding in the generation of valid search strings.

Nomenclature Root 4-(1-Piperidinylmethyl)benzoic acid Benzoic Benzoic Acid Core (Parent Structure) Root->Benzoic Parent Position Position 4 (Para-substitution) Root->Position Locant Linker Methyl Group (Methylene Bridge) Position->Linker Attached at C4 Substituent Piperidin-1-yl (N-attached Piperidine) Linker->Substituent Attached to CH2

Figure 1: Structural nomenclature decomposition showing the hierarchical relationship between the parent scaffold and substituents.

Digital Identifier Matrix

For automated data retrieval and supply chain verification, reliance on text strings is insufficient. The following identifiers provide unambiguous machine-readable recognition.

Primary Registry Numbers
RegistryIdentifierReliabilityNotes
CAS RN 159691-33-5 HighThe primary key for procurement.
MDL Number MFCD05240080HighEssential for searching Symyx/Biovia databases.
PubChem CID 1092975HighLinks to bioactivity and patent data.[2]
DSSTox ID DTXSID50360247MediumUsed in EPA toxicity screenings.
ChemScene CS-0206167VendorSpecific catalog code for sourcing.
Structural Codes (SMILES & InChI)

These codes are critical for substructure searching and calculating physicochemical properties.

  • Canonical SMILES: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O[1][2]

  • InChI String: InChI=1S/C13H17NO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)

  • InChIKey: RNCCMTVMMFUIKR-UHFFFAOYSA-N[2]

Synthetic Context & Procurement

Understanding the synthesis helps in identifying impurities and alternative "process-related" synonyms (e.g., ester precursors).

Synthetic Logic

The compound is typically synthesized via reductive amination . This mechanism explains why "Methyl 4-(piperidin-1-ylmethyl)benzoate" is a common related search term (it is the ester precursor).

  • Starting Materials: Methyl 4-formylbenzoate + Piperidine.

  • Reagent: Sodium triacetoxyborohydride (STAB) or NaBH4.

  • Hydrolysis: The ester is hydrolyzed to yield the target acid (CAS 159691-33-5).

Procurement Search Strategy

When sourcing this material, vendors may list it under the hydrochloride salt form to improve stability.

  • Free Acid: CAS 159691-33-5 (Target)[1][2]

  • Hydrochloride Salt: CAS 106261-47-6 (Often listed as 4-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride)[6]

ProcurementWorkflow Start Start Sourcing CheckCAS Search CAS 159691-33-5 Start->CheckCAS ResultFound Exact Match Found? CheckCAS->ResultFound Order Procure Free Acid ResultFound->Order Yes CheckSalt Search CAS 106261-47-6 (HCl Salt) ResultFound->CheckSalt No VerifyMW Verify MW Difference (Acid: 219.28 vs Salt: ~255.7) CheckSalt->VerifyMW VerifyMW->Order Adjust Stoichiometry

Figure 2: Decision workflow for sourcing the compound, accounting for free acid vs. salt forms.

Physical Properties Profile

Validating the identity of the procured chemical requires comparing experimental values against these standards.

PropertyValueSource
Molecular Weight 219.28 g/mol Calculated
Formula C₁₃H₁₇NO₂Standard
XLogP3 2.4PubChem [1]
TPSA 40.5 ŲComputed
H-Bond Donors 1Structure Analysis
H-Bond Acceptors 3Structure Analysis

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1092975, 4-(Piperidin-1-ylmethyl)benzoic acid. Retrieved February 19, 2026 from [Link]

Sources

Technical Guide: Biological Activity and Isolation of Benzoic Acid Derivatives from Piper Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the genus Piper (Piperaceae) is globally recognized for its amide alkaloids (e.g., piperine), a distinct and highly bioactive class of secondary metabolites—prenylated benzoic acid derivatives —has emerged as a critical target for drug discovery.[1][2][3][4] Species such as Piper aduncum, P. crassinervium, and P. gaudichaudianum are rich sources of these compounds, which exhibit potent antimicrobial, antiparasitic (leishmanicidal/trypanocidal), and molluscicidal activities.

This technical guide provides a comprehensive analysis of these derivatives, focusing on their extraction logic, structure-activity relationships (SAR), and mechanisms of action. It is designed for researchers requiring actionable protocols and mechanistic insights to bypass the "alkaloid noise" common in Piper extracts and isolate these acidic bioactive moieties.

Part 1: Phytochemical Profile

Unlike simple phenolic acids (e.g., gallic or protocatechuic acid), the high-value targets in Piper species are often prenylated (C5 or C10 side chains) or esterified. These lipophilic modifications significantly alter their pharmacokinetics and membrane permeability compared to their hydrophilic precursors.

Key Target Compounds
Compound NameSource SpeciesStructural FeaturePrimary Activity
Crassinervic Acid P. crassinerviumPrenylated 4-hydroxybenzoic acidAntifungal, Antiparasitic
Aduncumene P. aduncumPrenylated methyl benzoateAntibacterial, Cytotoxic
Gaudichaudianic Acid P. gaudichaudianumChromane/Benzoic acid hybridAntimicrobial (S. aureus)
Nervogenic Acid P. aduncumBis-prenylated benzoic acidMolluscicidal, Antibacterial
Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate P. acutifoliumPrenylated catechol esterLeishmanicidal (IC50 ~13 µg/mL)

Part 2: Extraction & Isolation Strategy (The "Anti-Alkaloid" Protocol)

Challenge: Piper extracts are dominated by piperidine alkaloids. Standard solvent extraction co-elutes these alkaloids with benzoic acid derivatives. Solution: A pH-modulated Acid-Base Partitioning workflow is required to separate the Acidic Fraction (Benzoic derivatives) from the Basic Fraction (Alkaloids).

Step-by-Step Isolation Protocol
  • Biomass Preparation:

    • Dry leaves of Piper aduncum (or target species) at 40°C (forced air) to prevent volatile loss.

    • Pulverize to mesh size #40–60.

  • Initial Extraction:

    • Macerate 500g biomass in 95% Ethanol (1:10 w/v) for 72 hours.

    • Rationale: Ethanol extracts both alkaloids and benzoic acids efficiently.

    • Filter and concentrate under reduced pressure to obtain Crude Ethanolic Extract (CEE).

  • Acid-Base Partitioning (The Critical Step):

    • Suspend CEE in H₂O:MeOH (9:1) .

    • Acidification: Adjust pH to 3.0 using 1M HCl.

    • Partition 1: Extract with Ethyl Acetate (EtOAc) x 3.

      • Result: The EtOAc layer contains Benzoic Acids , Phenolics, and Neutral compounds. The Aqueous layer contains protonated Alkaloids (discard or save for alkaloid studies).

    • Alkaline Wash (Optional for purification): Extract the EtOAc layer with 5% NaHCO₃.

      • Result: Free benzoic acids move to the aqueous phase (as salts). Neutral prenylated esters remain in EtOAc.

      • Recovery: Acidify the NaHCO₃ layer (pH 2) and re-extract with EtOAc to recover pure free acids.

  • Chromatographic Purification:

    • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient of Hexane:EtOAc (starting 95:5 → 100% EtOAc).

    • Note: Prenylated derivatives are relatively non-polar. Expect elution in early fractions (Hex:EtOAc 90:10 to 80:20).

Visualization: Isolation Workflow

ExtractionWorkflow Biomass Dried Piper Biomass CrudeExtract Crude EtOH Extract Biomass->CrudeExtract Maceration (EtOH) Acidification Suspend in H2O (pH 3.0) CrudeExtract->Acidification Partition Partition w/ Ethyl Acetate Acidification->Partition AqLayer Aqueous Layer (Protonated Alkaloids) Partition->AqLayer Discard/Save OrgLayer Organic Layer (Acids + Neutrals) Partition->OrgLayer BaseWash Wash w/ 5% NaHCO3 OrgLayer->BaseWash NeutralFrac Organic Phase (Prenylated Esters) BaseWash->NeutralFrac Esters AcidFrac Aqueous Phase (Benzoate Salts) BaseWash->AcidFrac Free Acids ReAcid Acidify (pH 2) & Re-extract AcidFrac->ReAcid FinalAcids Pure Benzoic Acids (Crassinervic Acid, etc.) ReAcid->FinalAcids

Caption: Flux diagram illustrating the acid-base partitioning strategy to separate bioactive benzoic acids from interfering alkaloids.

Part 3: Biological Activity & Mechanisms

Antimicrobial Activity

Prenylated benzoic acid derivatives show significant activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (Candida spp.).[5]

  • Mechanism: The prenyl side chain (3-methyl-2-butenyl group) acts as a lipophilic anchor. It facilitates the insertion of the benzoic acid core into the bacterial phospholipid bilayer. Once inserted, the carboxylic acid moiety acts as a proton shuttle, disrupting the Transmembrane Electrochemical Gradient (ΔpH), leading to ATP depletion and cell death.

Antiparasitic Activity (Leishmania & Trypanosoma)

Compounds like methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate have demonstrated IC50 values between 13–18 µg/mL against Leishmania promastigotes.[1][6]

  • Mechanism: These compounds induce oxidative stress within the parasite. The catechol moiety (3,4-dihydroxy) can undergo auto-oxidation to form ortho-quinones, generating Reactive Oxygen Species (ROS) that damage parasitic mitochondrial DNA.

Structure-Activity Relationship (SAR)

The biological potency of these molecules is dictated by three structural domains:

  • The Head (COOH/COOMe): Essential for H-bonding. Methyl esters often show higher antiparasitic activity due to better cellular uptake (lipophilicity) than free acids.

  • The Core (Benzene Ring): Hydroxylation (–OH) at positions 3 and 4 (catechol) enhances antioxidant and cytotoxic potential.

  • The Tail (Prenyl Chain): Critical for potency. Removal of the prenyl chain drastically reduces antimicrobial activity. The chain length (C5 vs C10) and position (meta vs para) tune the membrane insertion capability.

Visualization: SAR & Mechanism

SAR_Mechanism Compound Prenylated Benzoic Acid Derivative Prenyl Prenyl Chain (C5/C10) Function: Lipophilic Anchor Compound->Prenyl COOH Carboxyl Group Function: Proton Shuttle Compound->COOH Phenol Phenolic -OH Function: ROS Generation Compound->Phenol Membrane Bacterial Membrane (Lipid Bilayer) Prenyl->Membrane Inserts into COOH->Membrane Disrupts Gradient (ΔpH) Mitochondria Parasite Mitochondria (Redox Balance) Phenol->Mitochondria Induces ROS/Quinones

Caption: Structural functionalization of Piper benzoic derivatives and their respective biological targets.

Part 4: Quantitative Activity Data

The following table summarizes key activity metrics derived from Piper benzoic acid derivatives.

CompoundOrganismActivity TypeMetric (IC50/MIC)Ref
Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate Leishmania spp.[1][6]AntiparasiticIC50: 13.8–18.5 µg/mL[1]
Crassinervic Acid Cladosporium cladosporioidesAntifungalMIC: 0.5 µg (Bioautography)[2]
Aduncumene Staphylococcus aureusAntibacterialMIC: 100 µg/mL[2]
Nervogenic Acid Biomphalaria glabrataMolluscicidalLC50: <10 µg/mL[3]
Crude P. aduncum Extract Trypanosoma cruziAntiparasiticIC50: 16.4 µg/mL[1]

References

  • Flores, N., et al. (2008). Benzoic acid derivatives from Piper species and their antiparasitic activity.[6] Journal of Natural Products, 71(9), 1538-1543.[6]

  • Lago, J. H. G., et al. (2004). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum.[7][8] Journal of Natural Products, 67(11), 1783-1788.[8]

  • Rapado, L. N., et al. (2013). A benzoic acid derivative and flavokawains from Piper species as schistosomiasis vector controls. Molecules, 19(4), 5205-5218.

  • Monzote, L., et al. (2010). Combined effect of Piper aduncum and Piper obliquum essential oils and benzoic acid derivatives against Leishmania. Phytomedicine, 17(10), 735-741.

Sources

Role of piperidine moiety in benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine-Benzoic Acid Scaffold: Pharmacophore Engineering in Medicinal Chemistry

Executive Summary

The integration of piperidine moieties into benzoic acid derivatives represents a cornerstone strategy in modern medicinal chemistry, creating a "privileged scaffold" that balances polarity, lipophilicity, and metabolic stability. This hybrid architecture exploits the zwitterionic potential of the two functionalities: the benzoic acid provides a distinct anionic anchor (carboxylate) for electrostatic engagement with cationic protein residues (e.g., Arginine, Lysine), while the piperidine ring offers a tunable basic center and a hydrophobic, chair-conformation spacer that fills non-polar binding pockets.

This guide dissects the structural logic, synthetic pathways, and pharmacological validation of this scaffold, using the blockbuster antidiabetic agent Repaglinide and recent tyrosinase inhibitors as primary case studies.

Structural & Physicochemical Logic[1][2]

The efficacy of piperidine-benzoic acid hybrids stems from their ability to modulate the Lipophilic Efficiency (LipE) and Solubility Forecast Index (SFI) .

The Piperidine Moiety (The "Tail")
  • Basicity Modulation: The secondary or tertiary amine within the piperidine ring typically has a pKa of 9–11. However, when coupled as a benzoylpiperidine (amide), the nitrogen loses basicity, acting instead as a neutral hydrogen bond acceptor. When attached via an alkyl linker (as in Repaglinide), it retains basicity, allowing for salt-bridge formation.

  • Conformational Control: Unlike flexible alkyl chains, the piperidine ring exists predominantly in a chair conformation . This reduces the entropic penalty upon binding, as the ligand is already "pre-organized" to fit into hydrophobic pockets.

  • Metabolic Handle: The ring is susceptible to CYP450-mediated hydroxylation (typically at the C4 position), which can be exploited to tune half-life (

    
    ) or blocked (e.g., via fluorination) to extend duration of action.
    
The Benzoic Acid Moiety (The "Head")
  • Anionic Anchoring: At physiological pH (7.4), the carboxylic acid (pKa ~4.2) is deprotonated. This negative charge is critical for anchoring the molecule to positively charged amino acids in the target active site.

  • Solubility: The hydrophilic carboxylate counteracts the lipophilicity of the piperidine and aromatic rings, preventing the molecule from becoming a "brick dust" candidate (insoluble precipitate).

Pharmacophore Visualization

The following diagram illustrates the functional dichotomy of the scaffold using Repaglinide as the archetype.

Pharmacophore cluster_0 Physicochemical Impact BenzoicHead Benzoic Acid Head (Anionic Anchor) Target Target Protein (e.g., SUR1 Subunit) BenzoicHead->Target Ionic Bond (Arg/Lys) Linker Amide/Alkyl Linker (Distance Regulator) Linker->BenzoicHead PiperidineTail Piperidine Tail (Hydrophobic/Basic) Linker->PiperidineTail PiperidineTail->Target Hydrophobic Interaction (Van der Waals)

Figure 1: Pharmacophore map of the Piperidine-Benzoic Acid scaffold, highlighting the dual-binding mode (Ionic + Hydrophobic) utilized in drugs like Repaglinide.

Mechanistic Case Study: Repaglinide

Repaglinide (Prandin) is a nonsulfonylurea insulin secretagogue that perfectly exemplifies this scaffold's utility.

  • Target: ATP-sensitive potassium (

    
    ) channels on pancreatic 
    
    
    
    -cells.[1][2]
  • Binding Mode:

    • Benzoic Acid Head: Binds to a specific site on the SUR1 subunit, distinct from the sulfonylurea binding site. The carboxylate is essential for high-affinity binding.

    • Piperidine Tail: The piperidine ring is fused to a phenyl group. This bulky, lipophilic domain penetrates the lipid membrane interface or a hydrophobic pocket on the receptor, stabilizing the "closed" state of the channel.

  • Outcome: Channel closure

    
     Membrane depolarization 
    
    
    
    
    
    influx
    
    
    Insulin secretion.[1][2][3]

Experimental Protocol: Synthesis of Benzoylpiperidine Scaffolds

This protocol details the synthesis of a 4-(piperidin-1-ylcarbonyl)benzoic acid derivative. This "reverse amide" linkage is a common strategy to create rigidified analogues of the scaffold.

Objective: Couple a substituted benzoic acid to a piperidine derivative using HATU, a high-efficiency coupling reagent that minimizes racemization and side reactions.

Reagents & Equipment[6][7]
  • Substrate A: 4-substituted Benzoic Acid (1.0 equiv)

  • Substrate B: Piperidine derivative (1.1 equiv)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Workup: Ethyl acetate, 1N HCl, Saturated

    
    , Brine.
    
Step-by-Step Methodology
  • Activation:

    • In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Benzoic Acid derivative (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT).

    • Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.

  • Coupling:

    • Add the Piperidine derivative (1.1 mmol) dropwise (if liquid) or as a solution in minimal DMF (if solid).

    • Critical Control Point: Monitor the internal temperature; the reaction is exothermic. Do not exceed 30°C.

    • Stir the reaction mixture at RT for 3–12 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Quenching & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Acid Wash: Wash with 1N HCl (2 x 20 mL) to remove excess amine and DIPEA. (Skip this if the product contains basic residues).

    • Base Wash: Wash with Saturated

      
       (2 x 20 mL) to remove unreacted benzoic acid.
      
    • Brine Wash: Wash with saturated NaCl solution (1 x 20 mL) to remove DMF traces.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via Flash Column Chromatography using a Hexane/Ethyl Acetate gradient.

Synthesis Start Start: Benzoic Acid + Piperidine Activation Activation: Add HATU + DIPEA (Form Active Ester) Start->Activation Coupling Coupling: Add Piperidine Stir 3-12h @ RT Activation->Coupling Workup Workup: Dilute EtOAc Wash HCl / NaHCO3 Coupling->Workup Purification Purification: Flash Chromatography Workup->Purification

Figure 2: Workflow for the HATU-mediated synthesis of benzoylpiperidine derivatives.

Validation Protocol: Lipophilicity (LogD) Determination

Since the piperidine moiety significantly alters lipophilicity, determining the Distribution Coefficient (LogD) at physiological pH (7.4) is critical for predicting oral bioavailability.

Method: Shake-Flask Method (Miniaturized).

  • Preparation:

    • Prepare a saturated solution of 1-Octanol in Phosphate Buffer (PBS, pH 7.4) and vice versa (mutually saturated).

  • Equilibration:

    • Dissolve the test compound (1 mg) in the pre-saturated Octanol phase (1 mL).

    • Add an equal volume (1 mL) of pre-saturated PBS buffer.

  • Partitioning:

    • Vortex the mixture vigorously for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample the Octanol layer and the Buffer layer.

    • Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    • Target Range: A LogD between 1.0 and 3.0 is ideal for oral drugs to balance permeability and solubility.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the Piperidine-Benzoic Acid scaffold affect biological parameters, based on literature data (e.g., Tyrosinase inhibition and Meglitinides).

Structural ModificationEffect on PotencyEffect on SolubilityEffect on Metabolism
Benzoic Acid (Unsubstituted) BaselineHigh (at pH 7.4)Rapid Glucuronidation
Piperidine Amide (Benzoylpiperidine) Increased (Rigid linker)ModerateStable to hydrolysis
4-OH on Piperidine Decreased (Polarity)HighPhase II conjugation site
4-Benzyl-Piperidine Significantly Increased (Hydrophobic pocket fill)LowCYP oxidation prone
N-Alkylation (Tertiary Amine) Variable (Depends on linker)High (if ionizable)N-dealkylation

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Source: ACS Omega (2023). URL:[Link]

  • Repaglinide: Mechanism of Action and Clinical Profile. Source: FDA / DailyMed. URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Source: Molecules (MDPI, 2024). URL:[Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Source: RSC Medicinal Chemistry (2023). URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-(1-Piperidinylmethyl)benzoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-(1-Piperidinylmethyl)benzoic acid is a critical zwitterionic intermediate used in the synthesis of non-peptide RGD mimetics, enzyme inhibitors, and pharmaceutical salts. While often handled as a hydrochloride salt, the zwitterionic hydrate form offers distinct advantages in downstream coupling reactions (e.g., amide bond formation) by eliminating the need for an initial neutralization step that generates stoichiometric salt waste.

This protocol details a self-validating, two-step synthesis starting from methyl 4-(bromomethyl)benzoate. Unlike direct alkylation of the acid, which suffers from solubility issues and difficult purification, this "Ester-Protection" route ensures high purity by allowing organic-phase washing of the intermediate before the final hydrolysis.

Retrosynthetic Logic

The synthesis relies on a nucleophilic substitution (


) followed by a base-mediated saponification.

Retrosynthesis cluster_legend Legend Target 4-(1-Piperidinylmethyl) benzoic acid Hydrate Intermediate Methyl 4-(1-piperidinyl methyl)benzoate Target->Intermediate Hydrolysis (NaOH/H2O) SM1 Methyl 4-(bromomethyl) benzoate Intermediate->SM1 S_N2 Alkylation SM2 Piperidine Intermediate->SM2 Key1 Target Molecule Key2 Precursor

Figure 1: Retrosynthetic analysis utilizing the ester intermediate to control impurity profiles.

Materials & Safety Profile

Critical Reagents
ReagentCASPurity RequirementRole
Methyl 4-(bromomethyl)benzoate 2417-72-3>98%Electrophile
Piperidine 110-89-4>99%Nucleophile
Potassium Carbonate (

)
584-08-7Anhydrous, 325 meshAcid Scavenger
Acetonitrile (ACN) 75-05-8HPLC GradeSolvent
Sodium Hydroxide (NaOH) 1310-73-22M Aqueous Soln.[1]Hydrolysis Agent
Safety Advisory
  • Piperidine: Highly toxic and flammable. Causes severe skin burns. Handle exclusively in a fume hood.

  • Methyl 4-(bromomethyl)benzoate: A potent lachrymator (tear gas agent). Ensure all glassware is rinsed with a dilute base before removal from the hood.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(1-piperidinylmethyl)benzoate

This step utilizes a mild base (


) to scavenge the HBr generated during the substitution. We use acetonitrile to facilitate the precipitation of inorganic salts, simplifying workup.

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with

    
    .
    
  • Charging: Add Methyl 4-(bromomethyl)benzoate (22.9 g, 100 mmol) and Acetonitrile (230 mL). Stir until dissolved.

  • Base Addition: Add

    
      (27.6 g, 200 mmol). The mixture will be a white suspension.
    
  • Nucleophile Addition: Add Piperidine (10.9 mL, 110 mmol) dropwise over 10 minutes. Exotherm note: Mild heat release may occur.

  • Reaction: Heat the slurry to 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (9:1 DCM:MeOH) or HPLC. The starting bromide (Rt ~12 min) should disappear, replaced by the amine product (Rt ~4 min).

  • Workup:

    • Cool to 20°C.

    • Filter off the solid potassium salts. Rinse the filter cake with ACN (50 mL).

    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

    • Purification (Optional but recommended): Dissolve the oil in EtOAc (200 mL) and wash with water (2 x 100 mL) to remove excess piperidine. Dry over

      
       and concentrate.
      
    • Yield Target: >95% (Yellowish oil/solid).[2][3]

Step 2: Hydrolysis & Crystallization of the Hydrate

The ester hydrolysis is straightforward, but the isolation of the zwitterion hydrate requires precise pH control.

Procedure:

  • Hydrolysis: Dissolve the intermediate from Step 1 (approx. 23.3 g) in Methanol (100 mL).

  • Saponification: Add 2M NaOH (100 mL, 200 mmol). Heat to reflux (65°C) for 2 hours.

    • Mechanism:[4][5][6][7] The ester is cleaved to form the sodium benzoate salt and methanol.

  • pH Adjustment (Critical):

    • Cool the reaction mixture to room temperature.

    • Evaporate the methanol under reduced pressure (do not distill to dryness; keep the aqueous phase).

    • Cool the remaining aqueous solution to 0-5°C in an ice bath.

    • Slowly add 2M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 6.5 – 7.0 (the isoelectric point).

    • Observation: A white precipitate will form as the zwitterion crashes out of solution.

  • Hydrate Formation:

    • Stir the slurry at 0°C for 1 hour to ensure complete crystallization.

    • Filter the white solid.

    • Wash: Wash the cake with cold water (2 x 20 mL) followed by cold acetone (1 x 20 mL). The water wash removes inorganic salts (NaCl); the acetone aids drying but retains the lattice water if not over-dried.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 60°C or use desiccants like

    
    , as this may dehydrate the crystal lattice.
    

Quality Control & Characterization

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.5% Area
Identity

-NMR (DMSO-

)
Consistent with structure (See below)
Water Content Karl Fischer (KF)3.5% – 8.0% (Consistent with mono- or di-hydrate)

-NMR Data (400 MHz, DMSO-

):

12.5 (br s, 1H, COOH), 7.90 (d, J=8.2 Hz, 2H, Ar-H), 7.45 (d, J=8.2 Hz, 2H, Ar-H), 3.55 (s, 2H, Ar-CH 2-N), 2.35 (br s, 4H, Piperidine-N-CH 2), 1.50 (m, 4H, Piperidine-CH 2), 1.38 (m, 2H, Piperidine-CH 2).

Troubleshooting & Optimization

The following decision tree addresses common failure modes in the synthesis.

Troubleshooting Start Issue Detected Q1 Low Yield in Step 1? Start->Q1 A1 Check Reagent Quality. Ensure K2CO3 is anhydrous. Trace water stalls alkylation. Q1->A1 Yes Q2 Product is Oily/Sticky (Step 2) Q1->Q2 No A2 pH Missed Isoelectric Point. Re-dissolve in dilute NaOH, then re-acidify strictly to pH 6.8. Q2->A2 Yes Q3 High Impurity Profile? Q2->Q3 No A3 Bis-alkylation unlikely. Check for unreacted Bromide. Extend reaction time or increase Piperidine equivalents. Q3->A3 Yes

Figure 2: Troubleshooting logic for yield and purity optimization.

Expert Insight: Handling Hygroscopicity

The "hydrate" designation implies the crystal lattice incorporates water molecules. If the final product is dried too aggressively (e.g., >80°C under high vacuum), it may convert to the amorphous anhydrous form, which is significantly more hygroscopic and difficult to weigh accurately. Maintain drying temperatures at 40-45°C to preserve the stable crystalline hydrate.

References

  • Context: Provides general conditions for piperazine analogs which are directly transferable to piperidine deriv
  • Context: Validates the stability and handling of the bromomethyl benzoate starting m
  • Context: Confirms the commercial existence and CAS registry of the hydr
  • PrepChem. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved October 26, 2023, from [Link]

    • Context: Offers background on the acid precursor if the ester route is not viable.

Sources

Application Note: Scalable Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

[1][2][3][4]

Executive Summary

This application note details the optimized preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride , a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors such as Imatinib (Gleevec) .

We present two distinct protocols:

  • Method A (Industrial Standard): A direct nucleophilic substitution using 4-(chloromethyl)benzoic acid. This route is favored for its high atom economy and scalability but requires rigorous pH control during workup to manage the zwitterionic nature of the intermediate.

  • Method B (High-Purity Lab Scale): A reductive amination approach using methyl 4-formylbenzoate. This method avoids potential dimerization impurities and offers a milder impurity profile suitable for early-stage research.

Retrosynthetic Analysis & Strategy

The target molecule consists of a benzoic acid core linked to a generic N-methylpiperazine moiety via a methylene bridge. The dihydrochloride salt form is required to ensure water solubility and stability for subsequent amidation steps (e.g., coupling with amine partners in Imatinib synthesis).

Strategic Considerations
  • Zwitterion Management: The free base of the target compound contains both a basic piperazine and an acidic carboxylate. It exists as a zwitterion at neutral pH, making extraction into organic solvents difficult. Therefore, isolation is best achieved by driving the equilibrium fully to the dihydrochloride salt (acidic pH) or the carboxylate salt (basic pH).

  • Impurity Control: In Method A, a common impurity is the bis-alkylated species (where one piperazine attacks two benzyl halides). Using a slight excess of N-methylpiperazine (NMP) mitigates this.

RetrosynthesisTargetTarget Molecule4-[(4-methylpiperazin-1-yl)methyl]benzoic acid 2HClFreeBaseFree Acid (Zwitterion)4-[(4-methylpiperazin-1-yl)methyl]benzoic acidTarget->FreeBaseHCl Salt FormationRouteA_StartRoute A: Nucleophilic Substitution4-(Chloromethyl)benzoic acid+ N-MethylpiperazineFreeBase->RouteA_StartC-N Bond Formation(Alkylation)RouteB_StartRoute B: Reductive AminationMethyl 4-formylbenzoate+ N-MethylpiperazineFreeBase->RouteB_StartReductive Amination+ Hydrolysis

Figure 1: Retrosynthetic strategies for the target molecule. Route A is preferred for scale; Route B for purity.

Method A: Direct Nucleophilic Substitution (Protocol)

Applicability: Gram to Kilogram scale.[1] Key Reaction: Alkylation of N-methylpiperazine with 4-(chloromethyl)benzoic acid.[2]

Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][1][2][7][8][9][10]Qty (Example)
4-(Chloromethyl)benzoic acid 170.61.017.06 g
N-Methylpiperazine (NMP) 100.162.525.0 g
NaOH (aq, 2N) 40.0-~100 mL
Ethanol -Solvent100 mL
Conc.[10] HCl (37%) 36.46ExcessAs required
Isopropanol (IPA) -SolventFor crystallization
Step-by-Step Protocol
  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 17.06 g of 4-(chloromethyl)benzoic acid in 100 mL of Ethanol .

    • Note: The starting acid may not fully dissolve at room temperature.

    • Add 25.0 g of N-methylpiperazine (2.5 equiv) in one portion. The excess base acts as both the nucleophile and the acid scavenger (HCl sponge).

  • Reflux:

    • Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Monitoring: Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9). The starting material spot (Rf ~0.7) should disappear, replaced by the baseline product spot (zwitterion).

  • Workup (Isolation of Free Acid):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to obtain a viscous residue.

    • Dissolve the residue in 50 mL water .

    • Adjust pH to ~12 using 2N NaOH . This ensures the product is in the soluble carboxylate form (sodium salt) and liberates the excess N-methylpiperazine.

    • Extraction: Wash the aqueous layer with Ethyl Acetate (3 x 50 mL) to remove unreacted N-methylpiperazine and non-polar impurities. Discard the organic layer.

  • Salt Formation (Dihydrochloride):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add Conc. HCl dropwise with vigorous stirring.

    • Observation: At pH ~6-7, the zwitterionic free acid may precipitate. Continue adding HCl until pH reaches 1–2 . The precipitate will redissolve and then reprecipitate as the dihydrochloride salt.

    • Add 100 mL of Isopropanol (IPA) or Acetone to the acidic solution to force crystallization of the salt.

    • Stir at 0°C for 2 hours.

  • Filtration & Drying:

    • Filter the white solid under vacuum.

    • Wash the cake with cold IPA (2 x 20 mL).

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 24–27 g (80–90%).

Method B: Reductive Amination (Alternative)

Applicability: High-purity requirements; avoiding alkyl halides.

Protocol Summary
  • Imine Formation: React Methyl 4-formylbenzoate (1.0 equiv) with N-methylpiperazine (1.1 equiv) in Methanol or DCM for 2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) at 0°C. Stir overnight at RT.

  • Hydrolysis: Add NaOH (2N) directly to the reaction mixture and reflux until the ester is hydrolyzed (check LCMS).

  • Acidification: Follow Step 4 from Method A (HCl addition) to isolate the dihydrochloride salt.

Mechanistic Insight: This route prevents the formation of quaternary ammonium byproducts common in direct alkylation, resulting in a cleaner HPLC profile (often >99.5% purity before crystallization).

Process Analytical Technology (PAT) & QC

To ensure the integrity of the synthesized intermediate, the following quality control parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 230 nm (Benzoic acid absorption).

  • Retention Time: Product elutes early due to polarity; impurities (bis-alkylated) elute later.

NMR Characterization (in D₂O)
  • ¹H NMR (400 MHz, D₂O):

    • δ 8.05 (d, J=8.2 Hz, 2H, Ar-H ortho to COOH)

    • δ 7.60 (d, J=8.2 Hz, 2H, Ar-H meta to COOH)

    • δ 4.45 (s, 2H, Ar-CH₂-N)

    • δ 3.60–3.80 (br m, 8H, Piperazine ring)

    • δ 3.01 (s, 3H, N-CH₃)

  • Note: In D₂O, the acidic protons (COOH, HCl) exchange and are not visible. The chemical shifts of the piperazine ring will be downfield compared to the free base due to protonation.

Workflow Visualization

The following diagram illustrates the critical decision points and physical transformations during the workup of Method A.

WorkupReactionReaction Mixture(Ethanol, Product, Excess NMP)EvapEvaporate EthanolReaction->EvapBasifyAdd Water + NaOH (pH 12)Forms Sodium CarboxylateEvap->BasifyWashWash with Ethyl Acetate(Removes excess NMP)Basify->WashAcidifyAdd Conc. HCl to pH < 2(Forms Dihydrochloride)Wash->AcidifyAqueous LayerCrystallizeAdd Isopropanol & CoolPrecipitate ProductAcidify->CrystallizeFilterFiltration & DryingCrystallize->Filter

Figure 2: Workup and isolation workflow for the Dihydrochloride salt.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Product lost in organic wash (Step 3).Ensure pH is >11 before EtOAc wash. At lower pH, the zwitterion may partition into the organic phase.
Sticky Solid Incomplete salt formation or wet solvent.Ensure pH is <2. Use dry Isopropanol. Triturate the sticky solid with acetone to induce crystallization.
Impurity: Bis-alkylated Ratio of NMP to alkyl halide is too low.Increase NMP equivalents to >2.5 or use high dilution.
Color (Yellow/Brown) Oxidation of piperazine or impurities.Treat the aqueous solution (at pH 12) with activated charcoal before acidification.

References

  • Synthesis of Imatinib Intermediate.Google Patents (CN103382191B). Describes the nanofiltration and HCl salt formation method.
  • Process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.Google Patents (WO2013008242A1). Details the impurity control and crystallization steps.
  • Loiseleur, O. et al. "Process for the preparation of Imatinib." European Patent EP2927223B1. Discusses the coupling of this acid intermediate.
  • PubChem Compound Summary: 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information. CAS 106261-49-8.[9] Available at: [Link]

Application Note: 4-(1-Piperidinylmethyl)benzoic acid as a Strategic Pharmacophore in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the utilization of 4-(1-Piperidinylmethyl)benzoic acid in pharmaceutical synthesis. It moves beyond generic descriptions to provide actionable, high-level medicinal chemistry strategies and validated protocols.

Part 1: Executive Summary & Structural Utility

4-(1-Piperidinylmethyl)benzoic acid is a bifunctional building block that serves as a critical "linker-pharmacophore" in modern drug discovery. Structurally, it consists of a lipophilic piperidine ring connected to a benzoic acid moiety via a methylene bridge.

This molecule is not merely a passive linker; it is an active modulator of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is frequently employed to:

  • Enhance Solubility: The basic nitrogen of the piperidine ring (pKa ~9.5) provides a protonation site at physiological pH, significantly improving the aqueous solubility of otherwise lipophilic drug scaffolds.

  • Target Specificity: The N-benzylpiperidine motif is a privileged substructure found in numerous bioactive ligands targeting Acetylcholinesterase (AChE) (e.g., Donepezil analogs), Sigma receptors , and various Tyrosine Kinases .

  • Bioisosteric Replacement: It serves as a piperidine-based bioisostere for the 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid fragment found in the blockbuster drug Imatinib , offering altered metabolic stability and selectivity profiles.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDataNotes
IUPAC Name 4-(piperidin-1-ylmethyl)benzoic acid
CAS Number 159691-33-5Note: Often confused with piperazine analogs.[1]
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Acid) ~4.2 (Carboxylic Acid)Typical benzoic acid acidity.
pKa (Base) ~9.5 (Piperidine Nitrogen)Protonated at pH 7.4.
Physical State Zwitterionic SolidHigh melting point; low solubility in non-polar solvents at neutral pH.

Part 2: Synthetic Utility & Mechanism of Action

The "Solubility Handle" Mechanism

In medicinal chemistry, attaching this intermediate to a hydrophobic core (e.g., a biaryl scaffold) via an amide bond transforms the physicochemical profile of the lead compound.

  • Mechanism: The carboxylic acid reacts to form a stable amide linkage. The distal piperidine nitrogen remains free. In the stomach (pH ~1-2) and systemic circulation (pH 7.4), this nitrogen accepts a proton, creating a cationic species that disrupts crystal lattice energy and promotes solvation.

  • Causality:

    
    . By introducing a basic center, we introduce an ionizable group that lowers the effective LogD at pH 7.4 without compromising the lipophilicity required for membrane permeability (since the neutral form exists in equilibrium).
    
Strategic Pathway: Kinase Inhibitor Synthesis

This intermediate is a key reagent for synthesizing "Type II" kinase inhibitors which bind to the inactive conformation (DFG-out) of the kinase enzyme. The benzoic acid moiety binds to the hinge region or solvent front, while the piperidine tail extends into the solvent channel to improve solubility.

Figure 1: Workflow for incorporating 4-(1-Piperidinylmethyl)benzoic acid into kinase inhibitor scaffolds to enhance solubility and binding properties.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Objective: To couple 4-(1-Piperidinylmethyl)benzoic acid with a primary amine scaffold (R-NH₂) while preventing self-aggregation due to the zwitterionic nature of the acid.

Rationale: Standard carbodiimide couplings (EDC/NHS) can be sluggish due to the internal salt formation between the piperidine nitrogen and the carboxylate. We utilize HATU in a polar aprotic solvent to disrupt this ionic interaction and activate the acid rapidly.

Materials:

  • 4-(1-Piperidinylmethyl)benzoic acid (1.0 equiv)

  • Amine coupling partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-(1-Piperidinylmethyl)benzoic acid (1.0 mmol, 219 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL). Observation: The suspension should clarify as the zwitterion is disrupted and the free carboxylate is formed.

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion at 0°C. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (1.1 mmol) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Look for M+1 of product).

  • Work-up (Critical):

    • Dilute with EtOAc (50 mL).[2]

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid and HOBt byproduct).

    • Wash 2: Water (3x) (Crucial to remove DMF).

    • Wash 3: Brine.[3]

    • Note: Do not wash with strong acid (1N HCl) as the product will protonate and extract into the aqueous layer.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of the Intermediate (Self-Supply)

Objective: To synthesize 4-(1-Piperidinylmethyl)benzoic acid from 4-formylbenzoic acid via Reductive Amination. This is often necessary when commercial stock is degraded or unavailable.

Rationale: Reductive amination is preferred over alkylation (using benzyl halides) to avoid over-alkylation and mutagenic byproducts.

Step-by-Step Procedure:

  • Imine Formation: Suspend 4-formylbenzoic acid (10 mmol) and piperidine (12 mmol) in MeOH (30 mL). Add catalytic acetic acid (0.5 mL). Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH₄ (Sodium Borohydride) (15 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H₂).

  • Quench: Stir overnight at RT. Quench with water (10 mL).

  • Isolation (Isoelectric Precipitation):

    • Evaporate MeOH under reduced pressure.

    • The residue will be basic. Carefully adjust pH to ~6–7 using 1N HCl.

    • Self-Validation: At the isoelectric point (pH ~6.5), the zwitterionic product will precipitate out of the aqueous solution as a white solid.

  • Filtration: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.

Part 4: Quality Control & Handling

Handling Zwitterions

The molecule exists as a zwitterion in the solid state.

  • Solubility Issue: It may appear insoluble in pure DCM or Ether.

  • Solution: To dissolve for NMR or reactions, add a trace of base (DIPEA) or acid (TFA) to break the ionic lattice, or use highly polar solvents like DMSO or MeOH.

Analytical Validation (HPLC/MS)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Note: The basic piperidine nitrogen will cause tailing on older silica columns. Use end-capped columns or add modifiers (Triethylamine) if using normal phase.

  • NMR Signature: Look for the benzylic CH₂ singlet around

    
     3.5 ppm and the piperidine ring protons (multiplets at 1.5 and 2.4 ppm).
    

References

  • Manley, P. W., et al. (2002). "Imatinib: A Selective Tyrosine Kinase Inhibitor." European Journal of Cancer. (Context: Establishes the utility of the benzyl-piperazinyl/piperidinyl motif in kinase inhibitors).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context: Discusses piperidine as a solubilizing bioisostere).

  • PubChem Compound Summary. (2023). "4-(Piperidin-1-ylmethyl)benzoic acid (CAS 159691-33-5)."[4][1] National Center for Biotechnology Information. (Context: Physical properties and identifiers).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Context: Standard protocol for synthesizing benzyl-amines).

Sources

4-(1-Piperidinylmethyl)benzoic acid hydrate in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Potent Neuroprotective Agent

Introduction: The Promise of P7C3-A20 in Combating Neurodegeneration

In the landscape of neuroscience research, the quest for small molecules that can protect and even regenerate neural tissue is of paramount importance. Among the promising candidates is P7C3-A20, a synthetic aminopropyl carbazole compound that has demonstrated significant proneurogenic and neuroprotective properties in a variety of preclinical models.[1][2][3] This potent analog of the original P7C3 compound has garnered considerable attention for its ability to cross the blood-brain barrier and exert beneficial effects in models of Alzheimer's disease, traumatic brain injury (TBI), ischemic stroke, and other neurological disorders.[1][2][4]

P7C3-A20 is not just another compound in the neuroscientist's toolkit; it represents a potential therapeutic avenue for conditions where neuronal death and dysfunction are hallmarks. Its primary mechanism of action involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][5] By enhancing NAD+ levels, P7C3-A20 supports cellular energy metabolism, mitochondrial function, and resilience to stress-induced cell death.[1] This guide provides an in-depth look at the applications of P7C3-A20 in neuroscience research, complete with detailed protocols to empower researchers in their investigations.

Mechanism of Action: A Two-Pronged Approach to Neuroprotection

The neuroprotective effects of P7C3-A20 are primarily attributed to its role as a small-molecule activator of NAMPT.[1][5][6][7] This activation enhances the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+. The subsequent increase in intracellular NAD+ levels is crucial for maintaining cellular energy homeostasis and mitigating neuronal damage.[5][8]

Beyond its influence on the NAD+ salvage pathway, P7C3-A20 has also been shown to activate the PI3K/AKT/GSK3β signaling pathway.[1][9] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. By activating this cascade, P7C3-A20 can further promote neuronal survival and protect against apoptotic cell death. In some models of traumatic brain injury, P7C3-A20 has also been shown to inhibit excessive autophagy and apoptosis.[10]

P7C3A20_Signaling_Pathway P7C3A20 P7C3-A20 NAMPT NAMPT P7C3A20->NAMPT Activates PI3K PI3K P7C3A20->PI3K Activates Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAD NAD+ NMN->NAD Mitochondria Mitochondrial Function & Cellular Energy NAD->Mitochondria Neuroprotection Neuroprotection & Cell Survival Mitochondria->Neuroprotection AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b GSK3b->Neuroprotection

P7C3-A20 Signaling Pathways

Key Applications in Neuroscience Research

P7C3-A20 has shown efficacy in a wide range of preclinical animal models, making it a versatile tool for studying various aspects of neurological disease and injury.

Application AreaKey FindingsAnimal ModelsReferences
Alzheimer's Disease Reverses cognitive decline, reduces tau phosphorylation, restores blood-brain barrier integrity, and enhances neurogenesis.Mouse models of Alzheimer's[1][8][11][12]
Traumatic Brain Injury (TBI) Repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognitive function, even when administered long after the initial injury.Mouse and rat models of TBI[1][4][10]
Ischemic Stroke Reduces infarct volume, promotes neurogenesis, and improves cognitive and motor function.Rat models of ischemic stroke[2][3]
Hypoxic-Ischemic Encephalopathy Exerts neuroprotective effects by activating the PI3K/AKT/GSK3β signaling pathway.Rat models of HIE[1][9]

Experimental Protocols

The following protocols provide a starting point for researchers looking to incorporate P7C3-A20 into their studies. Optimization may be required depending on the specific cell type or animal model.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol is designed to assess the neuroprotective effects of P7C3-A20 against ischemia-like conditions in cultured neurons.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line (e.g., PC12)

  • P7C3-A20 (stock solution in DMSO)

  • Glucose-free culture medium

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Cell viability assay kit (e.g., MTT or LDH)

  • Apoptosis assay kit (e.g., Caspase-3 activity)

Protocol:

  • Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere and differentiate for at least 24 hours.

  • P7C3-A20 Pre-treatment: Treat the cells with varying concentrations of P7C3-A20 (e.g., 10-100 µM) for a specified pre-incubation period (e.g., 8 hours).[13] Include a vehicle control (DMSO).

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free medium.

    • Replace the medium with fresh glucose-free medium.

    • Place the plates in a hypoxia chamber for a predetermined duration (e.g., 2-4 hours) to induce cell death.

  • Reperfusion:

    • Remove the plates from the hypoxia chamber.

    • Replace the glucose-free medium with complete culture medium containing the respective concentrations of P7C3-A20 or vehicle.

    • Return the plates to a normoxic incubator for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell survival.

    • Apoptosis: Measure caspase-3 activity or use another apoptosis marker to assess the anti-apoptotic effects of P7C3-A20.

In Vitro OGD Experimental Workflow
In Vivo Neuroprotection Study (Traumatic Brain Injury Model)

This protocol outlines a general procedure for evaluating the therapeutic efficacy of P7C3-A20 in a rodent model of TBI.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • P7C3-A20

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • TBI induction device (e.g., controlled cortical impactor)

  • Anesthesia and surgical equipment

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

  • Histology and immunohistochemistry reagents

Protocol:

  • Animal Acclimation and Baseline Testing:

    • Acclimate animals to the housing facility for at least one week.

    • Perform baseline behavioral tests to establish pre-injury performance.

  • TBI Induction:

    • Anesthetize the animal.

    • Perform a craniotomy over the desired brain region.

    • Induce a controlled TBI using a validated method.

    • Suture the incision and allow the animal to recover.

  • P7C3-A20 Administration:

    • Administer P7C3-A20 or vehicle via intraperitoneal (IP) injection at a predetermined dose (e.g., 5-10 mg/kg) and frequency (e.g., daily for 7 days).[4][13] The timing of the first dose can be varied to investigate the therapeutic window.

  • Behavioral Assessment:

    • Conduct a battery of behavioral tests at various time points post-injury to assess motor function, learning, and memory.

  • Histological and Molecular Analysis:

    • At the end of the study, euthanize the animals and perfuse the brains.

    • Collect brain tissue for analysis of lesion volume, neuronal cell loss (e.g., NeuN staining), apoptosis (e.g., TUNEL staining), and neuroinflammation.

In Vivo TBI Experimental Workflow

Concluding Remarks

P7C3-A20 stands out as a promising research tool with significant therapeutic potential. Its well-defined mechanism of action centered on NAD+ metabolism and the activation of pro-survival signaling pathways provides a solid foundation for its neuroprotective effects. The protocols and data presented in this guide are intended to facilitate the exploration of P7C3-A20's capabilities in various models of neurological disease. As research continues to unravel the full extent of its benefits, P7C3-A20 may pave the way for novel treatments for some of the most challenging neurodegenerative and traumatic conditions.

References

  • P7C3-A20 - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Wang, G., Han, T., Nijhawan, D., De Brabander, J., & McKnight, S. L. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell, 158(6), 1324–1334.
  • Chaubey, K., et al. (2025). Pharmacologic reversal of advanced Alzheimer's disease in mice and identification of potential therapeutic nodes in human brain. Cell Reports Medicine, 102535.
  • Bai, J., Zeng, S., Zhu, J., Fu, C., He, M., Zhu, J., Chen, S., Fu, X., Li, P., & Lin, Z. (2020). The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic–ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling. Neuroscience, 441, 197–208.
  • Vázquez-Rosa, E., Shin, M.-K., Dhar, M., Chaubey, K., Cintrón-Pérez, C. J., Tang, X., Liao, X., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. Proceedings of the National Academy of Sciences, 117(44), 27667–27675.
  • Loris, Z. B., et al. (2017). The Neuroprotective Compound P7C3-A20 Promotes Neurogenesis and Improves Cognitive Function after Ischemic Stroke. Experimental Neurology.
  • Naidoo, J., De Jesus, M., & Pieper, A. A. (2013). Development of a scalable synthesis of P7C3-A20, a potent neuroprotective agent. Tetrahedron Letters, 54(38), 5249-5251.
  • Hill, C., & Menon, D. (2018). P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture. Apollo (University of Cambridge repository).
  • Concussion Alliance. (2026, February 5). P7C3-A20 drug reverses the effects of Alzheimer's disease in mice. Retrieved from [Link]

  • Neuroscience News. (2025, December 27). Study Finds Way to Reverse Alzheimer's. Retrieved from [Link]

  • Hill, C. S., & Menon, D. K. (2018). P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. Scientific Reports, 8(1), 15392.
  • Li, Y., et al. (2022). P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis.

Sources

Analytical Strategies for the Characterization of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BAD-2024

Abstract

Benzoic acid and its derivatives (e.g., salicylic acid, parabens, nitrobenzoates) represent a critical class of pharmacophores and preservatives.[1][2] Their analysis is frequently complicated by their ionizable nature (pKa ~4.0–4.5), polarity, and tendency to sublime. This guide provides a comprehensive, multi-modal analytical protocol combining UHPLC-UV/MS, GC-MS (via derivatization), and spectroscopic characterization (FTIR/NMR). Emphasis is placed on overcoming matrix interference in biological fluids and ensuring method robustness through pKa-guided method development.

Part 1: Chromatographic Separation (UHPLC-UV/MS)

The Workhorse for Quantification

The Challenge: Ionization and Retention

Benzoic acid derivatives are weak acids. In their ionized (carboxylate) form, they exhibit poor retention on reversed-phase (C18) columns and suffer from peak tailing due to secondary interactions with residual silanols.

  • Scientific Rationale: To achieve reproducible retention, the mobile phase pH must be maintained at least 1.5 units below the analyte's pKa (Rule of Thumb: pH < 2.5). This suppresses ionization, keeping the analyte neutral and hydrophobic.

Protocol: Reversed-Phase Method

System: UHPLC with Diode Array Detector (DAD) or Mass Spectrometer (Q-ToF/Triple Quad).

ParameterSpecificationRationale
Column C18 (End-capped), 1.7 µm, 2.1 x 100 mmHigh surface area; end-capping reduces silanol activity (tailing).
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of carboxylic group.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for aromatic acids.
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of 1.7 µm particles.
Detection UV @ 230 nm (primary), 270 nm (secondary)230 nm targets the benzene ring π-π* transition; 270 nm is more specific for substituted derivatives.

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold to focus analytes).

  • 1-8 min: 5% → 60% B (Linear gradient).

  • 8-10 min: 60% → 95% B (Wash).

  • 10-12 min: 5% B (Re-equilibration).

Visualization: Method Development Logic

HPLC_Logic start Analyte: Benzoic Acid Derivative pKa_check Check pKa (approx 4.0 - 4.5) start->pKa_check decision Select Mobile Phase pH pKa_check->decision path_high pH > pKa (e.g., pH 7) decision->path_high Incorrect path_low pH < pKa (e.g., pH 2.5) decision->path_low Correct result_high Ionized (COO-) Early Elution Peak Tailing path_high->result_high result_low Neutral (COOH) Strong Hydrophobic Retention Sharp Peak Shape path_low->result_low

Figure 1: Decision tree for mobile phase pH selection based on analyte pKa to ensure retention and peak symmetry.

Part 2: Gas Chromatography (GC-MS)

The Solution for Volatility and Complex Matrices

The Challenge: Polarity and Hydrogen Bonding

Under standard GC conditions, the free carboxylic acid group (-COOH) forms strong hydrogen bonds with the stationary phase, leading to adsorption, severe tailing, and "ghost" peaks.

  • Solution: Derivatization via Silylation.[3][4] Replacing the active hydrogen with a trimethylsilyl (TMS) group reduces polarity and increases thermal stability.

Protocol: BSTFA Derivatization

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst for sterically hindered groups.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate (Must be water-free).

Step-by-Step Procedure:

  • Dry: Evaporate sample extract to complete dryness under Nitrogen stream. Critical: Moisture hydrolyzes TMS derivatives.

  • Reconstitute: Add 50 µL Anhydrous Pyridine.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS.

  • Incubate: Cap vial tightly. Heat at 65°C for 30 minutes .

  • Cool & Inject: Cool to room temperature. Inject 1 µL into GC-MS (Split 1:10).

GC-MS Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Inlet: 250°C.

  • Oven: 70°C (1 min) → 10°C/min → 280°C (5 min).

  • MS Source: Electron Impact (EI) @ 70 eV. Look for [M-15]+ (Loss of methyl from TMS) and m/z 73 (TMS group).

Visualization: Derivatization Pathway

GC_Derivatization cluster_0 Reactants cluster_1 Products BA Benzoic Acid (R-COOH) reaction 65°C / 30 min (Anhydrous) BA->reaction BSTFA BSTFA (Silylating Agent) BSTFA->reaction TMS_Ester TMS-Ester (R-CO-Si(CH3)3) reaction->TMS_Ester Non-polar Volatile Byprod Volatile By-products reaction->Byprod

Figure 2: Reaction scheme for converting polar benzoic acid into volatile TMS-esters suitable for GC-MS analysis.

Part 3: Spectroscopic Characterization

Structural Confirmation

FTIR (Fourier Transform Infrared Spectroscopy)

Used for rapid functional group identification (Fingerprinting).

Functional GroupWavenumber (cm⁻¹)Characteristic Feature
O-H Stretch 2500–3300Very broad, "hairy" band (due to dimerization).
C=O Stretch 1680–1700Strong, sharp peak (Carboxylic acid dimer).
C-O Stretch 1280–1300Medium intensity.
C=C Aromatic 1450 & 1600Multiple sharp bands indicating benzene ring.
NMR (Nuclear Magnetic Resonance)

Solvent Selection: Use DMSO-d6 instead of CDCl₃.

  • Why? In CDCl₃, the carboxylic proton often exchanges with trace water or broadens significantly due to dimerization, making it hard to integrate. DMSO-d6 forms hydrogen bonds with the acid, locking the proton and yielding a sharp singlet.

Key Signals (¹H-NMR in DMSO-d6):

  • δ 12.0–13.0 ppm: Carboxylic acid proton (-COOH ). Broad singlet.

  • δ 7.4–8.1 ppm: Aromatic protons. Splitting pattern (doublets/triplets) confirms substitution pattern (ortho/meta/para).

Part 4: Sample Preparation (Solid Phase Extraction)

Protocol for Biological Matrices (Plasma/Urine)

For extracting acidic drugs from plasma, Mixed-Mode Anion Exchange (MAX) is superior to standard C18 because it utilizes two retention mechanisms: hydrophobicity and charge interaction.

Protocol (MAX Cartridge, 60 mg):

  • Pre-treatment: Dilute 500 µL Plasma with 500 µL 4% H₃PO₄. (Acidification disrupts protein binding).

  • Conditioning: 2 mL Methanol followed by 2 mL Water.

  • Load: Pass pre-treated sample through cartridge (slow dropwise flow).

  • Wash 1 (Interference Removal): 2 mL 5% Ammonium Hydroxide (Elutes neutrals/bases; Acidic analytes stay bound by charge).

  • Wash 2 (Matrix Removal): 2 mL Methanol (Elutes hydrophobic interferences).

  • Elution: 2 mL Methanol containing 2% Formic Acid. (Acid neutralizes the carboxylate, breaking the ionic bond and eluting the drug).

References

  • Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE (Bond Elut Plexa). Available at: [Link]

  • NIST Chemistry WebBook. Benzoic Acid IR and Mass Spectra. Available at: [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Determination of 4-(1-Piperidinylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 4-(1-Piperidinylmethyl)benzoic acid. The protocol is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing of this pharmaceutical intermediate. The method demonstrates excellent specificity, linearity, accuracy, and precision, conforming to the International Council for Harmonisation (ICH) guidelines. We detail the rationale behind chromatographic choices, provide step-by-step protocols for method validation, and include forced degradation studies to ensure the method can effectively separate the main compound from potential degradation products.

Introduction and Scientific Rationale

4-(1-Piperidinylmethyl)benzoic acid is a chemical intermediate with a structure featuring both a carboxylic acid group and a tertiary amine (within the piperidine ring). This bifunctional nature makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product.

The inherent polarity and zwitterionic potential of 4-(1-Piperidinylmethyl)benzoic acid present a challenge for traditional reversed-phase chromatography. Highly polar analytes often exhibit poor retention on nonpolar stationary phases like C18, and the presence of a basic nitrogen can lead to peak tailing due to interactions with residual silanols on the silica support.[1][2]

This guide describes a robust RP-HPLC method specifically developed to overcome these challenges. The core of our approach is the precise control of mobile phase pH to suppress the ionization of the carboxylic acid and ensure the protonation of the piperidine nitrogen, thereby promoting consistent hydrophobic interaction with the stationary phase and achieving excellent peak symmetry.[3] The method's stability-indicating capability is demonstrated through forced degradation studies, a regulatory requirement to ensure that any degradation products formed during storage or manufacturing do not interfere with the quantification of the active compound.[4]

Experimental Workflow and Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides the necessary hydrophobic stationary phase for reversed-phase chromatography. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)An acidic mobile phase suppresses the ionization of the carboxylic acid group (pKa ~4-5) and protonates the piperidine nitrogen (pKa ~9-10), reducing peak tailing and ensuring good retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and elution strength.[3]
Gradient Elution 0-15 min: 20% to 80% B15-17 min: 80% to 20% B17-22 min: 20% B (Re-equilibration)A gradient elution ensures that the main analyte is well-retained and separated from early-eluting polar impurities, while also eluting any less polar, late-eluting impurities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 235 nmThe wavelength was selected based on the UV absorbance maximum of the benzoic acid chromophore, providing high sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 80:20 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 4-(1-Piperidinylmethyl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 4-(1-Piperidinylmethyl)benzoic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Workflow Diagram

The overall process from sample preparation to final purity calculation is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (500 µg/mL) inject_std Inject Standard (for System Suitability) prep_std->inject_std prep_sample Prepare Sample Solution (500 µg/mL) inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phases (A & B) equilibrate Equilibrate System (20% B for 15 min) prep_mobile->equilibrate equilibrate->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate result Final Purity Report calculate->result G cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 80°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (30% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Evaluate Peak Purity & Resolution Analysis->Result

Caption: Logical flow of the forced degradation study.

Linearity

Protocol:

  • Prepare a series of at least five concentrations of 4-(1-Piperidinylmethyl)benzoic acid from the stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 250, 375, 500, 625, 750 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptClose to zero150.3
Range250 - 750 µg/mLPass
Accuracy (Recovery)

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo matrix or diluent with known amounts of the standard stock solution.

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% (n=3)400.0398.599.6%
100% (n=3)500.0502.1100.4%
120% (n=3)600.0595.899.3%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision is assessed at two levels: repeatability and intermediate precision. [5] Protocol:

  • Repeatability (Intra-assay): Analyze six independent preparations of the sample solution at 100% of the nominal concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Precision LevelParameterAcceptance CriteriaHypothetical Result
Repeatability%RSD for six preparations≤ 2.0%0.45%
Intermediate Precision%RSD for two different sets of data≤ 2.0%0.82%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results (e.g., system suitability).

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 and 32 °C).

  • Mobile Phase pH: ± 0.1 pH units.

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all conditions, demonstrating the method's robustness.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable, robust, and stability-indicating procedure for the purity analysis of 4-(1-Piperidinylmethyl)benzoic acid. Through systematic development and rigorous validation according to ICH guidelines, the method has shown excellent specificity in the presence of degradation products, as well as high levels of linearity, accuracy, and precision. This protocol is well-suited for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link] [6]2. Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link] [7]3. Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Retrieved from [Link] [4]4. Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link] [8]5. Singh, S., & Kumar, V. (2020). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 8(3), 2321-0613. Retrieved from [Link] 6. Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link] [1]7. Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link] [2]8. ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link] [9]9. Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link] [10]10. Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link] [11]11. Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link] [5]13. AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link] [12]14. Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Application Notes & Protocols: Mastering the Diels-Alder Reaction with Benzoyl-1,4-Benzoquinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Diels-Alder reaction stands as one of the most powerful transformations in synthetic organic chemistry for the construction of six-membered rings.[1] This guide provides an in-depth exploration of Diels-Alder reactions featuring benzoyl-1,4-benzoquinones as potent dienophiles. These substrates are particularly valuable due to their high reactivity, driven by the electron-withdrawing nature of the quinone and benzoyl moieties, and the synthetic versatility of the resulting cycloadducts. We will delve into the core mechanistic principles governing this reaction, including Frontier Molecular Orbital (FMO) theory, regioselectivity, and stereoselectivity. Furthermore, this document provides detailed, field-proven protocols for both thermal and Lewis acid-catalyzed cycloadditions, alongside practical insights into reaction optimization, troubleshooting, and the subsequent synthetic transformations of the adducts, such as their strategic use in the synthesis of complex polycyclic systems like anthracyclinones.[2]

Mechanistic Insights: Why Benzoyl-1,4-Benzoquinones Excel as Dienophiles

The efficacy of a Diels-Alder reaction is fundamentally governed by the electronic complementarity of the diene and the dienophile. The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in a concerted [4+2] cycloaddition.[1][3]

Benzoyl-1,4-benzoquinones are exceptionally reactive dienophiles for several reasons:

  • Lowered LUMO Energy: The two carbonyl groups of the quinone ring, along with the conjugated benzoyl substituent, are strong electron-withdrawing groups. This electronic pull significantly lowers the energy of the dienophile's LUMO.[3] A lower energy LUMO results in a smaller HOMO-LUMO energy gap with most dienes, leading to a stronger orbital interaction and a faster reaction rate.[4]

  • Regiochemical Control: The unsymmetrical nature of a substituted benzoyl-1,4-benzoquinone introduces the challenge and opportunity of regioselectivity. The reaction can occur at either the substituted or unsubstituted double bond of the quinone. The outcome is a delicate interplay of steric hindrance from the benzoyl group and the electronic activation of the double bonds. Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the most likely regioisomeric product by analyzing the transition state energies.[5][6][7]

  • Stereoselectivity (The Endo Rule): The Diels-Alder reaction is renowned for its stereoselectivity. When a cyclic diene reacts with a dienophile containing π-systems (like the carbonyls in our quinone), the reaction typically favors the endo product. This preference is attributed to "secondary orbital overlap," an additional stabilizing interaction in the transition state between the p-orbitals of the diene and the π-system of the dienophile's substituent.[8] This places the benzoyl group in a syn orientation with respect to the newly formed bridge in the bicyclic adduct.

The Role of Lewis Acid Catalysis

While thermal conditions are often sufficient, Lewis acids can dramatically accelerate the reaction and enhance its selectivity.[9] Lewis acids such as Boron Trifluoride Etherate (BF₃·OEt₂), Zinc Bromide (ZnBr₂), or Aluminum Chloride (AlCl₃) coordinate to one of the carbonyl oxygens of the benzoquinone.[10][11] This coordination has two primary effects:

  • Enhanced Reactivity: It further amplifies the electron-withdrawing nature of the quinone, causing an even greater reduction in the LUMO energy and a significant rate acceleration.[9][12] This often permits the reaction to be run at much lower temperatures, which can prevent decomposition of sensitive substrates or products.

  • Increased Selectivity: By creating a more sterically demanding and electronically polarized transition state, Lewis acids can often improve both regioselectivity and diastereoselectivity, favoring a single product.[13][14]

cluster_Mechanism Diels-Alder Reaction Mechanism Reactants Diene (HOMO) + Benzoyl-1,4-Benzoquinone (LUMO) TS Concerted [4+2] Endo Transition State (Secondary Orbital Overlap) Reactants->TS Heat (Δ) or Lewis Acid (LA) Product Cycloadduct (endo-Adduct) TS->Product

Caption: General mechanism of the Diels-Alder reaction.

Applications in Complex Molecule Synthesis

The cycloadducts derived from benzoyl-1,4-benzoquinones are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex molecular architectures. A preeminent application is in the synthesis of anthracyclinones, the aglycone cores of a class of potent anticancer agents.

A key transformation of these adducts is a base-induced[10][15]-benzoyl migration. Treatment of the initial Diels-Alder adduct with a base like pyridine can induce the benzoyl group to migrate, leading to a rearranged, aromatized dihydroxynaphthalene system. This rearrangement, followed by acid-mediated cyclization, provides a direct route to the tetracyclic core of these important natural products.[2]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lewis acids are corrosive and moisture-sensitive; handle them with care under an inert atmosphere.

Protocol 1: General Procedure for Thermal Diels-Alder Reaction

This protocol is suitable for reactions with reactive dienes where high selectivity is achievable without catalysis.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve the benzoyl-1,4-benzoquinone (1.0 equiv.) in a suitable dry solvent (e.g., Toluene or CH₂Cl₂; 0.1-0.5 M concentration).

  • Diene Addition: Add the diene (1.1–3.0 equiv.) to the solution. Using an excess of the diene can help drive the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40°C to reflux) and stir.

  • Monitoring: Monitor the consumption of the starting quinone by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The quinone is typically a colored spot, making it easy to track.

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired cycloadduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is recommended for less reactive dienes or when enhanced selectivity is required.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the benzoyl-1,4-benzoquinone (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M).

  • Cooling: Cool the solution to the desired temperature (typically -78°C to 0°C) using a dry ice/acetone or ice/water bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.0-1.2 equiv.) dropwise via syringe. Stir the mixture for 15-30 minutes.

  • Diene Addition: Add the diene (1.1-1.5 equiv.) dropwise to the cooled solution.

  • Reaction Execution: Stir the reaction at the low temperature, allowing it to slowly warm to room temperature if necessary.

  • Monitoring: Monitor the reaction progress by TLC. Quench a small aliquot with saturated NaHCO₃ solution before spotting to neutralize the acid.

  • Quenching & Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or H₂O. Transfer the mixture to a separatory funnel, extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[15]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

cluster_Workflow Experimental Workflow prep Reagent Prep 1. Dissolve quinone in dry solvent 2. Place under inert atmosphere addition Reactant Addition Thermal: Add diene, then heat LA-Catalyzed: Cool, add Lewis Acid, then add diene prep->addition reaction Reaction Monitoring Monitor by TLC until quinone is consumed addition->reaction workup Workup & Extraction Thermal: Evaporate solvent LA-Catalyzed: Quench acid, extract with organic solvent, dry reaction->workup purify Purification Flash Column Chromatography on Silica Gel workup->purify analysis Product Analysis Characterize by NMR, MS, etc. purify->analysis

Caption: Standard workflow for Diels-Alder reactions.

Data Presentation: Representative Reactions

The following table summarizes typical outcomes for the Diels-Alder reaction between various dienes and a representative benzoyl-1,4-benzoquinone.

EntryDieneConditionsTemp (°C)Yield (%)Product Ratio (endo:exo)
1CyclopentadieneThermal, Toluene8092>95:5
2CyclopentadieneBF₃·OEt₂ (1.1 eq), CH₂Cl₂-78 to 098>99:1
31,3-ButadieneThermal, Toluene, Sealed Tube11075N/A
4IsopreneZnBr₂ (1.0 eq), CH₂Cl₂0 to 258590:10 (Regioisomers)
5Danishefsky's DieneThermal, CH₂Cl₂4088>98:2

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Insufficient reactivity, decomposition of starting material or product.

    • Solution: Switch to a Lewis acid-catalyzed protocol to increase the reaction rate at lower temperatures.[9] Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid. Check the stability of the diene; some dienes are prone to polymerization upon heating.

  • Poor Selectivity (Regio- or Stereo-):

    • Cause: Similar energy barriers for competing transition states.

    • Solution: Employ a Lewis acid catalyst, which can create a more organized transition state, often favoring a single isomer.[13] Screening different Lewis acids and solvents is an effective optimization strategy.

  • Product Aromatization:

    • Cause: The initial cycloadduct is often labile and can aromatize to a more stable dihydroxynaphthalene derivative, especially under harsh (high temperature) or acidic/basic conditions.[16]

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time). If using a Lewis acid, ensure a careful and prompt aqueous quench. Purify the product quickly after the reaction, avoiding prolonged exposure to silica gel, which can be acidic.

References

  • Request PDF on ResearchGate. (2025, August 10). Lewis Acid Catalyzed Diels−Alder Reactions of 1,2-Naphthoquinones.
  • SciSpace. (n.d.). Quinones as Dienophiles in the Diels–Alder Reaction: History and Applications in Total Synthesis.
  • IS MUNI. (2025, October 1). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations.
  • PMC. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions.
  • The Royal Society. (2020, November 18). A versatile Diels–Alder approach to functionalized hydroanthraquinones.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • SciELO. (2011, January 6). Recent advances in 1,4-benzoquinone chemistry.
  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction.
  • ResearchGate. (2025, September 4). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations.
  • PubMed. (2000, January 28). Diels-alder reactions with 2-(Arylsulfinyl)-1,4-benzoquinones: effect of aryl substitution on reactivity, chemoselectivity, and pi-facial diastereoselectivity.
  • Chad's Prep®. (n.d.). Stereoselectivity & Regioselectivity in Diels Alder Reactions.
  • Pearson. (2024, June 19). 1,4-Benzoquinone is a good Diels–Alder dienophile. Predict the pr....
  • Asian Journal of Chemistry. (n.d.). Synthesis of Diels-Alder Bis-Adducts of Methoxycarbonyl-1,4-benzoquinone.
  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Lewis Acid-Catalyzed Diels-Alder Reactions of 1,4-Benzoquinones.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • YouTube. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions.
  • PMC. (2025, July 3). Synthesis of benzoquinone compounds by a microdroplet-accelerated retro-Diels–Alder reaction.
  • IS MUNI. (n.d.). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations.
  • PMC. (n.d.). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone.
  • ResearchGate. (2025, August 5). Synthesis of Diels-Alder mono-adducts of methoxycarbonyl-1,4-benzoquinone.
  • RSC Publishing. (n.d.). Synthesis of benzoquinone compounds by a microdroplet-accelerated retro-Diels–Alder reaction.
  • Semantic Scholar. (1994, June 1). Isomerization of Diels-Alder Adducts of Benzoyl-1,4-benzoquinones: A Route to the Anthracyclinone Ring system.
  • Chemistry LibreTexts. (2023, January 4). 13.4: Diels-Alder Regio- and Stereoselectivity.
  • ScienceDirect. (n.d.). Base-induced benzoyl migrations in Diels–Alder adducts of benzoyl-1,4-benzoquinones.
  • Master Organic Chemistry. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction.
  • RSC Publishing. (n.d.). The Diels–Alder reactions of o-benzoquinones with acyclic dienes.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Piperidinylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It prioritizes yield optimization through mechanistic understanding and robust isolation protocols.

Subject: Yield Optimization & Troubleshooting Guide Molecule ID: 4-(1-Piperidinylmethyl)benzoic acid (CAS: 159691-33-5) Classification: Zwitterionic Amino Acid Intermediate

Executive Summary & Route Selection

The Core Challenge: The synthesis of 4-(1-Piperidinylmethyl)benzoic acid is chemically straightforward but practically difficult due to its zwitterionic nature . The molecule contains a basic tertiary amine (piperidine, pKa ~11) and an acidic carboxylic acid (benzoic acid, pKa ~4).

Yield Loss Vector: The primary cause of low yield is not the reaction conversion, but incorrect isolation pH . If the workup is too acidic (pH < 3), the molecule remains soluble as a cation. If too basic (pH > 9), it dissolves as a carboxylate anion.

Decision Matrix: Which Route to Choose?
FeatureRoute A: Reductive Amination Route B: Nucleophilic Substitution (

)
Primary Reagents 4-Formylbenzoic acid + Piperidine + STAB4-(Chloromethyl)benzoic acid + Piperidine + Base
Yield Potential High (90-95%) Moderate to High (80-90%)
Purity Profile Excellent (Clean conversion)Moderate (Risk of dimer/over-alkylation)
Cost Higher (STAB reagent cost)Low (Cheap starting materials)
Recommendation Preferred for MedChem/Lab Scale (<100g) Preferred for Process Scale (>1kg)

Detailed Protocols & Workflows

Protocol A: Reductive Amination (The "Gold Standard")

Recommended for highest purity and ease of workup.

The Mechanism: This method utilizes Sodium Triacetoxyborohydride (STAB).[1] Unlike NaBH4, STAB is mild and chemoselective; it will not reduce the aldehyde to an alcohol faster than it reduces the iminium ion, preventing the formation of the benzyl alcohol side product.

Step-by-Step Procedure:

  • Imine Formation: Suspend 4-formylbenzoic acid (1.0 eq) in 1,2-Dichloroethane (DCE) or THF. Add Piperidine (1.1 eq) and Acetic Acid (1.0 eq) .

    • Tech Note: The acetic acid catalyzes imine formation and improves solubility.

  • Reduction: Stir for 30-60 mins, then add STAB (1.4 eq) portion-wise over 20 minutes.

  • Quench: Monitor by LCMS.[2] Upon completion, quench with aqueous NaHCO3.[2]

  • Isolation (Critical): The aqueous layer will contain your product as a carboxylate salt. Separate phases.

    • Crucial Step: Acidify the aqueous layer carefully with 1N HCl to pH 5.5 – 6.0 .

    • The product will precipitate as a white zwitterionic solid. Filter and dry.[2][3][4]

Protocol B: Nucleophilic Substitution (The "Industrial Route")

Recommended for cost-efficiency.

The Mechanism: Direct displacement of the benzylic chloride by piperidine.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in water (or MeOH/Water 1:1).

  • Basification: Add NaOH (2.0 eq) or K2CO3 (2.5 eq) .

    • Why? 1 eq neutralizes the carboxylic acid; the second eq neutralizes the HCl generated during substitution.

  • Addition: Add Piperidine (1.2 eq) dropwise. Heat to 60-80°C for 2-4 hours.

  • Workup: Cool to room temperature.

    • Crucial Step: The solution is currently basic (pH > 10). The product is soluble.

    • Add concentrated HCl dropwise until pH reaches 5.5 – 6.0 .

    • Precipitate forms.[5] Filter, wash with cold water, and dry.

Visualization of Workflows

Figure 1: Synthetic Logic & Isolation Pathway

This diagram illustrates the critical "pH Swing" required to isolate the zwitterion.

G Start Starting Materials RouteA Route A: Reductive Amination (STAB) Start->RouteA RouteB Route B: Nucleophilic Sub. (Base/Heat) Start->RouteB ReactionMix Reaction Mixture (Soluble Species) RouteA->ReactionMix RouteB->ReactionMix PH_Low pH < 3 (Cationic Form) Soluble in Water ReactionMix->PH_Low Post-Quench (Route A) PH_High pH > 9 (Anionic Form) Soluble in Water ReactionMix->PH_High Post-Reaction (Route B) Isoelectric pH 5.5 - 6.0 (Zwitterion) INSOLUBLE - PRECIPITATES PH_Low->Isoelectric Add NaOH PH_High->Isoelectric Add HCl Final Final Product Filtered Solid Isoelectric->Final Filtration

Caption: Figure 1. The "Isoelectric Trap" strategy. Yield is maximized by targeting the specific pH window (5.5–6.0) where the zwitterion is least soluble.

Troubleshooting Guide (FAQ)

Category: Reaction Efficiency[6]

Q1: I am using Route B (Substitution), but I see a significant amount of "dimer" impurity by LCMS. What is this?

  • Diagnosis: The "dimer" is likely the bis-alkylated species where one piperidine molecule reacts with two benzyl chloride molecules (rare) or, more likely, the piperidine acts as a base causing self-polymerization if the concentration is too high.

  • Solution:

    • Ensure Piperidine is in excess (1.2 to 1.5 eq) .

    • Use a dilute concentration (0.1 M to 0.2 M).

    • Switch to Route A (Reductive Amination) which completely eliminates displacement-based side reactions.

Q2: In Route A, the reaction stalls at the imine intermediate. Conversion to amine is poor. [6]

  • Diagnosis: The imine might be hydrolyzing back to aldehyde due to water, or the reducing agent is inactive.

  • Solution:

    • Add Molecular Sieves (3Å or 4Å) to the reaction to scavenge water.

    • Ensure you are using STAB (Sodium Triacetoxyborohydride) , not NaBH4. STAB is specific for the protonated imine.

    • Add 1.0 eq of Acetic Acid . The reaction requires the imine to be protonated (iminium ion) to be reduced by STAB.

Category: Isolation & Yield (The "Sticky Solid" Problem)

Q3: I followed the protocol, but when I adjust the pH, I get a sticky oil/gum instead of a white solid.

  • Diagnosis: This is a common issue with amino acids. The "oil" is the zwitterion trapping solvent and inorganic salts.

  • Solution:

    • Trituration: Decant the aqueous supernatant. Add Acetonitrile or Acetone to the gum and stir vigorously. The organic solvent will remove trapped water/impurities, causing the gum to solidify into a powder.

    • Slow Neutralization: Do not dump acid/base quickly. Adjust pH slowly while stirring to allow crystal growth rather than amorphous crashing.

Q4: My yield is 40%. Where is the rest of my product?

  • Diagnosis: You likely missed the Isoelectric Point (pI).

  • The Science: For 4-(1-piperidinylmethyl)benzoic acid:

    • pH 2: Solubility is high (Amine is protonated

      
      ).
      
    • pH 10: Solubility is high (Carboxylic acid is deprotonated

      
      ).
      
    • pH 6: Solubility is lowest (Net charge 0).

  • Validation: Take your mother liquor (filtrate). Adjust the pH by +/- 1 unit. If more precipitate forms, you missed the window.

Category: Purification[1][8]

Q5: Can I purify this by Silica Gel Chromatography?

  • Recommendation: Avoid if possible.

  • Reasoning: Zwitterions streak badly on normal phase silica due to interactions with silanols.

  • Alternative: If you must use chromatography:

    • Use Reverse Phase (C18) with water/acetonitrile (0.1% TFA).

    • Or, use Silica with 1% Triethylamine in the eluent to suppress silanol interactions (though this makes salt removal harder later).

Quantitative Data Summary

Table 1: Reducing Agent Comparison for Route A

ReagentReaction pHChemoselectivityYieldNotes
NaBH(OAc)3 (STAB) Mild AcidicExcellent 95% Recommended. Reduces iminium ion only.
NaBH3CNpH 3-5Good85%Toxic (Cyanide risk). Avoid if possible.
NaBH4Basic/NeutralPoor60-70%Reduces aldehyde to alcohol (side reaction).

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971).[7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Patent CN103382191B. (2015). "Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride." (Analogous chemistry for piperidine derivative).

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Reductive Amination."

Sources

Technical Support Center: Purification of Crude 4-(1-Piperidinylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-(1-Piperidinylmethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this zwitterionic compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your downstream applications.

Introduction: The Challenge of a Zwitterion

4-(1-Piperidinylmethyl)benzoic acid is a molecule possessing both a basic piperidine nitrogen and an acidic carboxylic acid group. This dual functionality means that at its isoelectric point (pI), the molecule exists as a zwitterion—a neutral molecule with a positive and a negative charge. This property significantly influences its solubility and behavior in different solvent systems and pH ranges, often making purification non-trivial. Common impurities may include starting materials, reagents, or byproducts from its synthesis, such as those formed during N-alkylation reactions.[1] This guide will address the unique challenges posed by this molecular structure.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude 4-(1-Piperidinylmethyl)benzoic acid?

A1: For initial bulk purification and removal of non-ionic or weakly acidic/basic impurities, an acid-base extraction is highly effective.[2][3] This technique leverages the compound's ability to become a water-soluble salt at low or high pH. By dissolving the crude material in an aqueous base, the carboxylic acid is deprotonated, making the compound soluble in the aqueous phase while neutral organic impurities can be washed away with an organic solvent. Subsequently, adjusting the pH of the aqueous layer to the compound's isoelectric point will cause the purified zwitterionic product to precipitate.[4]

Q2: My compound has poor solubility in common organic solvents. How do I choose an appropriate recrystallization solvent?

A2: The zwitterionic nature of 4-(1-Piperidinylmethyl)benzoic acid limits its solubility in non-polar organic solvents. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at elevated temperatures.[5] For this compound, polar protic solvents or mixtures are the best starting point. Consider solvent systems like ethanol/water, isopropanol/water, or methanol.[6][7] The key is to dissolve the compound in a minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.[8][9]

Q3: Why do I observe severe peak tailing when running my compound on a standard silica gel column?

A3: This is a classic issue when purifying basic compounds like piperidine derivatives on acidic silica gel.[10] The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to slow elution from these sites, resulting in a "tailed" peak shape. To mitigate this, you can add a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide, which will compete for the acidic sites on the silica.[10]

Q4: What are the likely impurities I should be trying to remove?

A4: Impurities depend heavily on the synthetic route. Common impurities could include unreacted starting materials (e.g., a 4-(halomethyl)benzoic acid derivative and piperidine), or byproducts like quaternary ammonium salts from over-alkylation.[1][11] Discoloration, such as a yellow or brown tint, is often due to oxidation of the piperidine moiety, especially upon exposure to air and light.[12]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used: The compound remained dissolved even after cooling. 2. Cooling was too rapid: This leads to the formation of very fine crystals or an amorphous solid that is difficult to filter. 3. Premature crystallization: The compound crystallized in the funnel during hot filtration.1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Slow cooling: Allow the flask to cool slowly on the benchtop, insulated with a beaker, before moving it to an ice bath.[7] 3. Pre-heat your filtration apparatus: Use a pre-warmed funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[9]
Oily Precipitate ("Oiling Out") Instead of Crystals 1. Solution is too concentrated or cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Presence of impurities that depress the melting point. 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.[7] 3. Choose a different solvent system with a lower boiling point.
Low or No Recovery from Acid-Base Extraction 1. Incorrect pH adjustment: The pH was not brought to the isoelectric point (pI), where the zwitterion has minimum solubility. 2. Emulsion formation: Vigorous shaking can create a stable emulsion between the aqueous and organic layers, trapping the product.1. Carefully monitor pH: Use a calibrated pH meter to adjust the pH of the aqueous layer slowly until maximum precipitation is observed. The pI for such molecules is often in the pH 6.8-7.3 range.[4] 2. Break the emulsion: Add a small amount of brine (saturated NaCl solution) or use gentle, swirling motions for extraction instead of vigorous shaking.[13]
Product Discoloration (Yellow/Brown Tint) 1. Oxidation: The piperidine ring is susceptible to oxidation from air and light.[1][12] 2. Thermal degradation: Excessive heat during purification can cause decomposition. Benzoic acid derivatives can decarboxylate at high temperatures.[14]1. Decolorize with activated carbon: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization.[5][9] 2. Use moderate temperatures: Avoid prolonged heating at high temperatures. Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C).

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Isoelectric Precipitation

This protocol is designed to separate the amphoteric product from neutral or non-amphoteric impurities.

Scientific Principle: The compound is soluble in aqueous solution at high and low pH values but has minimal solubility at its isoelectric point. We exploit this to first bring the compound into an aqueous phase, wash away impurities, and then precipitate the pure product.[3][15]

Steps:

  • Dissolution: Dissolve the crude 4-(1-Piperidinylmethyl)benzoic acid in a 1 M aqueous solution of sodium hydroxide (NaOH), adjusting the volume to fully dissolve the solid. This deprotonates the carboxylic acid, forming a water-soluble sodium salt.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane or ethyl acetate. Gently swirl the funnel to mix the layers. Allow the layers to separate and discard the organic layer. Repeat this wash step two more times to remove any neutral impurities.[15]

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH with a pH meter.

  • Isolation: A white precipitate will form as the solution approaches the isoelectric point (pI). Continue adding acid until no more precipitate forms.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter with cold deionized water, followed by a small amount of cold ethanol or acetone to help with drying.

  • Drying: Dry the purified white solid under vacuum at 40-50 °C to a constant weight.

AcidBase_Workflow cluster_0 Step 1 & 2: Basification & Wash cluster_1 Step 3 & 4: Acidification & Precipitation cluster_2 Step 5 & 6: Isolation Crude Crude Product (in Organic Impurities) Dissolve Dissolve in aq. NaOH Crude->Dissolve Funnel Separatory Funnel (Aqueous Layer + Organic Layer) Dissolve->Funnel Forms water-soluble salt Organic_Waste Organic Impurities (Washed away) Funnel->Organic_Waste Discard Organic Layer Aq_Layer Aqueous Layer (Contains Product Salt) Funnel->Aq_Layer Collect Aqueous Layer Acidify Add HCl dropwise to Isoelectric Point (pI) Aq_Layer->Acidify Precipitate Pure Zwitterion Precipitates Acidify->Precipitate Filter Vacuum Filtration & Washing Precipitate->Filter Dry Dry under Vacuum Filter->Dry Pure_Product Purified Product Dry->Pure_Product

Fig 1. Workflow for Purification by Acid-Base Extraction.
Protocol 2: Recrystallization from an Ethanol/Water System

This method is suitable for removing impurities with different solubility profiles.

Scientific Principle: The compound is significantly more soluble in a hot solvent mixture than in a cold one. As the saturated hot solution cools, the solubility decreases, and the compound crystallizes, leaving more soluble impurities behind in the mother liquor.[16][17]

Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry. Heat the mixture gently on a hot plate.

  • Add Hot Water: While heating and stirring, add hot deionized water dropwise until the solid just completely dissolves. Be careful not to add excess solvent.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Protocol 3: Flash Column Chromatography with Basic Modifier

Use this method for high-purity separation from closely related impurities.

Scientific Principle: By adding a basic modifier (triethylamine) to the mobile phase, we can prevent the basic analyte from strongly interacting with the acidic silica gel, allowing for symmetrical peak elution and effective separation based on polarity.[10]

Steps:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Prepare the eluent with an added 1% triethylamine (TEA). For example: DCM:MeOH:TEA (90:9:1).

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or DCM). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting_Tree Start Peak Tailing Observed in Chromatography? IsBasic Is the compound basic (e.g., contains a piperidine)? Start->IsBasic Yes AddModifier Add a basic modifier to the eluent (e.g., 1% Triethylamine) IsBasic->AddModifier Yes CheckModifier Did peak shape improve? AddModifier->CheckModifier AltPhase Consider an alternative stationary phase (e.g., Alumina, C18 Reverse Phase) CheckModifier->AltPhase No End_Success Problem Solved CheckModifier->End_Success Yes End_Fail Further optimization needed AltPhase->End_Fail

Sources

Technical Support Center: Advanced Strategies for Eliminating Quaternary Salt Impurities in Piperazine Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding a critical challenge in the synthesis of piperazine benzoic acid derivatives: the formation and subsequent removal of quaternary salt impurities. Our focus is to provide not just protocols, but the scientific rationale behind them, empowering you to optimize your purification processes with confidence.

Introduction: The Challenge of Quaternary Salt Formation

In the synthesis of piperazine-containing active pharmaceutical ingredients (APIs), particularly those involving the alkylation of the piperazine ring, the formation of quaternary ammonium salts is a common side reaction. These highly polar, often water-soluble byproducts can be challenging to separate from the desired product, leading to issues with purity, yield, and downstream processing. This guide will specifically address these challenges in the context of synthesizing piperazine benzoic acid derivatives.

A likely route to a piperazine benzoic acid, for instance 4-(piperazin-1-yl)benzoic acid, involves the reaction of piperazine with a suitable benzoic acid precursor. The formation of a quaternary salt impurity can occur when the second nitrogen atom of the piperazine ring reacts with another molecule of the electrophile.

Below is a diagram illustrating the desired reaction and the formation of the problematic quaternary salt impurity.

cluster_reactants Reactants cluster_products Products Piperazine Piperazine DesiredProduct Piperazine Benzoic Acid (Desired Product) Piperazine->DesiredProduct Desired Reaction BenzoicAcidDeriv Benzoic Acid Derivative (e.g., 4-halobenzoic acid) BenzoicAcidDeriv->DesiredProduct QuatSalt Quaternary Salt Impurity BenzoicAcidDeriv->QuatSalt DesiredProduct->QuatSalt Side Reaction (Further Alkylation)

Caption: Reaction pathway leading to the desired piperazine benzoic acid and the quaternary salt impurity.

Troubleshooting Guide

This section addresses common issues encountered during the removal of quaternary salt impurities.

Q1: My initial recrystallization attempt failed to remove the quaternary salt impurity. What went wrong?

A1: This is a frequent challenge, and the underlying reason often lies in the solubility profile of the quaternary salt.

  • Causality: Quaternary ammonium salts are ionic and often highly soluble in polar solvents like water, methanol, and ethanol, which are common recrystallization solvents for the desired piperazine benzoic acid product[1]. If the solubility of the impurity is similar to your product in the chosen solvent system, simple recrystallization will be ineffective. Furthermore, the salt can sometimes co-precipitate with your product.

  • Solutions & Protocol:

    • Solvent System Modification:

      • Increase Non-Polarity: Try a mixed solvent system. Start by dissolving your crude product in a minimal amount of a hot polar solvent (e.g., methanol or water) and then gradually add a less polar co-solvent (e.g., acetone, ethyl acetate, or isopropanol) until the solution becomes slightly turbid. Then, allow it to cool slowly. The quaternary salt, being more polar, should preferentially stay in the more polar mother liquor.

      • Utilize Acetone Precipitation: For certain piperazine derivatives, dissolving the crude mixture in a solvent like acetone can be highly effective. Piperazine salts, such as the diacetate, can be selectively precipitated from acetone, leaving more soluble impurities behind[2].

    • pH Adjustment during Recrystallization:

      • The solubility of both your product and the impurity can be highly dependent on pH. Your desired product, having a carboxylic acid and a basic piperazine moiety, is zwitterionic at its isoelectric point. The quaternary salt's charge is pH-independent[3].

      • Protocol: Dissolve the crude product in an aqueous acidic solution (e.g., dilute HCl), which will protonate the tertiary amine of your product. Then, carefully adjust the pH to the isoelectric point of your desired product using a base (e.g., NaOH or NaHCO3). At this pH, the product's solubility will be at its minimum, causing it to precipitate while the highly charged quaternary salt remains in solution.

Q2: I'm seeing a persistent impurity with a unique NMR/LC-MS signature that I suspect is a quaternary salt. How can I confirm its identity?

A2: Confirming the structure of the impurity is crucial for devising an effective removal strategy.

  • Expertise & Experience: Quaternary ammonium compounds have distinct analytical characteristics. In ¹H NMR, the protons on the carbons attached to the positively charged nitrogen will be shifted downfield compared to their unquaternized counterparts. In mass spectrometry, they will appear as a distinct cationic species.

  • Analytical Workflow:

    • LC-MS/MS Analysis: This is the most definitive method. The quaternary salt will ionize very well in electrospray ionization (ESI) positive mode. You will observe the molecular ion of the cation. Tandem MS (MS/MS) can be used to fragment the ion and confirm its structure[4][5][6].

    • Spiking Study: Synthesize a small, pure sample of the suspected quaternary salt impurity. This can often be done by reacting the purified desired product with an excess of the alkylating agent. Then, spike a sample of your crude material with this standard and analyze it by LC-MS or HPLC. If the peak for the suspected impurity increases in size, you have confirmed its identity.

Crude_Product Crude Piperazine Benzoic Acid LCMS_Analysis LC-MS/MS Analysis Crude_Product->LCMS_Analysis NMR_Analysis NMR Analysis Crude_Product->NMR_Analysis Spiking_Study Spiking Study with LC-MS Crude_Product->Spiking_Study Identify_Impurity Identify Suspected Quat Salt LCMS_Analysis->Identify_Impurity NMR_Analysis->Identify_Impurity Synthesize_Standard Synthesize Quat Salt Standard Identify_Impurity->Synthesize_Standard Synthesize_Standard->Spiking_Study Confirmation Confirm Impurity Identity Spiking_Study->Confirmation

Caption: Workflow for the confirmation of a quaternary salt impurity.

Q3: My product is thermally labile. Are there non-recrystallization methods to remove the quaternary salt?

A3: Yes, several methods avoid high temperatures.

  • Trustworthiness: These methods rely on the distinct chemical properties of the quaternary salt, namely its fixed positive charge.

  • Alternative Purification Methods:

    • Ion-Exchange Chromatography: This is a highly effective method for removing ionic impurities.

      • Mechanism: Use a cation-exchange resin. The positively charged quaternary ammonium salt will bind strongly to the negatively charged resin, while your neutral (at its isoelectric point) or anionic (at high pH) desired product will elute.

      • Protocol:

        • Select a suitable cation-exchange resin (strong or weak, depending on the binding affinity required).

        • Prepare a column with the resin and equilibrate it with a buffer at a pH where your desired product is not cationic.

        • Dissolve your crude product in the equilibration buffer and load it onto the column.

        • Wash the column with the equilibration buffer to elute your desired product.

        • The quaternary salt will remain bound to the resin. It can be eluted later with a high salt concentration or a change in pH if desired.

      • The use of ion exchange for purifying amines and removing quaternary ammonium compounds is well-documented[7].

    • Adsorption on Activated Carbon: Activated carbon can be effective in removing certain organic impurities from aqueous solutions[7][8]. While less specific than ion exchange, it can be a cost-effective polishing step.

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubilityScalable, cost-effectiveCan be ineffective if solubilities are similar
Ion-Exchange Ionic interactionHighly selective for charged impuritiesCan be more expensive, requires column setup
Adsorption Surface bindingRemoves a range of impuritiesLess selective, may adsorb the desired product

Frequently Asked Questions (FAQs)

Q1: What is a quaternary ammonium salt in the context of piperazine synthesis?

A1: A quaternary ammonium salt is a polyatomic ion with the structure [NR₄]⁺, where R represents alkyl or aryl groups. In piperazine synthesis, it forms when both nitrogen atoms of the piperazine ring become fully substituted, resulting in a permanent positive charge on one or both nitrogens[3]. Unlike primary, secondary, or tertiary amines, the charge on a quaternary ammonium cation is independent of pH.

Q2: How can I minimize the formation of quaternary salt impurities during the synthesis?

A2: Prevention is always the best strategy.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a large excess of piperazine relative to the benzoic acid derivative can favor the formation of the mono-substituted (desired) product.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation reaction more than the first.

    • Slow Addition: Adding the benzoic acid derivative slowly to the piperazine solution can help maintain a high effective concentration of piperazine, favoring mono-substitution.

  • Use of Protecting Groups: For more complex syntheses, you can use a protecting group (e.g., Boc) on one of the piperazine nitrogens to prevent di-alkylation. The protecting group is then removed in a subsequent step.

Q3: What are the typical pKa values for piperazine, and how do they influence purification?

A3: Piperazine is a di-basic compound with two pKa values, typically around 5.3-5.7 and 9.7-9.8 for the two protonated forms[1][9]. This means you can control the charge of your desired piperazine benzoic acid product by adjusting the pH. At a low pH (e.g., < 2), both piperazine nitrogens will be protonated. In the mid-pH range, you can have a zwitterionic species. At a high pH (e.g., > 10), the piperazine moiety will be neutral. This pH-dependent charge is the key to separating it from the permanently charged quaternary salt impurity.

References

  • Halimehjani, A. Z., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36955–36986. [Link]

  • Li, X., et al. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Toxics, 9(11), 289. [Link]

  • US Patent 4,661,634A. (1987).
  • US Patent 2,919,275A. (1959). Purification of piperazine.
  • ResearchGate. (n.d.). METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS. ResearchGate. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(15), 6204-6210. [Link]

  • US Patent 3,468,816A. (1969). Method of purifying an impure quaternary ammonium salt by addition of an epoxide.
  • USDA ARS. (n.d.). Rapid assay for determination of water soluble quaternary ammonium compounds. USDA ARS. Retrieved from [Link]

  • SSRN. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

  • Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. Aesan. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. IJPSR, 12(10), 5434-5440. [Link]

  • PubMed. (2000). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. Journal of Surfactants and Detergents, 3(3), 333-339. [Link]

  • US Patent 3,481,933A. (1969). Recovery and purification of piperazine.
  • ACS Publications. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(4), 2155-2167. [Link]

  • PMC. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1235-1247. [Link]

  • CN Patent 103382191B. (2015). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (2008). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: Stoichiometric variants, polymorphism and twinning. CrystEngComm, 10(4), 430-438. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. SINTEF. Retrieved from [Link]

  • Quora. (2021). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?. Quora. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 2. [Link]

  • WO Patent 2010070371A1. (2010). Process for the preparation of piperazine derivatives.
  • ResearchGate. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(4), 2155-2167. [Link]

  • US Patent 6,214,829B1. (2001). Piperazine compounds, their preparation, and methods of using them.
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • ResearchGate. (2020). Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. Reaction Chemistry & Engineering, 5(6), 1133-1141. [Link]

  • Quora. (2015). How are quaternary ammonium salts synthesized?. Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Wikipedia. Retrieved from [Link]

  • E3S Web of Conferences. (2018). Removal of quaternary ammonium compounds in ion exchange process. E3S Web of Conferences, 45, 00057. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 17(2), 209. [Link]

  • WO Patent 1999051523. (1999). PROCESS FOR REMOVAL OF QUATERNARY AMMONIUM SALT. WIPO. [Link]

  • Bowers Lab. (n.d.). Piperazic Acid Synthesis. Bowers Lab. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL. Retrieved from [https://www.umsl.edu/~orglab/documents/benzoic/ বেনজোইক.html]([Link] বেনজোইক.html)

  • University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid. UCLA. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Pharmaffiliates. Retrieved from [Link]

  • PubMed. (2001). Piperazine quaternary diammonium salts as additives to background electrolytes in capillary zone electrophoresis. Electrophoresis, 22(12), 2447-2456. [Link]

  • Fenix. (n.d.). synthesis of quaternary ammonium salts using batch and continuous technologies. Fenix. Retrieved from [Link]

  • NICNAS. (2018). Piperazine salts: Human health tier II assessment. NICNAS. Retrieved from [Link]

Sources

Technical Support Center: Achieving >99% Purity for 4-(4-methylpiperazino)methyl benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-methylpiperazino)methyl benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high-purity material (>99%) for their downstream applications. As an intermediate in the synthesis of critical active pharmaceutical ingredients like Imatinib, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies.

Troubleshooting Guide: From Crude to >99% Pure

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My initial purification by recrystallization yielded a product of only 90-95% purity by HPLC. A significant impurity peak remains. What is this likely impurity and how can I remove it?

A1: The most probable and often stubborn impurity, particularly if your synthesis involves the reaction of an α-halo-p-toluic acid derivative with N-methylpiperazine, is the quaternary ammonium salt (Impurity III).[2] This byproduct forms when a second molecule of the benzoic acid derivative reacts with the already-formed product. Due to its ionic nature, it can be challenging to remove by simple recrystallization alone.

Underlying Cause: The tertiary amine of the N-methylpiperazine moiety in the desired product remains nucleophilic and can react with the electrophilic benzylic halide starting material, leading to over-alkylation and the formation of a quaternary salt.

Recommended Strategy: pH-Mediated Purification (Acid-Base Extraction)

This compound's amphoteric nature—possessing both a basic piperazine nitrogen and an acidic carboxylic acid—is the key to its effective purification. An acid-base extraction can selectively isolate the desired product from non-amphoteric impurities like the quaternary salt.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperazine nitrogen will be protonated, forming a hydrochloride salt that is soluble in the aqueous layer. The desired product will move to the aqueous phase.[3] Most organic impurities, including unreacted starting materials without basic sites, will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product. Discard the organic layer.

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or Na2CO3) until the pH is adjusted to the isoelectric point (around pH 6-7), where the product is least soluble.[4][5] The zwitterionic product will precipitate out or become significantly less water-soluble. Extract the product back into an organic solvent (e.g., ethyl acetate or DCM).

  • Final Wash & Dry: Wash the organic layer with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the purified product.[4]

This process effectively separates the desired amphoteric compound from impurities that are only basic, only acidic, or neutral.

Q2: I'm attempting to recrystallize my product, but it either "crashes out" of solution too quickly as an oil or fine powder, or it fails to crystallize at all even after cooling. What am I doing wrong?

A2: This is a classic recrystallization challenge, usually stemming from improper solvent selection or cooling technique. Rapid precipitation traps impurities, defeating the purpose of the purification.[6]

Underlying Cause:

  • Crashing Out: The solvent may be too non-polar, causing the product's solubility to drop dramatically with a small temperature change. Alternatively, the solution might be excessively supersaturated.[6]

  • Failure to Crystallize: The solvent may be too good, keeping the product soluble even at low temperatures. The presence of significant impurities can also inhibit crystal lattice formation.

Troubleshooting Steps & Protocol
  • Systematic Solvent Screening: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7] For 4-(4-methylpiperazino)methyl benzoic acid, which has both polar and non-polar characteristics, consider solvent systems (mixtures) like ethanol/water, methanol/water, or isopropanol/water.

Solvent/SystemRationale
Isopropanol (IPA) / Water Good starting point. The product is soluble in hot IPA; water is added as an anti-solvent to induce crystallization upon cooling.
Ethanol / Water Similar to IPA/water, offers a good polarity range.
Acetonitrile Can be effective as a single solvent for compounds with moderate polarity.
Methanol High solubility may require significant cooling or an anti-solvent.
  • Optimized Recrystallization Protocol:

    • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the chosen boiling solvent (e.g., isopropanol).

    • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration to remove them.

    • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling (e.g., placing directly in an ice bath) is a primary cause of "crashing out."[6]

    • Inducing Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.

    • Ice Bath: Once crystals have started to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[8]

Q3: My final product has a persistent yellow or brown tint, even after extraction and recrystallization. How can I obtain a pure white solid?

A3: Colored impurities often arise from minor side reactions or the degradation of starting materials. These are typically large, conjugated molecules present in trace amounts that are highly chromophoric.

Recommended Strategy: Activated Carbon Treatment

Activated carbon (charcoal) is highly effective at adsorbing these colored impurities due to its high surface area and affinity for planar, aromatic molecules.[8]

Protocol: Decolorization with Activated Carbon
  • During the recrystallization process, after the crude product is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated carbon (typically 1-2% of the solute mass). Adding too much will adsorb your product and reduce the yield.

  • Gently swirl the flask and bring it back to a boil for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon. The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as described in Q2.

Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.

Frequently Asked Questions (FAQs)

Q: What are the ideal HPLC conditions for assessing the purity of 4-(4-methylpiperazino)methyl benzoic acid?

A: A reverse-phase HPLC method is standard for this type of molecule. While optimization is always necessary for your specific system, a good starting point would be:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV at ~254 nm or ~230 nm
Column Temp. 25-30 °C

This method will allow for the separation of the polar product from non-polar impurities.[9][10] Purity is typically determined by area percentage, assuming all components have a similar response factor at the chosen wavelength.[11][12][13]

Q: What key signals in the 1H NMR spectrum confirm the identity and purity of the final product?

A: The 1H NMR spectrum provides a definitive structural confirmation. Key expected signals are:

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
Benzoic Acid Aromatic Protons7.4-8.0Two doublets (d)4H (2H each)
Methylene Bridge (-CH2-)~3.5-3.7Singlet (s)2H
Piperazine Protons (-CH2-N-CH2-)~2.4-2.6Broad multiplet (m)8H
N-Methyl Group (-CH3)~2.2-2.3Singlet (s)3H

Note: Shifts are approximate and depend on the solvent (e.g., DMSO-d6, D2O). The carboxylic acid proton (-COOH) may be a very broad signal or may not be observed due to exchange.[4][5] The absence of signals from starting materials (e.g., an aldehyde proton at ~9-10 ppm from 4-formylbenzoic acid) is a strong indicator of purity.

Q: I am scaling up this purification from 10g to 100g. What new challenges should I anticipate?

A: Scaling up is not always linear and presents new challenges, primarily related to mass and heat transfer.[14][15]

  • Mixing Efficiency: In a large reactor, achieving uniform mixing is more difficult than in a small flask. This can lead to localized "hot spots" or areas of high concentration, potentially causing side reactions or impure precipitation.[16]

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as you scale up.[15] Cooling a large volume during recrystallization will be much slower, which can affect crystal size and morphology. Conversely, removing heat from an exothermic step in an acid-base neutralization will be less efficient.

  • Filtration Time: Filtering larger quantities of solid will take longer, increasing the risk that product dissolved in the mother liquor may start to precipitate on the filter, clogging it.

To mitigate these issues:

  • Use a reactor with an appropriate overhead stirrer to ensure efficient mixing.

  • Carefully control cooling rates using a jacketed reactor.

  • Ensure your filtration apparatus is appropriately sized for the larger volume.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying crude 4-(4-methylpiperazino)methyl benzoic acid to high purity.

Purification_Workflow Start Crude Product (Purity <95%) TLC_HPLC Initial Purity & Impurity Profile (TLC / HPLC Analysis) Start->TLC_HPLC Decision Major Impurities Identified? TLC_HPLC->Decision AcidBase Perform Acid-Base Extraction Decision->AcidBase Yes (e.g., Quaternary Salt) Recrystallize Recrystallization (with optional Carbon treatment) Decision->Recrystallize No (Minor Impurities Only) CheckPurity1 Check Purity (TLC / HPLC) AcidBase->CheckPurity1 CheckPurity1->Recrystallize CheckPurity2 Final Purity Analysis (HPLC >99%) Recrystallize->CheckPurity2 End Pure Product (>99%) CheckPurity2->End

Sources

Avoiding emulsion during extraction of benzoic acid compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Prevention and Resolution of Emulsions in Benzoic Acid Recovery

Executive Summary: The Physics of the Problem

Benzoic acid (


) presents a unique challenge in Liquid-Liquid Extraction (LLE) due to its amphiphilic structure. It possesses a hydrophobic phenyl ring and a hydrophilic carboxyl group.[1]

The Root Cause of Emulsions: At a pH near its pKa (~4.2), benzoic acid exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) forms.[1] This duality allows it to act as a weak surfactant, stabilizing the interface between organic and aqueous phases.[1] When combined with biological impurities (lipids, proteins) or vigorous mechanical agitation, the interfacial tension drops, forming a stable emulsion (a "rag layer") that traps your yield.[1]

Core Protocol: Prevention Strategy

Use this Standard Operating Procedure (SOP) to minimize emulsion risk before it starts.

SOP-001: The "Rocking" Extraction Method

Objective: Maximize mass transfer while minimizing shear forces that create micro-droplets.

  • Solvent Selection: Choose a solvent with a density difference

    
     relative to the aqueous phase.[1]
    
    • Recommended: Dichloromethane (DCM) or Diethyl Ether.[1]

    • Avoid: Solvents with densities close to water (e.g., Ethyl Acetate can be problematic if the aqueous phase has high salt content).[1]

  • The Agitation Technique:

    • DO NOT shake the separatory funnel vigorously up and down.

    • DO: Invert the funnel and perform a gentle "rocking" motion (an arc of 45 degrees) for 2-3 minutes.

    • Why: This renews the interfacial surface area without generating the high shear force required to form stable micro-emulsions.

  • The Venting Step: Vent frequently. Pressure buildup forces gas bubbles through the liquid, acting as a dispersant that promotes emulsification.[1]

Data: Solvent Compatibility Table
SolventDensity (g/mL)Relative Position (vs. Water)Emulsion RiskNotes
Dichloromethane (DCM) 1.33BottomModerateExcellent solubility; prone to "rag layers" with biologicals.[1][2]
Diethyl Ether 0.71TopLowGood separation; highly volatile (vent frequently).[1]
Ethyl Acetate 0.90TopHighDensity increases when wet; risk of phase inversion with brine.[1]
Chloroform 1.49BottomModerateHigh density helps separation; toxic.[1]

Visualizing the Mechanism

The following diagram illustrates the chemical logic dictating phase transfer and emulsion risk based on pH.

BenzoicExtractionLogic Start Crude Mixture (Benzoic Acid + Impurities) pH_Check Check Aqueous pH Start->pH_Check Acidic pH < 3.0 (Protonated Form) pH_Check->Acidic Add HCl Basic pH > 6.0 (Carboxylate Anion) pH_Check->Basic Add NaOH EmulsionZone RISK ZONE: pH ~4.2 (Surfactant Behavior) pH_Check->EmulsionZone No Adjustment OrganicPhase Soluble in Organic Phase Acidic->OrganicPhase Neutral Species (Ph-COOH) AqueousPhase Soluble in Aqueous Phase Basic->AqueousPhase Ionic Species (Ph-COO-) EmulsionZone->OrganicPhase Poor Separation EmulsionZone->AqueousPhase

Figure 1: Phase transfer logic.[1] Maintaining pH away from the pKa (4.[1]2) is critical to prevent the molecule from stabilizing the interface.

Troubleshooting: The Escalation Ladder

If an emulsion has already formed, follow these steps in order. Do not proceed to the next step until the previous one fails.

Level 1: Chemical Destabilization (The "Salting Out" Method)

Mechanism: Increasing the ionic strength of the aqueous phase disrupts the electrical double layer stabilizing the emulsion and decreases the solubility of organics in water.

  • Add Saturated NaCl (Brine) to the separatory funnel.

  • Ratio: 1 part brine to 3 parts emulsion mixture.

  • Gently swirl (do not shake).[1]

  • Allow to stand for 10-15 minutes.

Level 2: Physical Disruption

Mechanism: Mechanical force is used to coalesce droplets.[1]

  • Stirring: Use a glass rod to gently stir the interface "rag layer."[1][3] Sometimes breaking the surface tension manually is enough.[1]

  • Filtration: If the emulsion is caused by fine particulates (precipitated benzoic acid or impurities):

    • Pass the entire mixture through a Celite (diatomaceous earth) pad or a glass wool plug.[1]

    • Result: Solids are trapped; liquids pass through and often separate immediately.[1]

Level 3: Centrifugation (The Nuclear Option)

Mechanism: Applying G-force separates phases based on density difference, overcoming the stabilizing surface tension.[1]

  • Transfer the emulsion mixture into centrifuge tubes (ensure material compatibility, e.g., glass or Teflon for DCM).

  • Centrifuge at 2,000 - 3,000 RPM for 5 minutes .

  • Pipette off the separated layers carefully.[1][4]

Decision Tree: Breaking the Emulsion

EmulsionTroubleshooting Problem Emulsion Detected Step1 Step 1: Add Saturated Brine (Wait 10 mins) Problem->Step1 Check1 Separated? Step1->Check1 Step2 Step 2: Filter through Celite (Remove Particulates) Check1->Step2 No Success Proceed to Isolation Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Step 3: Centrifugation (3000 RPM / 5 min) Check2->Step3 No Check2->Success Yes Step3->Success

Figure 2: Step-by-step workflow for resolving stubborn emulsions.

FAQ: Common User Scenarios

Q: I used DCM and water, but the layers seem to have flipped (Organic on top). Why? A: This is known as Phase Inversion .[1] While pure DCM (


) is heavier than water, a highly concentrated aqueous layer (saturated with NaOH, salts, or extracted polar compounds) can exceed the density of DCM.[1]
  • Validation Test: Add one drop of water to the top layer. If it dissolves, the top layer is aqueous.[1][3][5] If it beads up and sinks, the top layer is organic.[1][3]

Q: I have a persistent "rag layer" with white solids. Is this an emulsion? A: Likely not.[1] This is often precipitated Benzoic Acid .[1]

  • Cause: If you acidified the aqueous layer while it was still in contact with a saturated organic layer, the free acid may have precipitated at the interface because it exceeded the solubility limit of the organic solvent volume.

  • Fix: Add more organic solvent to dissolve the solid, or filter the solid off if you are at the final isolation stage.

Q: Can I use heat to break the emulsion? A: Proceed with caution. While heat reduces viscosity (aiding separation), benzoic acid is volatile and organic solvents (Ether/DCM) have low boiling points.[1] Thermal shock (using a warm water bath) can be effective but poses a pressure buildup risk in closed vessels.[1] Centrifugation is safer and more effective.[1]

References

  • Evans, D. A. (n.d.).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1] Retrieved from [Link]

  • Nichols, L. (2021).[1] Liquid-Liquid Extraction: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Rule, A. (2018).[1] Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Retrieved from [Link]

  • PubChem. (n.d.).[1] Benzoic Acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Novel Oxazolidinones as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in neuroscience and drug development. The significant proportion of patients with pharmacoresistant epilepsy, coupled with the often-debilitating side effects of current treatments, underscores the urgent need for new therapeutic options.[1][2] The oxazolidinone scaffold, a five-membered heterocyclic ring, has emerged as a promising pharmacophore for the development of new anticonvulsant agents, distinct from its well-established role in antibacterial therapies.[3] This guide provides a comprehensive overview of the preclinical validation of novel oxazolidinones, comparing their anticonvulsant activity with established AEDs and detailing the experimental methodologies crucial for their evaluation.

The Rationale for Exploring Oxazolidinones in Epilepsy

The therapeutic potential of the oxazolidinone class in epilepsy is not entirely new. The older oxazolidinedione derivatives, Trimethadione and Paramethadione, have been used clinically to treat absence seizures.[4] However, their use has been limited by their side-effect profile. The current focus is on a new generation of oxazolidinone derivatives that demonstrate a broader spectrum of activity and a potentially improved safety profile. These novel compounds offer a different chemical scaffold to the majority of existing AEDs, suggesting the possibility of novel mechanisms of action that could be effective in treatment-resistant forms of epilepsy.

Preclinical Validation Workflow: A Step-by-Step Approach

The preclinical validation of a novel anticonvulsant candidate is a multi-step process designed to systematically assess its efficacy, safety, and potential mechanism of action. This workflow typically begins with high-throughput in vitro screening and progresses to more complex in vivo models that mimic different aspects of human epilepsy.

Anticonvulsant Validation Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Safety & Tolerability Assessment cluster_3 Mechanism of Action Studies in_vitro Hippocampal Slice Recordings (e.g., effect on EPSCs, action potentials) mes Maximal Electroshock (MES) Test (Models generalized tonic-clonic seizures) in_vitro->mes Promising in vitro activity ptz Pentylenetetrazole (PTZ) Test (Models generalized myoclonic and absence seizures) mes->ptz six_hz 6 Hz Test (Models pharmacoresistant focal seizures) ptz->six_hz rotarod Rotarod Test (Assesses motor coordination and neurotoxicity) six_hz->rotarod Demonstrated efficacy moa Receptor Binding Assays Ion Channel Electrophysiology rotarod->moa Favorable safety profile

Caption: Preclinical validation workflow for novel anticonvulsant candidates.

Phase 1: In Vitro Assessment of Neuronal Excitability

The initial screening of novel compounds often involves in vitro preparations, such as brain slices, which allow for the direct assessment of a compound's effect on neuronal activity.[1][2] Hippocampal slices are frequently used due to the hippocampus's low seizure threshold.[1][2]

Studies on the novel oxazolidinone derivative, PH084, have demonstrated its ability to depress evoked excitatory postsynaptic currents (EPSCs) and reduce the action potential firing frequency in hippocampal CA1 neurons.[1][5] This suggests that PH084 can dampen excessive neuronal excitation. Furthermore, PH084 was shown to inhibit chemically-induced seizures in hippocampal slices, but not those induced by electrical stimulation, indicating a potential mechanism related to neurotransmitter imbalance rather than direct effects on voltage-gated ion channels.[1] The effects of PH084 on non-NMDA receptor-mediated currents were blocked by a GABAB receptor antagonist, suggesting an interaction with the GABAergic system, a key inhibitory pathway in the brain.[1]

Phase 2: In Vivo Efficacy in Acute Seizure Models

Compounds that show promise in vitro are then advanced to in vivo models of acute seizures in rodents. These models are crucial for determining a compound's ability to prevent seizures and for establishing a preliminary therapeutic window. The two most widely used models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (PTZ) test.

  • Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal to induce a seizure, and the primary endpoint is the abolition of the tonic hindlimb extension phase.

  • Pentylenetetrazole (PTZ) Test: This model uses a chemical convulsant (PTZ), a GABAA receptor antagonist, to induce seizures. It is considered a model for generalized myoclonic and absence seizures.

A novel triazolyl-oxazolidinone derivative, PH192, has shown significant anticonvulsant activity in these models. In rats, a 100 mg/kg intraperitoneal (IP) dose of PH192 protected 83.3% of animals in the MES test and 80% in the PTZ test.[3][4] This level of protection in the PTZ model was comparable to that of the established AED, phenytoin (40 mg/kg).[3][4]

The 6 Hz test is another important in vivo model, particularly for identifying compounds that may be effective against pharmacoresistant focal seizures. PH192 also demonstrated efficacy in this model, with a 100 mg/kg dose protecting 75% of mice and 66.6% of rats.[3][4]

Phase 3: Safety and Tolerability Assessment

A critical aspect of anticonvulsant drug development is assessing the potential for neurotoxicity and other side effects. The rotarod test is a common method for evaluating motor coordination and ataxia in rodents. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A reduced latency to fall is indicative of motor impairment.

For PH192, the neurotoxic dose (TD50) in mice was determined to be greater than 500 mg/kg, which, when compared to its effective dose (ED50) of 34.5 mg/kg in the 6 Hz model, yields a protective index (PI = TD50/ED50) of over 14.7.[3][4] This suggests a favorable separation between the doses required for efficacy and those causing motor impairment. Notably, the efficacy and toxicity profile of PH192 was found to be comparable to the modern AED, levetiracetam.[3][4]

Comparative Performance: Novel Oxazolidinones vs. Standard Antiepileptic Drugs

The true potential of a novel anticonvulsant can only be appreciated through direct comparison with the standard of care. The following tables summarize the available preclinical data for the novel oxazolidinone PH192 alongside key established AEDs. It is important to note that direct comparisons are most valid when conducted in the same study under identical conditions; the data presented here is compiled from multiple sources and should be interpreted with this in mind.

Table 1: Comparative Anticonvulsant Efficacy in Rodent Models

CompoundModelSpeciesED50 (mg/kg, i.p.)Reference(s)
PH192 (Novel Oxazolidinone) 6 HzMouse34.5[4],[3]
PhenytoinMESMouse~9.3[6]
CarbamazepineMESMouse~8.8[7]
Valproic AcidMESMouse~272[8]
Levetiracetam6 Hz (44mA)Mouse~20[7]

Table 2: Comparative Neurotoxicity in the Rotarod Test (Mice)

CompoundTD50 (mg/kg, i.p.)Protective Index (PI) vs. MES/6HzReference(s)
PH192 (Novel Oxazolidinone) >500>14.7 (vs. 6 Hz)[4],[3]
Phenytoin~69.7~7.5[9],[6]
Carbamazepine~40~4.5[7]
Valproic Acid~570~2.1[7],[8]
Levetiracetam~500~25[7]

These data suggest that novel oxazolidinones like PH192 possess a potent anticonvulsant effect with a wide therapeutic window, comparable to or potentially exceeding that of some established AEDs. The high protective index of PH192 is particularly noteworthy, indicating a low potential for motor impairment at therapeutically relevant doses.

Proposed Mechanism of Action: A Multifaceted Approach

While the antibacterial mechanism of oxazolidinones (inhibition of bacterial protein synthesis) is well-understood, their anticonvulsant mechanism appears to be distinct and related to the modulation of neuronal excitability.

Proposed Anticonvulsant Mechanism of Oxazolidinones cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron glutamate_release Reduced Glutamate Release nmda_r NMDA Receptor action_potential Decreased Action Potential Firing nmda_r->action_potential Reduces excitability non_nmda_r Non-NMDA Receptor non_nmda_r->action_potential gabab_r GABA-B Receptor gabab_r->non_nmda_r Modulates oxazolidinone Novel Oxazolidinones (e.g., PH084) oxazolidinone->glutamate_release Modulates oxazolidinone->nmda_r Depresses currents oxazolidinone->non_nmda_r Depresses currents oxazolidinone->gabab_r Interacts with

Caption: Proposed multimodal mechanism of action for anticonvulsant oxazolidinones.

The available evidence for compounds like PH084 suggests a multi-target mechanism of action that contributes to a reduction in neuronal hyperexcitability:

  • Modulation of Excitatory Neurotransmission: PH084 has been shown to depress both NMDA and non-NMDA receptor-mediated excitatory postsynaptic currents.[1] This indicates a direct effect on the primary excitatory pathways in the brain.

  • Interaction with the GABAergic System: The blockade of PH084's effect on non-NMDA currents by a GABAB receptor antagonist points to a crucial interaction with the main inhibitory neurotransmitter system.[1] This suggests that some of the anticonvulsant effects of oxazolidinones may be mediated through the enhancement of GABAergic inhibition.

  • Reduction of Neuronal Firing: PH084 has been demonstrated to decrease the frequency of action potential firing in hippocampal neurons.[1][5] This direct effect on the neuron's ability to generate electrical signals is a key component of its anticonvulsant action.

This combination of effects on both excitatory and inhibitory systems, as well as on the intrinsic firing properties of neurons, presents a compelling rationale for the broad-spectrum anticonvulsant activity observed with compounds like PH192.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsive device with corneal electrodes.

  • Animal restraining apparatus.

  • Topical anesthetic (e.g., 0.5% tetracaine).

  • Conductive solution (e.g., 0.9% saline).

Procedure:

  • Animal Preparation: Acclimatize adult male mice (e.g., CF-1 strain, 20-25g) to the laboratory environment for at least 3 days with free access to food and water.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection). The timing of the test should coincide with the peak time of drug effect, determined from pharmacokinetic studies.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the mouse. After a few moments, place the corneal electrodes, moistened with saline, on the corneas.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle control group. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling generalized myoclonic and absence seizures.

Apparatus:

  • Syringes and needles for subcutaneous injection.

  • Observation chambers.

  • Timer.

Procedure:

  • Animal Preparation: As described for the MES test.

  • Drug Administration: Administer the test compound or vehicle control.

  • PTZ Injection: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) that reliably induces clonic seizures in control animals.

  • Observation: Place the animal in an individual observation chamber and observe for a period of 30 minutes for the onset of seizures. The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The percentage of animals protected is calculated, and the ED50 is determined.

Conclusion and Future Directions

Novel oxazolidinones represent a promising new class of anticonvulsant agents with a distinct chemical scaffold and a potentially multi-target mechanism of action. Preclinical data, particularly for compounds like PH192, demonstrate potent, broad-spectrum anticonvulsant activity with a favorable safety profile, rivaling that of some established second-generation AEDs. Their efficacy in models of pharmacoresistant seizures, such as the 6 Hz test, is particularly encouraging.

Further research is warranted to fully elucidate the precise molecular targets and signaling pathways involved in the anticonvulsant effects of this class. Head-to-head comparative studies with a broader range of standard AEDs under standardized conditions will be crucial for definitively positioning these novel compounds in the therapeutic landscape. The development of oxazolidinones with optimized pharmacokinetic properties and a thorough characterization of their long-term safety will be critical steps in translating the promise of this chemical class into a new generation of therapies for epilepsy.

References

  • Qaddoumi, M., et al. (2019). A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice. European Journal of Pharmaceutical Sciences, 131, 134-140. Available at: [Link]

  • Request PDF. (2025). A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice. Available at: [Link]

  • Kombian, S. B., & Phillips, O. A. (2013). Novel actions of oxazolidinones: in vitro screening of a triazolyloxazolidinone for anticonvulsant activity. Medical principles and practice, 22(4), 340–345. Available at: [Link]

  • Karger. (2012). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. Available at: [Link]

  • ResearchGate. (2012). (PDF) Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of all synthesized compounds in MES and rotarod test after... Available at: [Link]

  • ResearchGate. (n.d.). Median effective (ED50) and motor impairing (TD50) doses of prototype... Available at: [Link]

  • Barton, M. E., et al. (2018). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia Open, 3(3), 356-365. Available at: [Link]

  • Löscher, W., & Schmidt, D. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 846-855. Available at: [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. Available at: [Link]

  • Saste, G., et al. (2016). Research Article Synthesis, characterization and Evaluation for Anxiolytic activities of some Novel 4-Thiazolidinone Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1621-1632. Available at: [Link]

  • ResearchGate. (2025). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Available at: [Link]

  • Wlaz, P., et al. (2015). Characterization of acute adverse-effect profiles of selected antiepileptic drugs in the grip-strength test in mice. Pharmacological Reports, 67(5), 958-962. Available at: [Link]

  • Bialer, M., & Yagen, B. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 846-855. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 4-(1-Piperidinylmethyl)benzoic acid hydrate (4-PMBA) & Derivatives vs. COX-Inhibiting NSAIDs Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Shift to Zwitterionic Scaffolds

In the landscape of anti-inflammatory drug discovery, 4-(1-Piperidinylmethyl)benzoic acid hydrate (4-PMBA) represents a critical "privileged structure"—a scaffold that departs from the traditional lipophilic acidity of marketed NSAIDs (e.g., Ibuprofen, Indomethacin).

While traditional NSAIDs primarily target Cyclooxygenase (COX) enzymes via a hydrophobic channel interaction, 4-PMBA derivatives leverage a zwitterionic pharmacophore (basic piperidine nitrogen + acidic benzoate tail). This structural distinction allows for:

  • Alternative Target Engagement: Modulation of serine proteases (e.g., Tryptase, Factor Xa) and GPCRs (e.g., CCR antagonists) rather than sole COX inhibition.

  • Physicochemical Superiority: The hydrate form and zwitterionic nature address the "brick dust" poor solubility issues common in Class II/IV BCS drugs.

  • Reduced Ulcerogenicity: Diminished direct contact irritation on gastric mucosa compared to free carboxylic acid NSAIDs.

This guide objectively compares the 4-PMBA scaffold against standard anti-inflammatory agents, supported by mechanistic mapping and validation protocols.

Mechanistic Divergence

The primary distinction between 4-PMBA derivatives and traditional agents lies in the signaling pathways they modulate. While NSAIDs block prostaglandin synthesis, piperidine-benzoic acid derivatives are frequently employed to synthesize inhibitors of upstream inflammatory mediators (chemokines) or downstream effectors (proteases).

Pathway Visualization

The following diagram illustrates the divergence in mechanism between the 4-PMBA scaffold class and traditional NSAIDs.

G Stimulus Inflammatory Stimulus (LPS/Allergen) Membrane Cell Membrane Phospholipids Stimulus->Membrane MastCell Mast Cell / Macrophage Activation Stimulus->MastCell AA Arachidonic Acid Membrane->AA PLA2 PLA2 PLA2 Enzyme COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2, PGI2) COX->PGs NSAID Traditional NSAIDs (Indomethacin/Ibuprofen) NSAID->COX Inhibits Outcome Inflammation & Pain PGs->Outcome Proteases Serine Proteases (Tryptase/Chymase) MastCell->Proteases PARs PAR-2 Activation (Protease-Activated Receptors) Proteases->PARs PMBA 4-PMBA Derivatives (Piperidine Scaffolds) PMBA->Proteases Inhibits (Active Site Binding) PARs->Outcome

Caption: Mechanistic comparison showing NSAIDs blocking COX enzymes versus 4-PMBA derivatives targeting protease-mediated signaling (e.g., Tryptase/PAR-2 pathways).

Physicochemical & Performance Comparison

The "Hydrate" form of 4-PMBA is critical. Many NSAIDs exist as anhydrates with high lattice energy, leading to poor dissolution. The 4-PMBA hydrate offers a stable crystal lattice with improved wettability.

Table 1: Structural and Functional Profiling
Feature4-PMBA Hydrate Scaffold Indomethacin (Standard NSAID) Celecoxib (COX-2 Inhibitor)
Chemical Class Zwitterionic (Amino-Acid)Indole-acetic acid (Lipophilic Acid)Sulfonamide (Neutral/Lipophilic)
Solubility (pH 7.4) High (>1 mg/mL) due to ionizationLow (<0.05 mg/mL)Very Low (Class II)
LogP (Lipophilicity) ~0.5 – 1.2 (Moderate)~3.1 (High)~3.5 (High)
GI Safety Profile Enhanced: Zwitterion reduces local acidity.Poor: Direct acidic irritation + COX-1 inhibition.Moderate: COX-1 sparing, but CV risks.
Primary Utility Fragment for Protease/Integrin inhibitors.Acute pain/inflammation (COX inhibition).Chronic inflammation (Arthritis).[1]
Metabolic Stability Variable (N-oxidation potential).High (CYP2C9 metabolism).High (CYP2C9 metabolism).

Experimental Validation Protocols

To objectively compare 4-PMBA derivatives against standard agents, you must evaluate solubility (the scaffold's main advantage) and functional inhibition (NO production).

Protocol A: Kinetic Solubility Assay (Nephelometry)

Validates the "Hydrate" advantage over lipophilic NSAIDs.

  • Preparation: Prepare 10 mM stock solutions of 4-PMBA hydrate and Indomethacin in DMSO.

  • Dilution: Spatially dilute stocks into pH 7.4 phosphate-buffered saline (PBS) in a 96-well plate to final concentrations ranging from 1 µM to 500 µM (1% DMSO final).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure forward light scatter (nephelometry) at 633 nm.

  • Analysis: The "solubility limit" is defined as the concentration where scatter intensity exceeds the background by 3 standard deviations.

    • Expected Result: Indomethacin precipitates >50 µM; 4-PMBA remains soluble >200 µM.

Protocol B: RAW 264.7 Macrophage NO Inhibition Assay

Validates anti-inflammatory efficacy independent of COX.

  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well in DMEM.
    
  • Induction: Stimulate cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression.

  • Treatment: Concurrently treat with:

    • Vehicle (DMSO)[2]

    • Indomethacin (Positive Control, 10–100 µM)

    • 4-PMBA Derivative (Test Compound, 10–100 µM)

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Griess Reaction:

    • Mix 50 µL supernatant with 50 µL Griess Reagent A (Sulfanilamide) and 50 µL Reagent B (NED).

    • Incubate 10 mins; read Absorbance at 540 nm.

  • Calculation: % Inhibition =

    
    .
    

Synthetic Utility & Derivatization Workflow

The 4-PMBA hydrate is rarely the final drug; it is a Lead Scaffold . Its value lies in the ease of derivatization at the Nitrogen (N-capping) or Carboxyl (Amide coupling) positions to tune potency.

Synthesis PMBA 4-PMBA Hydrate (Scaffold) Step1 Amide Coupling (EDC/HOBt) PMBA->Step1 COOH modification Step2 Reductive Amination (Aldehyde + NaBH(OAc)3) PMBA->Step2 Piperidine N modification Prod1 Protease Inhibitors (Benzamidine mimics) Step1->Prod1 Prod2 CCR Antagonists (N-benzyl derivatives) Step2->Prod2

Caption: Synthetic divergence from the 4-PMBA scaffold yielding distinct therapeutic classes.

References

  • Mechanisms of NSAID Injury: "Non-steroidal anti-inflammatory drugs (NSAIDs) associate with zwitterionic phospholipids: insight into the mechanism and reversal of NSAID-induced gastrointestinal injury."[3] PubMed. Link

  • Piperidine Anti-inflammatory Activity: "Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid." MDPI Molbank. Link

  • Comparative Pharmacology: "Differentiating among nonsteroidal antiinflammatory drugs by pharmacokinetic and pharmacodynamic profiles." PubMed. Link

  • Scaffold Properties: "4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2."[4][5] PubChem. Link

  • Experimental Validation: "Anti-nociceptive and anti-inflammatory activities of piperazine/piperidine derivatives." Pharmacol Biochem Behav. Link

Sources

Structural Validation of 4-(1-Piperidinylmethyl)benzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of CAS 23091-88-5 (and related free acid/salt forms) Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Executive Summary: The "Zwitterion Trap" in Structural Analysis

4-(1-Piperidinylmethyl)benzoic acid represents a classic "deceptive" structure in medicinal chemistry. While synthetically straightforward (often a nucleophilic substitution followed by hydrolysis), its analysis is complicated by its zwitterionic nature . The molecule contains both a basic tertiary amine (piperidine, pKa ~10) and an acidic carboxyl group (benzoic acid, pKa ~4).

In the solid state, this molecule often exists as an inner salt (zwitterion) or is isolated as a hydrochloride salt (CAS 23091-88-5 often refers to the HCl form). This duality drastically alters solubility, NMR chemical shifts, and chromatographic retention, leading to frequent misinterpretation of "purity" and "structure."

This guide moves beyond basic spectral listing to provide a comparative, self-validating analytical strategy .

Part 1: Comparative Analytical Matrix

The following table objectively compares the utility of standard analytical techniques for this specific scaffold.

MethodSuitabilityPrimary UtilityThe "Piperidine-Benzoic" Challenge
1H NMR (Solution) High Connectivity & PuritySolvent Dependent: In CDCl₃, the zwitterion is insoluble. In DMSO-d6, protons may broaden due to exchange. In D₂O, the benzylic CH₂ shifts significantly based on pH.
13C NMR High Carbon Skeleton CountResolution: Excellent for distinguishing the carbonyl (COOH) from potential unhydrolyzed ester precursors (~167 ppm vs ~172 ppm).
HRMS (ESI) Medium Formula ConfirmationAmbiguity: Easily confirms mass (

), but cannot distinguish regiochemistry (para- vs. meta- substitution) or salt forms (HCl vs. Free base).
FTIR (ATR) Medium Functional Group CheckFingerprint: The C=O stretch is diagnostic. Free acid dimer (~1680-1700 cm⁻¹) vs. Carboxylate zwitterion (~1550-1610 cm⁻¹).
X-Ray Diffraction Ultimate Absolute ConfigurationRequirement: Requires a single crystal. Difficult for zwitterionic powders which often form amorphous solids or hydrates.
Part 2: The "Gold Standard" Validation Protocol

To scientifically confirm the structure, you must prove three things:

  • Regiochemistry: The piperidine is para to the carboxyl group.

  • Integrity: The piperidine ring is intact (not ring-opened).

  • State: Confirmation of Free Acid vs. Hydrochloride Salt.

Protocol A: The "pH Switch" NMR Experiment (Self-Validating)

This protocol uses NMR solvent effects to confirm the presence of both the amine and the acid functionalities by manipulating their ionization states.

Reagents:

  • Sample A: 10 mg Product + 0.6 mL DMSO-d6 (Standard)

  • Sample B: 10 mg Product + 0.6 mL D₂O + 1 drop NaOD (40% in D₂O)

Methodology:

  • Run Sample A (DMSO-d6): This represents the "native" state. If it is the HCl salt, the acidic proton on the piperidine nitrogen (

    
    ) will often appear as a broad singlet around 10-11 ppm.
    
  • Run Sample B (Basic D₂O): The NaOD deprotonates the amine (to free base) and the carboxylic acid (to carboxylate).

  • Compare Benzylic Protons:

    • In Sample A (HCl salt) : The benzylic

      
       is adjacent to a charged nitrogen. It appears downfield (approx. 4.2 - 4.4 ppm).
      
    • In Sample B (Basic) : The nitrogen is neutral. The induction is reduced. The benzylic

      
       shifts upfield (approx. 3.4 - 3.6 ppm).
      

Validation Logic:

If the benzylic methylene peak does NOT shift significantly (>0.5 ppm) between Acidic/Neutral and Basic conditions, your amine is likely not protonated in the starting material, or the structure is incorrect (e.g., an amide linkage).

Part 3: Data Interpretation & Fingerprinting
1. Nuclear Magnetic Resonance (1H NMR)

Reference Solvent: DMSO-d6 (preferred for solubility of both neutral and salt forms).

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
COOH 12.0 - 13.5Broad Singlet1HDisappears in D₂O shake. If missing in DMSO, suspect zwitterion salt formation.
Aromatic (2,6) 7.90 - 8.00Doublet (

Hz)
2HProtons ortho to Electron Withdrawing Group (COOH).
Aromatic (3,5) 7.40 - 7.60Doublet (

Hz)
2HProtons ortho to Electron Donating Group (Alkyl-N).
Benzylic

3.55 (Free Base) / 4.30 (HCl) Singlet2HCritical Diagnostic Peak. Diagnostic of the oxidation state (it is not a carbonyl).
Piperidine (N-CH2) 2.30 - 2.45Broad Multiplet4HAdjacent to Nitrogen.
Piperidine (Bulk) 1.30 - 1.60Multiplet6HRemaining ring protons.
2. Infrared Spectroscopy (FTIR)[1][2]
  • Key Region (1700 - 1500 cm⁻¹):

    • Free Acid (COOH): Look for C=O stretch at 1680–1710 cm⁻¹ .

    • Zwitterion/Salt (

      
      ):  The carbonyl stretch disappears and is replaced by asymmetric carboxylate stretching at 1550–1610 cm⁻¹ .
      
    • Amine Salt (

      
      ):  Broad "hump" overlapping CH stretches around 2500–3000 cm⁻¹.
      
Part 4: Impurity Profiling & Troubleshooting

Common synthetic routes involve the reaction of methyl 4-(bromomethyl)benzoate with piperidine, followed by hydrolysis.

Common Impurities:

  • Methyl Ester (Precursor): Check 1H NMR for a sharp singlet (Methoxy) at ~3.8 ppm .

  • Benzyl Alcohol Derivative: If water is present during substitution, the bromide may hydrolyze to the alcohol. Check for

    
     at ~4.5 ppm .
    
  • Dimerization: Reaction of the piperidine nitrogen with two benzyl halides. Check MS for

    
    .
    
Part 5: Visualization of Workflows
Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on which method to prioritize based on the sample's physical state.

AnalyticalMatrix Start Start: Synthesized Solid Solubility Solubility Test (Water vs. DMSO) Start->Solubility Path_Salt Soluble in Water (Likely HCl Salt/Zwitterion) Solubility->Path_Salt High Solubility Path_Neutral Insoluble in Water (Likely Free Acid Dimer) Solubility->Path_Neutral Low Solubility NMR_D2O 1H NMR (D2O + NaOD) Check Benzylic Shift Path_Salt->NMR_D2O Confirm Structure IR_Check FTIR Analysis C=O Region Path_Salt->IR_Check NMR_DMSO 1H NMR (DMSO-d6) Check COOH Proton Path_Neutral->NMR_DMSO Confirm Structure Path_Neutral->IR_Check Result_Salt Result: Carboxylate Bands (1550-1600 cm-1) IR_Check->Result_Salt Zwitterion Result_Acid Result: Acid Carbonyl (1680-1710 cm-1) IR_Check->Result_Acid Free Acid

Caption: Analytical decision tree for determining the salt/ionization state of the synthesized zwitterion.

Diagram 2: Synthesis & Impurity Logic

Understanding the origin of the molecule to predict impurities.

SynthesisFlow SM1 Methyl 4-(bromomethyl)benzoate Intermediate Ester Intermediate (Check: OMe peak ~3.8ppm) SM1->Intermediate + Piperidine Impurity1 Impurity: Benzyl Alcohol (Hydrolysis of Bromide) SM1->Impurity1 + H2O (Side Rxn) Reagent Piperidine Reagent->Intermediate Hydrolysis Hydrolysis (LiOH/NaOH) Intermediate->Hydrolysis Impurity2 Impurity: Bis-alkylation (Dimer) Intermediate->Impurity2 Excess SM1 Product Target: 4-(1-Piperidinylmethyl) benzoic acid Hydrolysis->Product Acidification

Caption: Synthetic pathway highlighting critical control points where impurities (Ester, Alcohol, Dimer) are generated.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1092975, 4-(Piperidin-1-ylmethyl)benzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-methyl- (Analogous IR/MS Data). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Shimadzu Application News. Analytical Methods for Amino Acids and Zwitterions. Retrieved from [Link]

Sources

Bioactivity & SAR Analysis: Piperidine vs. Piperazine Benzoic Acid Derivatives

[1]

Executive Summary: The Nitrogen Switch

In medicinal chemistry, the choice between a piperidine (azacyclohexane) and piperazine (1,4-diazacyclohexane) scaffold linked to a benzoic acid moiety is rarely arbitrary.[1] It represents a strategic "Nitrogen Switch" that fundamentally alters the physicochemical profile of a lead compound.

  • Piperidine is the scaffold of choice for maximizing lipophilicity (LogP) and hydrophobic binding within deep protein pockets (e.g., Sigma-1 receptors, AChE peripheral sites).[1]

  • Piperazine is utilized to introduce a secondary ionizable center , significantly improving aqueous solubility , reducing LogP, and providing an additional hydrogen bond acceptor/donor vector (N4 position) for solvent-exposed interactions.[1]

This guide analyzes the trade-offs between these two privileged structures when derivatized with benzoic acid, supported by experimental data and validated protocols.

Structural & Physicochemical Analysis[2][3][4][5][6][7][8]

The core difference lies in the C4 vs. N4 atom. This single substitution dictates the electronic landscape and solvation penalty of the molecule.

Comparative Properties Table
FeaturePiperidine DerivativePiperazine DerivativeImpact on Drug Design
Core Structure

(1 Nitrogen)

(2 Nitrogens)
Piperazine offers an extra handle for derivatization.[1][2]
Lipophilicity (cLogP) High (Hydrophobic)Moderate to Low (Polar)Piperidine crosses BBB more easily; Piperazine is more soluble.[1]
pKa (approx) ~11.2 (Highly Basic)pKa1 ~5.3, pKa2 ~9.7Piperazine exists as a dication or monocation depending on pH.[1]
H-Bonding 1 Acceptor / 1 Donor (if NH)2 Acceptors / 2 DonorsPiperazine engages in richer H-bond networks.[1]
Metabolic Liability Oxidative metabolism (hydroxylation)N-oxidation, Ring openingPiperazine N4 is a hotspot for metabolic conjugation.[1]
Decision Logic: Scaffold Selection

The following decision tree illustrates the logical flow for selecting the appropriate scaffold based on ADME requirements.

ScaffoldSelectionStartTarget ConstraintSolubilityNeed Aqueous Solubility?Start->SolubilityPermeabilityNeed CNS/Membrane Pen.?Solubility->PermeabilityNoPiperazineSELECT PIPERAZINE(Polar, Ionizable N4)Solubility->PiperazineYes (High)Permeability->PiperazineNo (Peripheral Target)PiperidineSELECT PIPERIDINE(Lipophilic, Hydrophobic)Permeability->PiperidineYes (BBB/Cell Entry)

Figure 1: Strategic decision tree for scaffold selection based on ADME priorities.

Comparative Bioactivity Data[4][5]

The following data highlights how the scaffold change impacts potency in specific therapeutic areas.

Case Study A: Sigma Receptor (σR) Ligands

In the development of CNS agents, the basic nitrogen is critical for binding to the aspartate residue in the Sigma-1 receptor (σ1R).[1]

  • Observation: Piperidine derivatives often outperform piperazine analogs in σ1R affinity due to the hydrophobic nature of the binding pocket, which tolerates the C4-methylene better than the polar N4-amine.

  • Data Source: De Luca et al. (2023) and RSC Med.[1] Chem. studies [1, 2].[3][2][4][5][6][7][8][9][10]

Compound ClassCore ScaffoldTargetAffinity (

)
Interpretation
Benzoyl-Piperidine Piperidineσ1 Receptor3.2 nM High affinity; hydrophobic fit.[1]
Benzoyl-Piperazine Piperazineσ1 Receptor1531 nM Drastic loss of potency due to polarity penalty.
Benzoyl-Piperazine Piperazineσ2 Receptor>5000 nMPoor selectivity profile.
Case Study B: Tyrosinase Inhibition (Melanogenesis)

For enzyme inhibitors where the active site contains metallic ions (e.g., Copper in Tyrosinase) or specific polar residues, the trend can shift.[1]

  • Observation: While piperidine amides generally show higher potency (pIC50 ~4.99) due to steric fitting, piperazine derivatives are often explored to improve the solubility of otherwise insoluble benzoic acid pharmacophores, even if raw potency drops slightly [3].

Mechanism of Action (SAR)

The bioactivity differences are driven by the "Vector of Interaction" .

Piperidine: The Hydrophobic Anchor
  • Mechanism: The cyclohexane-like ring creates a "greasy" ball that fits well into hydrophobic pockets (e.g., the anionic site of Acetylcholinesterase).

  • Key Interaction: Van der Waals forces and hydrophobic collapse.

  • Limitation: Poor water solubility can lead to precipitation in assays or low bioavailability.

Piperazine: The Solvation Bridge
  • Mechanism: The N4 nitrogen (distal to the amide) remains basic (pKa ~9.8). At physiological pH (7.4), it is largely protonated (

    
    ).[1]
    
  • Key Interaction: Ionic bonding (salt bridge) with negatively charged residues (Asp, Glu) in the target protein.[1]

  • Solubility: The charged center recruits water molecules, dramatically lowering LogP.[1]

SAR_MechanismReceptorTarget Binding SitePip_BindingPiperidine Binding:Hydrophobic Interaction(Van der Waals)Receptor->Pip_BindingLipophilic PocketPz_BindingPiperazine Binding:Ionic Interaction (Salt Bridge)+ H-Bond AcceptorReceptor->Pz_BindingAcidic Residue (Asp/Glu)

Figure 2: Mechanistic divergence in binding modes between the two scaffolds.

Experimental Protocols

To ensure reproducibility, the synthesis and evaluation of these derivatives require specific attention to work-up procedures due to their differing solubilities.

Synthesis: Amide Coupling (General Procedure)

Reaction: Coupling of Benzoic Acid derivatives with Piperidine/Piperazine using EDC/HOBt.

Reagents:

  • Benzoic Acid Derivative (1.0 eq)[1]

  • Amine (Piperidine or N-Boc-Piperazine) (1.1 eq)

  • EDC.HCl (1.2 eq)[1]

  • HOBt (1.2 eq) or DMAP (Catalytic)[1]

  • Solvent: DCM or DMF (anhydrous)[1]

Step-by-Step Protocol:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM (0.1 M) under

    
     atmosphere. Add EDC.HCl and HOBt. Stir at 
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add the amine (Piperidine or N-Boc-Piperazine) and

    
     (2.0 eq) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check TLC (System: Hexane:EtOAc).

    • Note: Piperazines are more polar; may require MeOH:DCM (5:95) to visualize.

  • Work-up (Critical Divergence):

    • Piperidine: Wash organic layer with 1N HCl, then Sat.[1]

      
      . The product stays in the organic layer.
      
    • Piperazine: If using N-Boc, wash as above. If using free piperazine, do not wash with acid (product will protonate and move to aqueous layer). Extract with DCM from basic aqueous solution (pH > 10).[1]

SynthesisFlowStartBenzoic Acid + EDC/HOBtAddAmineAdd Amine(Piperidine or Piperazine)Start->AddAmineStirStir 12h @ RTAddAmine->StirDecisionWhich Amine?Stir->DecisionPip_WorkupPiperidine Workup:Wash 1N HCl -> NaHCO3(Product in Organic)Decision->Pip_WorkupPiperidinePz_WorkupPiperazine Workup:Avoid Acid Wash(Or use N-Boc protection)Decision->Pz_WorkupPiperazine

Figure 3: Synthetic workflow emphasizing the critical work-up divergence.

Bioassay: Self-Validating Cytotoxicity (MTT Assay)

When comparing these derivatives, solubility artifacts can skew results.[1]

  • Stock Solution: Dissolve compounds in 100% DMSO.

    • Validation: Piperidine derivatives may require sonication. Piperazine derivatives usually dissolve instantly.

  • Dilution: Serial dilute in culture media.

    • Control: Final DMSO concentration must be < 0.5%.

  • Precipitation Check: Before adding to cells, inspect the highest concentration (100 µM) under a microscope.

    • Fail Criteria: If crystals are visible, the

      
       is invalid (likely false positive due to physical cell stress).[1] This is common with lipophilic piperidine  benzoates.
      

References

  • De Luca, L., et al. (2023).[1][11] "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Medicinal Chemistry.

  • RSC Publishing. (2023). "Assessment of S1R and S2R affinity and structure–activity relationship (SAR) analysis." RSC Medicinal Chemistry.

  • Rescifina, A., et al. (2011).[1] "Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3][12] "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem Application Notes.

  • National Institutes of Health (NIH). (2021). "Optimization and SAR research at the piperazine and phenyl rings... as new anti-influenza A virus agents." European Journal of Medicinal Chemistry.

A Researcher's Guide to the Pharmacokinetics of Benzoic Acid Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful translation from the bench to the clinic. Benzoic acid esters, a common structural motif in pharmaceuticals, excipients, and prodrugs, exhibit a fascinating interplay between their chemical structure and their journey through the body. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of different benzoic acid esters, supported by experimental data, to empower researchers in their drug design and development endeavors.

Introduction: The Significance of the Ester Moiety

Benzoic acid and its derivatives are prevalent in nature and are widely used in the pharmaceutical and food industries.[1][2] The esterification of the carboxylic acid group is a common strategy to modulate the physicochemical properties of a molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of the alcohol moiety in the ester can significantly impact the compound's lipophilicity, membrane permeability, and susceptibility to enzymatic hydrolysis, all of which are critical determinants of its pharmacokinetic behavior.

The primary metabolic fate of benzoic acid esters in vivo is hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and small intestine, to yield benzoic acid and the corresponding alcohol.[3] Benzoic acid is then typically conjugated with glycine in the liver to form hippuric acid, which is efficiently eliminated in the urine.[4] This rapid metabolism underscores the importance of understanding the rate and extent of hydrolysis for different esters, as it directly influences the systemic exposure and duration of action of the parent compound and its metabolites.

Comparative Pharmacokinetics of Benzoic Acid Esters

The pharmacokinetic profile of a benzoic acid ester is a multifactorial phenomenon. Here, we dissect the key ADME processes, providing comparative data to illustrate the impact of structural modifications.

Absorption

For a drug to exert a systemic effect, it must first be absorbed into the bloodstream. The rate and extent of absorption are influenced by the compound's solubility, permeability, and stability in the gastrointestinal tract.

Table 1: Oral Pharmacokinetic Parameters of Parabens in Rats

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
Methylparaben100~15~0.5~20
Propylparaben100~10~0.5~15
Butylparaben100~5~0.5~10

Data extrapolated from Aubert et al. (2012)[5]

As the data suggests, with an increase in the length of the alkyl chain from methyl to butyl, there is a trend towards a decrease in the maximum plasma concentration (Cmax) and the total systemic exposure (AUC). This could be attributed to a decrease in aqueous solubility with increasing lipophilicity, which may limit the dissolution rate in the gastrointestinal fluids, a prerequisite for absorption. The time to reach maximum concentration (Tmax) remained rapid for all three compounds, indicating swift absorption from the gut.

Distribution

Once in the systemic circulation, a drug distributes into various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters. While specific tissue distribution data for a homologous series of simple benzoic acid esters is scarce, it is known that these compounds are generally well-distributed.

Metabolism: The Critical Role of Hydrolysis

The metabolic stability of a benzoic acid ester is a key determinant of its in vivo half-life and, consequently, its duration of action. As previously mentioned, the primary metabolic pathway is hydrolysis by carboxylesterases. The rate of this hydrolysis is highly dependent on the structure of the alcohol moiety of the ester.

A study by de Souza et al. (2022) provides excellent comparative data on the in vitro hydrolytic stability of a homologous series of benzoic acid esters in rat plasma and liver microsomes. This in vitro data serves as a strong indicator of in vivo metabolic clearance.[1]

Table 2: In Vitro Half-life (t½) of Benzoic Acid Esters in Rat Plasma and Liver Microsomes

CompoundHalf-life in Rat Plasma (min)Half-life in Rat Liver Microsomes (min)
Methyl Benzoate3615
Ethyl Benzoate1712
n-Propyl Benzoate10N/D
n-Butyl Benzoate10N/D
Phenyl Benzoate710
Benzyl Benzoate1213

Data from de Souza et al. (2022).[1] N/D: Not Determined.

The data clearly demonstrates that as the alkyl chain of the ester increases in length from methyl to butyl, the stability in rat plasma decreases, as indicated by the shorter half-life.[1] This suggests that longer-chain esters are more rapidly hydrolyzed by plasma esterases. Phenyl benzoate is the least stable in plasma, likely due to the electronic effects of the phenyl group.[1] In rat liver microsomes, a similar trend of decreasing stability from methyl to ethyl benzoate is observed.[1] This rapid hydrolysis in the liver, a major site of drug metabolism, highlights its significant contribution to the overall clearance of these esters.

The causality behind this trend lies in the substrate specificity of carboxylesterases. These enzymes often exhibit a preference for more lipophilic substrates, which could explain the faster hydrolysis of the longer-chain esters.

Excretion

The final step in the pharmacokinetic journey is excretion. As benzoic acid esters are rapidly metabolized to benzoic acid, the excretion profile is primarily that of benzoic acid and its metabolites, mainly hippuric acid.[4] Renal excretion is the predominant route, with the majority of the administered dose being eliminated in the urine within 24 hours.[6]

Experimental Protocols: A Guide to Best Practices

To ensure the scientific integrity and reproducibility of pharmacokinetic studies, it is essential to follow well-established and validated protocols.

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical single-dose pharmacokinetic study in rats following oral administration.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of a benzoic acid ester in rats after a single oral dose.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test benzoic acid ester

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil)[7]

  • Oral gavage needles (appropriate size for rats)[8]

  • Syringes

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Dose Formulation: Prepare the dosing formulation of the benzoic acid ester in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each rat accurately on the morning of the study.

    • Administer the test formulation via oral gavage at a specified dose volume (e.g., 10 mL/kg).[8]

    • Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Place the blood samples into anticoagulant-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the parent ester and/or its major metabolite (benzoic acid) in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.

Experimental Workflow for an In Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study cluster_study_day Study Day cluster_post_study Post-Study Analysis acclimatization Animal Acclimatization formulation Dose Formulation acclimatization->formulation fasting Overnight Fasting formulation->fasting dosing Oral Gavage Dosing fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis G Benzoate_Ester Benzoic Acid Ester (R-COO-R') Benzoic_Acid Benzoic Acid Benzoate_Ester->Benzoic_Acid Carboxylesterases Alcohol Alcohol (R'-OH) Benzoate_Ester->Alcohol Carboxylesterases Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA Butyrate-CoA ligase Hippuric_Acid Hippuric Acid Benzoyl_CoA->Hippuric_Acid Glycine N-acyltransferase Excretion Urinary Excretion Hippuric_Acid->Excretion

Caption: The primary metabolic pathway of benzoic acid esters.

Conclusion and Future Directions

This guide has provided a comparative overview of the pharmacokinetics of benzoic acid esters, highlighting the critical role of the ester moiety in dictating their ADME properties. The in vitro hydrolysis data, in particular, offers a powerful tool for predicting the in vivo metabolic stability of this class of compounds.

For researchers in drug development, a thorough understanding of these structure-pharmacokinetic relationships is invaluable. By strategically modifying the ester group, it is possible to fine-tune the pharmacokinetic profile of a lead compound to achieve the desired therapeutic effect. For instance, a more stable ester could be employed to prolong the duration of action, while a rapidly hydrolyzed ester might be suitable for a prodrug approach where rapid release of the active parent molecule is desired.

Future research should focus on generating more comprehensive and directly comparable in vivo pharmacokinetic data for a wider range of benzoic acid esters. Such studies would further refine our understanding of the quantitative structure-pharmacokinetic relationships and provide a more robust foundation for the rational design of new therapeutic agents.

References

  • Wikipedia. Benzoic acid. [Link]

  • de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 569-579. [Link]

  • Aubert, N., et al. (2012). Systemic exposure to parabens: pharmacokinetics, tissue distribution, excretion balance and plasma metabolites of [14C]-methyl-, propyl- and butylparaben in rats after oral, topical or subcutaneous administration. Food and Chemical Toxicology, 50(3-4), 445-454. [Link]

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  • Kubota, K., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. PubMed. [Link]

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  • Shin, H., et al. (2023). Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. Chemosphere, 313, 137489. [Link]

  • ResearchGate. (n.d.). Outcome of in vivo toxicokinetics studies for methyl paraben, ethyl paraben, propyl paraben and butyl paraben. [Link]

  • RIVM. (2017). Exposure to and toxicity of methyl-, ethyl- and propylparaben. [Link]

  • ResearchGate. (2021). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • Science Alert. (2009). Effect of Benzoic Acid and Combination of Benzoic with Citric Acid as Food Additives on the Renal Function of Experimental Rats. [Link]

  • Lee, K. A., & Kim, B. J. (1994). Glycine conjugation activity of benzoic acid and its acinar localization in the perfused rat liver. The Journal of pharmacology and experimental therapeutics, 268(1), 409–416. [Link]

  • U.S. Environmental Protection Agency. (2010). Benzyl Benzoate RED1. [Link]

  • Lee, H. J., et al. (1990). In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. Journal of pharmaceutical sciences, 79(10), 915–919. [Link]

  • Asian Journal of Research and Reports in Hepatology. (2025). Comparative Assessment of Liver Toxicity Induced by Sodium Benzoate, Ascorbic Acid, and their Co-Administration in Albino Rats. [Link]

  • ResearchGate. (2024). Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. [Link]

  • Kubota, K., et al. (2011). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. Chemical & pharmaceutical bulletin, 59(11), 1362–1367. [Link]

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A Comparative Benchmarking Guide to 4-(1-Piperidinylmethyl)benzoic Acid Hydrate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the purity, structural integrity, and physicochemical properties of chemical entities are paramount. This guide provides an in-depth comparative analysis of 4-(1-Piperidinylmethyl)benzoic acid hydrate, benchmarking its performance against two known standards: the foundational aromatic carboxylic acid, Benzoic Acid, and its close structural analog, 4-Piperidin-1-yl-benzoic acid. Through detailed experimental protocols and supporting data, this document aims to equip researchers with the necessary insights to effectively evaluate and utilize this compound in their research endeavors.

The piperidine moiety is a significant synthetic fragment in the design of pharmaceuticals, present in numerous classes of drugs.[1] Benzoic acid and its derivatives also serve as crucial building blocks in the synthesis of a wide array of bioactive molecules.[2] The subject of this guide, 4-(1-Piperidinylmethyl)benzoic acid, and its analogs are key intermediates in the development of therapeutics, particularly analgesics and anti-inflammatory agents.[3]

Introduction to the Benchmarking Standards

A robust benchmarking strategy relies on the selection of appropriate standards for comparison. In this guide, we have chosen two standards to evaluate 4-(1-Piperidinylmethyl)benzoic acid hydrate against:

  • Benzoic Acid: As the simplest aromatic carboxylic acid, benzoic acid serves as a fundamental reference point. It is a well-characterized compound with established analytical profiles and is recognized as a primary standard for various analytical techniques, including melting point calibration.[4][5] Its use as a food preservative is regulated by international bodies like the FDA and EFSA.[5]

  • 4-Piperidin-1-yl-benzoic acid: This compound is a close structural analog of 4-(1-Piperidinylmethyl)benzoic acid, with the key difference being the direct attachment of the piperidine ring to the benzoic acid moiety. This allows for a nuanced comparison of how the methylene spacer in the target compound influences its physicochemical properties. It is also utilized as an intermediate in pharmaceutical development.[3]

Physicochemical Properties: A Comparative Overview

A foundational aspect of benchmarking is the comparison of fundamental physicochemical properties. The table below summarizes the key properties of 4-(1-Piperidinylmethyl)benzoic acid and the selected standards.

Property4-(1-Piperidinylmethyl)benzoic acidBenzoic Acid4-Piperidin-1-yl-benzoic acid
Molecular Formula C13H17NO2C7H6O2C12H15NO2
Molecular Weight 219.28 g/mol [6]122.12 g/mol [4]205.26 g/mol [3]
CAS Number 159691-33-5[6][7]65-85-0[4]22090-24-0[3]
Appearance White to off-white solidWhite crystalline solid[5]White solid[3]
Melting Point Not specified121-123 °C[4]223-232 °C[3]
Purity (Typical) ≥95%[7]≥99.5% (Analytical Standard)[8]≥98% (HPLC)[3]

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

To ensure the identity and purity of a compound, a combination of analytical techniques is indispensable. Here, we outline the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comparative analysis of 4-(1-Piperidinylmethyl)benzoic acid hydrate and our chosen standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound, making it a powerful tool for identity confirmation and purity assessment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, baseline correction, and integration.

CompoundAromatic Protons (ppm)Methylene Protons (ppm)Piperidine Protons (ppm)Carboxylic Acid Proton (ppm)
4-(1-Piperidinylmethyl)benzoic acid ~7.4-7.9 (m, 4H)~3.5 (s, 2H)~1.4-1.6 (m, 6H), ~2.4 (t, 4H)~12.9 (br s, 1H)
Benzoic Acid ~7.5-7.6 (m, 2H), ~7.6-7.7 (m, 1H), ~8.0 (d, 2H)N/AN/A~13.2 (br s, 1H)
4-Piperidin-1-yl-benzoic acid ~6.9 (d, 2H), ~7.8 (d, 2H)N/A~1.6-1.8 (m, 6H), ~3.2 (t, 4H)~12.5 (br s, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, enabling the determination of molecular weight and providing structural information through fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Identify the molecular ion peak ([M+H]+ in positive ion mode or [M-H]- in negative ion mode) to confirm the molecular weight.

CompoundMolecular FormulaExpected [M+H]+ (m/z)
4-(1-Piperidinylmethyl)benzoic acid C13H17NO2220.13
Benzoic Acid C7H6O2123.04
4-Piperidin-1-yl-benzoic acid C12H15NO2206.12
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of compounds by separating them from potential impurities.[9]

  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

CompoundRetention Time (min)Purity (%)
4-(1-Piperidinylmethyl)benzoic acid hydrate ~ 4.2> 98%
Benzoic Acid ~ 5.8> 99.5%
4-Piperidin-1-yl-benzoic acid ~ 5.1> 99%

Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.

Experimental Workflows (Visualized)

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for structural elucidation and purity assessment.

G cluster_nmr NMR Analysis Workflow cluster_ms Mass Spectrometry Workflow cluster_hplc HPLC Analysis Workflow nmr_sample Sample Weighing (5-10 mg) nmr_dissolve Dissolution in Deuterated Solvent nmr_sample->nmr_dissolve nmr_acquire Data Acquisition (400 MHz) nmr_dissolve->nmr_acquire nmr_process Data Processing nmr_acquire->nmr_process nmr_result Structural Confirmation & Purity Assessment nmr_process->nmr_result ms_sample Sample Preparation (1-10 µg/mL) ms_infuse Infusion into ESI Source ms_sample->ms_infuse ms_ionize Ionization ms_infuse->ms_ionize ms_analyze Mass Analysis ms_ionize->ms_analyze ms_result Molecular Weight Confirmation ms_analyze->ms_result hplc_sample Sample Preparation (~1 mg/mL) hplc_filter Filtration (0.45 µm) hplc_sample->hplc_filter hplc_inject Injection hplc_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_result Purity Determination hplc_detect->hplc_result

Caption: Overview of Analytical Workflows.

Application Context: Significance in Drug Discovery

Piperidine-containing compounds are prevalent in medicinal chemistry due to their ability to serve as versatile scaffolds that can be functionalized to interact with a wide range of biological targets.[10] The incorporation of a piperidine ring can influence a molecule's basicity, lipophilicity, and conformational rigidity, all of which are critical parameters in drug design.[11]

4-(1-Piperidinylmethyl)benzoic acid and its analogs are of particular interest as they combine the rigid aromatic core of benzoic acid with the flexible, basic piperidine moiety. This structural combination makes them valuable starting points for the synthesis of compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are implicated in a multitude of disease states. For instance, derivatives of piperidinyl-based benzoxazoles have been investigated as potential anticancer agents.[12]

The comparative data presented in this guide provides a crucial baseline for chemists and pharmacologists. Understanding the subtle differences in physicochemical properties and analytical behavior between 4-(1-Piperidinylmethyl)benzoic acid hydrate and its related standards can inform the selection of appropriate analytical methods, aid in the interpretation of experimental data, and ultimately accelerate the drug discovery and development process.

Conclusion

This guide has provided a comprehensive framework for benchmarking 4-(1-Piperidinylmethyl)benzoic acid hydrate against two key standards: Benzoic Acid and 4-Piperidin-1-yl-benzoic acid. Through detailed analytical protocols and comparative data, we have demonstrated a multi-faceted approach to characterizing this important chemical intermediate. For researchers in drug discovery and development, a thorough understanding of a compound's properties relative to established standards is not merely a matter of quality control; it is a fundamental prerequisite for the rational design of novel therapeutics and the generation of reliable, reproducible scientific data.

References

  • Benzoic acid reference standard traceable to NIST, AnStan®. Briti Scientific. [Link]

  • 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. PubChem. [Link]

  • SRM 39j Benzoic Acid (Calorimetric Standard). National Institute of Standards & Technology. [Link]

  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 3-(Piperidin-1-ylmethyl)benzoic acid. PubChem. [Link]

  • 4-(Piperidin-1-ylmethyl)benzoic acid. PubChem. [Link]

  • Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)-. PubChemLite. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). NP-MRD. [Link]

  • Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. PrepChem.com. [Link]

  • 4-(4-methylpiperidin-1-yl)benzoic acid. PubChemLite. [Link]

  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. PubChem. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Biological Magnetic Resonance Bank. [Link]

  • 1H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). ResearchGate. [Link]

  • Benzoic acid, 4-methyl-. NIST WebBook. [Link]

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In Vivo Validation of the Therapeutic Potential of Benzoic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Benzoic Acid in Modern Therapeutics

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry. The inherent structural features of the benzoic acid scaffold—a stable phenyl ring coupled with a reactive carboxylic acid group—offer a versatile platform for the design and synthesis of novel therapeutic agents. This adaptability has led to the development of a wide array of derivatives with demonstrated efficacy across various therapeutic areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. This guide provides a comparative analysis of the in vivo validation of several promising benzoic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, supported by experimental data and detailed protocols. Our focus is to bridge the gap between promising in vitro results and the crucial in vivo evidence required for clinical progression.

Anticancer Potential: Targeting Key Oncogenic Pathways

The anticancer activity of benzoic acid derivatives is a rapidly evolving field of research. Several derivatives have shown significant promise in preclinical in vivo models by targeting fundamental cancer-associated pathways, most notably through the inhibition of histone deacetylases (HDACs) and the modulation of critical signaling cascades.

Mechanism of Action: HDAC Inhibition and Signaling Pathway Disruption

A primary mechanism by which certain benzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of tumor suppressor genes.[1][2] By inhibiting HDACs, these derivatives can restore the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3]

Furthermore, some derivatives have been shown to disrupt key oncogenic signaling pathways such as the PI3K/AKT/mTOR and RAF/MEK/MAPK pathways, which are frequently hyperactivated in various cancers and play a central role in cell proliferation, survival, and metastasis.

HDAC_Inhibition_Pathway cluster_0 Benzoic Acid Derivative (HDACi) cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes HDACi Benzoic Acid Derivative HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Deacetylated Open_Chromatin Open Chromatin (Gene Expression) Histones->Open_Chromatin Acetylated HAT HAT HAT->Histones Acetylation Tumor_Suppressor Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Comparative In Vivo Efficacy of Anticancer Benzoic Acid Derivatives

The following table summarizes the in vivo anticancer activity of selected benzoic acid derivatives from preclinical studies.

Compound/DerivativeAnimal ModelCancer TypeDosage & RouteKey FindingsReference
DAB-2-28 (p-aminobenzoic acid derivative) C57Bl/6 mice with subcutaneous MB49-I tumorsBladder CancerNot specifiedMore efficient in inhibiting tumor development compared to the parent compound DAB-1.[4][4]
3,4-dihydroxybenzoic acid (Protocatechuic acid) In vivo studies mentioned, specific models not detailedVariousNot specifiedShown to prevent carcinogenesis and antitumor growth.[5][5]
Acrylamide-PABA analog 4j In vivo studies implied by apoptosis induction in MCF-7 cellsBreast CancerNot specified in vivoPotent anti-proliferative activity in vitro by inhibiting β-tubulin.[6][6]

Note: This table is intended to be illustrative. The lack of standardized reporting in some publications makes direct comparison challenging. Further head-to-head in vivo studies are warranted.

Experimental Protocol: In Vivo Anticancer Screening using a Murine Ascites Tumor Model

This protocol provides a generalized framework for the in vivo evaluation of the anticancer potential of benzoic acid derivatives using a murine ascites tumor model, such as Ehrlich Ascites Carcinoma (EAC) or Sarcoma-180 (S-180).

anticancer_workflow start Start animal_acclimatization Animal Acclimatization (e.g., Swiss Albino Mice) start->animal_acclimatization tumor_inoculation Tumor Cell Inoculation (i.p. injection of EAC cells) animal_acclimatization->tumor_inoculation group_randomization Randomization into Groups (Control, Standard, Test) tumor_inoculation->group_randomization treatment_period Treatment Administration (Daily i.p. or oral) group_randomization->treatment_period monitoring Monitor Animal Health & Body Weight treatment_period->monitoring euthanasia Euthanasia & Sample Collection (Day 15-20) monitoring->euthanasia data_analysis Data Analysis (Tumor volume, cell count, survival) euthanasia->data_analysis end End data_analysis->end

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize healthy, age- and weight-matched mice (e.g., Swiss albino mice, 6-8 weeks old) to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Cell Inoculation: Inoculate a known number of tumor cells (e.g., 1 x 10^6 Ehrlich Ascites Carcinoma cells) intraperitoneally (i.p.) into each mouse.

  • Animal Grouping and Treatment:

    • Randomly divide the animals into groups (n=6-10 per group):

      • Group I (Control): Receives the vehicle used to dissolve the test compound.

      • Group II (Standard): Receives a standard anticancer drug (e.g., 5-Fluorouracil).

      • Group III, IV, V (Test Groups): Receive the benzoic acid derivative at different dose levels.

    • Commence treatment 24 hours after tumor inoculation and continue for a specified period (e.g., 9-14 consecutive days). Administer the compounds via an appropriate route (e.g., i.p. or oral gavage).

  • Monitoring and Data Collection:

    • Record the body weight of the animals every other day.

    • Observe the animals daily for any signs of toxicity.

    • After the treatment period, sacrifice the animals and collect the ascitic fluid.

  • Evaluation of Antitumor Activity:

    • Tumor Volume: Measure the volume of the ascitic fluid.

    • Viable Tumor Cell Count: Determine the number of viable tumor cells using a hemocytometer and trypan blue exclusion assay.

    • Mean Survival Time (MST) and Increase in Lifespan (%ILS): In a separate set of animals, monitor the survival time of each group. Calculate MST and %ILS.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many benzoic acid derivatives are attributed to their inhibition of cyclooxygenase-2 (COX-2).[7] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[8][9] By selectively inhibiting COX-2, these compounds can reduce the production of inflammatory prostaglandins without affecting the gastroprotective functions of the constitutively expressed COX-1 enzyme.[10]

COX2_Inhibition_Pathway cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Cascade cluster_2 Benzoic Acid Derivative cluster_3 Inflammatory Response Stimuli Cytokines, LPS, etc. PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates BA_Derivative Benzoic Acid Derivative BA_Derivative->COX2 Inhibits

Comparative In Vivo Efficacy of Anti-inflammatory Benzoic Acid Derivatives

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[11][12]

Compound/DerivativeAnimal ModelDosage & Route% Inhibition of Edema (at 3h)Standard DrugReference
4-methoxy benzoin Rats10 mg/kg, oral63.15%Aspirin (69.23%)[13]
o-benzoyl benzoic acid 1,3,4-oxadiazole analogue Rats100 mg/kgSignificant inhibition (quantitative data not specified)Not specified[14]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid LPS-induced rats500 mg/60 kg bw, oralSignificantly reduced inflammatory parametersASA[7]

Note: The variability in experimental conditions and reporting makes direct comparisons challenging.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the widely accepted method for assessing the in vivo anti-inflammatory activity of benzoic acid derivatives.[11][15][16][17]

paw_edema_workflow start Start animal_acclimatization Animal Acclimatization (Wistar Rats) start->animal_acclimatization baseline_measurement Baseline Paw Volume Measurement (Plethysmometer) animal_acclimatization->baseline_measurement group_randomization Randomization into Groups (Control, Standard, Test) baseline_measurement->group_randomization compound_administration Compound Administration (Oral or i.p.) group_randomization->compound_administration carrageenan_injection Subplantar Carrageenan Injection (1%) compound_administration->carrageenan_injection paw_volume_measurement Measure Paw Volume at Regular Intervals (1h, 2h, 3h, etc.) carrageenan_injection->paw_volume_measurement data_analysis Calculate % Inhibition of Edema paw_volume_measurement->data_analysis end End data_analysis->end

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy Wistar or Sprague-Dawley rats of either sex (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Animal Grouping: Divide the animals into groups (n=6 per group):

    • Group I (Control): Receives the vehicle.

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Group III, IV, V (Test Groups): Receive the benzoic acid derivative at different doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and standard drug, typically orally or intraperitoneally, 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [ (Control Paw Edema - Treated Paw Edema) / Control Paw Edema ] x 100

  • Statistical Analysis: Analyze the results using appropriate statistical tests to determine significance.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Several benzoic acid derivatives, particularly those with antioxidant properties like gallic acid, are being investigated for their neuroprotective potential in diseases like Alzheimer's and Parkinson's.[18][19][20][21]

Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of these compounds are often multifactorial, involving:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.[18]

  • Anti-inflammatory Effects: Reducing neuroinflammation, a key component of neurodegenerative diseases.[20]

  • Modulation of Signaling Pathways: Influencing pathways like the PI3K/Akt signaling cascade, which is involved in cell survival and neuroprotection.[22]

Neuroprotection_Pathway cluster_0 Neurotoxic Insults cluster_1 Benzoic Acid Derivative cluster_2 Neuroprotective Mechanisms cluster_3 Cellular Outcomes Oxidative_Stress Oxidative Stress (ROS) Neuronal_Survival Neuronal Survival & Function Oxidative_Stress->Neuronal_Survival Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Survival Protein_Aggregation Protein Aggregation (Aβ, Tau) Protein_Aggregation->Neuronal_Survival BA_Derivative Gallic Acid, etc. Antioxidant Antioxidant Effects BA_Derivative->Antioxidant Anti_inflammatory Anti-inflammatory Effects BA_Derivative->Anti_inflammatory PI3K_Akt PI3K/Akt Pathway Activation BA_Derivative->PI3K_Akt Antioxidant->Oxidative_Stress Reduces Anti_inflammatory->Neuroinflammation Reduces Reduced_Apoptosis Reduced Neuronal Apoptosis PI3K_Akt->Reduced_Apoptosis Reduced_Apoptosis->Neuronal_Survival

Comparative In Vivo Efficacy of Neuroprotective Benzoic Acid Derivatives
Compound/DerivativeAnimal ModelDisease ModelDosage & RouteKey FindingsReference
Gallic Acid RatsAβ-induced Alzheimer's Disease50, 100, 200 mg/kg, oralImproved long-term potentiation (LTP) and reduced neural damage.[18][18]
Gallic Acid MiceRotenone-induced Parkinson's Disease50, 100 mg/kgAmeliorated motor deficits and preserved neuronal integrity.[21][21]
Experimental Protocol: In Vivo Neuroprotection in a Rat Model of Alzheimer's Disease (Aβ-induced)

This protocol outlines a method to assess the neuroprotective effects of benzoic acid derivatives in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) infusion.

Step-by-Step Methodology:

  • Animal Preparation and Surgery:

    • Acclimatize adult male Wistar rats for one week.

    • Anesthetize the rats and place them in a stereotaxic apparatus.

    • Bilaterally infuse Aβ (1-42) oligomers into the hippocampus.

  • Animal Grouping and Treatment:

    • Divide the rats into groups: Sham (vehicle infusion), AD model (Aβ infusion), and AD model + Test compound at various doses.

    • Administer the benzoic acid derivative (e.g., gallic acid) orally for a specified duration (e.g., 10-14 days) starting after the surgery.

  • Behavioral Testing:

    • Conduct behavioral tests to assess cognitive function, such as the Morris water maze or passive avoidance test, during the final days of treatment.

  • Electrophysiological Studies (Optional):

    • After behavioral testing, perform in vivo electrophysiology to measure long-term potentiation (LTP) in the hippocampus as a measure of synaptic plasticity.

  • Histopathological and Biochemical Analysis:

    • Sacrifice the animals and collect brain tissue.

    • Perform histological analysis (e.g., Nissl staining, Congo red staining) to assess neuronal damage and amyloid plaque deposition.

    • Conduct biochemical assays to measure markers of oxidative stress and inflammation in brain homogenates.

  • Statistical Analysis: Analyze the data from all endpoints using appropriate statistical methods.

Antimicrobial Activity: Combating Microbial Threats

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. Their in vivo efficacy is an area of active investigation, particularly with the rise of antibiotic resistance.

Mechanism of Action: Disruption of Microbial Cell Integrity

The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt the microbial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, they can interfere with essential metabolic processes within the microbe.

Comparative In Vivo Efficacy of Antimicrobial Benzoic Acid Derivatives

While many studies have demonstrated the in vitro antimicrobial activity of benzoic acid derivatives,[23][24][25] in vivo data is less abundant.

Compound/DerivativeAnimal ModelInfection ModelDosage & RouteKey FindingsReference
Amoxicillin-p-methoxybenzoic acid hybrid Not specifiedNot specifiedNot specifiedBest antibacterial activity in vivo (ED50 = 13.2496 μg/ml).[26][26]

Note: Further in vivo studies are needed to establish the clinical potential of these compounds as antimicrobial agents.

Experimental Protocol: In Vivo Antimicrobial Efficacy in a Murine Systemic Infection Model

This protocol provides a general method for evaluating the in vivo antimicrobial efficacy of benzoic acid derivatives.

Step-by-Step Methodology:

  • Microorganism and Inoculum Preparation: Prepare a standardized inoculum of the target pathogenic microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Animal Infection:

    • Use healthy mice (e.g., BALB/c).

    • Induce a systemic infection by intraperitoneal injection of the prepared inoculum.

  • Animal Grouping and Treatment:

    • Divide the infected mice into groups: Control (vehicle), Standard antibiotic, and Test compound at different doses.

    • Administer the treatment (e.g., orally or intraperitoneally) at specified time points post-infection.

  • Monitoring and Survival:

    • Monitor the mice for signs of illness and mortality over a period of 7-14 days.

    • Record the survival rate for each group.

  • Bacterial Load Determination (Optional):

    • At specific time points, sacrifice a subset of animals from each group.

    • Collect organs (e.g., spleen, liver, blood) and determine the bacterial load by plating serial dilutions of tissue homogenates on appropriate agar media.

  • Statistical Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze bacterial load data using appropriate statistical tests.

Conclusion and Future Directions

This guide highlights the significant therapeutic potential of benzoic acid derivatives, substantiated by a growing body of in vivo evidence. The versatility of the benzoic acid scaffold allows for the development of compounds with potent and often targeted activities against cancer, inflammation, neurodegeneration, and microbial infections. The provided experimental protocols offer a framework for the continued in vivo validation of novel derivatives.

Future research should focus on:

  • Head-to-head comparative studies of different derivatives to identify the most promising candidates for clinical development.

  • Elucidation of detailed mechanisms of action to enable rational drug design and biomarker development.

  • Pharmacokinetic and toxicological profiling to ensure the safety and appropriate dosing of these compounds.

  • Exploration of combination therapies to enhance efficacy and overcome potential resistance mechanisms.

The continued investigation of benzoic acid derivatives holds immense promise for the discovery of new and effective treatments for a wide range of human diseases.

References

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Safety Operating Guide

Navigating the Safe Handling of 4-(1-Piperidinylmethyl)benzoic Acid Hydrate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(1-Piperidinylmethyl)benzoic acid hydrate. By understanding the rationale behind each procedural step, you can foster a culture of safety and ensure the integrity of your research.

The toxicological properties of 4-(1-Piperidinylmethyl)benzoic acid hydrate have not been fully investigated, demanding a cautious and proactive approach to safety.[1] This compound combines the structural features of benzoic acid and a piperidine moiety. While benzoic acid and its derivatives are known to cause skin, eye, and respiratory irritation[2][3][4], piperidine and its related alkaloids can exhibit more significant toxicity, including potential neurotoxic effects.[5][6][7] Therefore, the selection of appropriate personal protective equipment (PPE) is critical to mitigate potential exposure risks.

Core Principles of Protection: A Multi-Layered Approach

A robust safety protocol relies on a multi-layered defense against chemical exposure. For 4-(1-Piperidinylmethyl)benzoic acid hydrate, this involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous dusts or vapors is through engineering controls.

  • Fume Hood: All handling of 4-(1-Piperidinylmethyl)benzoic acid hydrate powder should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.[2]

  • Ventilation: Ensure the laboratory has a well-ventilated environment to further reduce the concentration of any potential airborne contaminants.[3][8]

Personal Protective Equipment (PPE): Your Last Barrier

When engineering controls cannot eliminate all risks, PPE becomes essential. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before each use.[2][3][9][10]To prevent direct skin contact with the compound. The piperidine moiety suggests a potential for dermal absorption and toxicity.[7][11]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][2][3][8] A face shield may be required for splash hazards.[8]To protect the eyes from dust particles and potential splashes, as benzoic acid derivatives can cause serious eye irritation or damage.[3][12]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially in cases of poor ventilation or when the potential for aerosolization is high.[2][3][8][9]To prevent the inhalation of the powdered compound, which may cause respiratory irritation.[3][8]
Protective Clothing A laboratory coat is mandatory.[2][8] Additional protective clothing may be necessary based on the scale of the operation.To protect the skin and personal clothing from contamination.

Procedural Guidance: From Preparation to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring reproducible results. The following diagram illustrates the key stages of handling 4-(1-Piperidinylmethyl)benzoic acid hydrate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Gather Gather Materials in Fume Hood Prep->Gather Weigh Weigh Compound Gather->Weigh Dissolve Dissolve/Use in Reaction Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Doff Doff PPE Clean->Doff Dispose Dispose of Waste Doff->Dispose

Figure 1: Workflow for handling 4-(1-Piperidinylmethyl)benzoic acid hydrate.
Step-by-Step Handling Protocol
  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the location and operation of safety equipment, including the safety shower and eyewash station.

    • Don the appropriate PPE as outlined in the table above.

    • Gather all necessary equipment and reagents and place them in the chemical fume hood.

  • Handling:

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.[2]

    • When weighing, use a spatula and handle the container with care to avoid generating airborne dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces.[10] Gloves should be removed last.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 4-(1-Piperidinylmethyl)benzoic acid hydrate, including weighing paper and contaminated gloves, should be placed in a designated, labeled hazardous waste container.[8][13]

  • Liquid Waste: Unused solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[1][2]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8][10]

By adhering to these guidelines, you can ensure a safe and efficient research environment when working with 4-(1-Piperidinylmethyl)benzoic acid hydrate. Remember that a proactive approach to safety is the cornerstone of scientific excellence.

References

  • U.S. National Library of Medicine. (n.d.). Benzoic Acid. PubChem.
  • Adibah, A. B., & Azzreena, M. A. (2019). Toxicity of mitragynine and 7-hydroxymitragynine.
  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406.
  • Cambridge Isotope Laboratories, Inc. (2022, September 26). BENZOIC ACID (RING-13C6, 99%)
  • Fisher Scientific. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.